molecular formula C29H46N4O7S B12425417 BCN-PEG3-Biotin

BCN-PEG3-Biotin

Cat. No.: B12425417
M. Wt: 594.8 g/mol
InChI Key: LZIHJLCCQAFQSO-MSBMMZNKSA-N
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Description

BCN-PEG3-Biotin is a useful research compound. Its molecular formula is C29H46N4O7S and its molecular weight is 594.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H46N4O7S

Molecular Weight

594.8 g/mol

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C29H46N4O7S/c34-26(10-6-5-9-25-27-24(20-41-25)32-28(35)33-27)30-11-13-37-15-17-39-18-16-38-14-12-31-29(36)40-19-23-21-7-3-1-2-4-8-22(21)23/h21-25,27H,3-20H2,(H,30,34)(H,31,36)(H2,32,33,35)/t21-,22+,23?,24-,25-,27-/m0/s1

InChI Key

LZIHJLCCQAFQSO-MSBMMZNKSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)CCC#C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to BCN-PEG3-Biotin: Core Principles and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCN-PEG3-Biotin is a key reagent in the field of bioconjugation and chemical biology. This molecule leverages the principles of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), to enable the efficient and specific labeling of biomolecules with biotin. Comprising three core components—a reactive bicyclo[6.1.0]nonyne (BCN) group, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a high-affinity biotin tag—this reagent offers a powerful tool for a range of applications, from protein and cell surface labeling to the development of sophisticated drug delivery systems like antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of this compound, including its primary function, detailed experimental protocols, quantitative data, and visualizations of its mechanism and workflows.

Core Concepts and Primary Function

At its core, this compound is a biotinylation reagent designed for "click chemistry." Its primary function is to covalently attach a biotin molecule to a target biomolecule that has been functionalized with an azide group. This reaction proceeds via a strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal ligation reaction.

The key features of this compound are:

  • Bicyclo[6.1.0]nonyne (BCN): This strained alkyne is the reactive handle of the molecule. The significant ring strain in the BCN moiety allows it to react rapidly and specifically with azides without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.

  • Polyethylene Glycol (PEG3) Spacer: The three-unit PEG linker serves multiple purposes. It enhances the aqueous solubility of the reagent, reduces aggregation of the labeled biomolecule, and provides a flexible spacer that minimizes steric hindrance. This spacing is crucial for ensuring that the biotin tag is accessible for binding to avidin or streptavidin.

  • Biotin: This small vitamin exhibits an exceptionally high and specific affinity for the proteins avidin and streptavidin. This strong interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.

The overall reaction is highly chemoselective, meaning the BCN and azide groups react exclusively with each other, leaving other functional groups within a biological system untouched.

Quantitative Data

The efficiency of the SPAAC reaction is a critical parameter for its application. The reaction kinetics are typically described by a second-order rate constant. While the exact rate constant for this compound can vary depending on the specific azide partner and reaction conditions, the reactivity is primarily determined by the BCN group.

PropertyValueNotes
Molecular Formula C₂₉H₄₆N₄O₇S
Molecular Weight 594.76 g/mol
Second-Order Rate Constant (BCN with Benzyl Azide) ~0.15 M⁻¹s⁻¹Measured in DMSO at 37°C. This serves as a reliable estimate for the reactivity of the BCN moiety in this compound with a simple azide.[1][2]
Solubility Soluble in DMSO and DMFCan be prepared as a stock solution in these organic solvents. The PEG3 spacer enhances solubility in aqueous buffers when diluted to working concentrations.[3]
Storage Conditions Store at -20°C, desiccated and protected from lightStock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3]

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound. It is recommended to optimize concentrations and incubation times for each specific application and cell type.

Protocol for Labeling of Azide-Modified Cell Surface Glycans

This protocol describes a two-step process: metabolic labeling of cellular glycans with an azide-containing sugar, followed by reaction with this compound.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescently labeled streptavidin for detection (e.g., Streptavidin-AF488)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Plate cells and allow them to adhere overnight.

    • Prepare a stock solution of Ac₄ManNAz in DMSO (e.g., 25 mM).

    • Dilute the Ac₄ManNAz stock solution into pre-warmed complete cell culture medium to a final concentration of 25-50 µM.

    • Replace the medium on the cells with the Ac₄ManNAz-containing medium.

    • Incubate the cells for 1-3 days to allow for metabolic incorporation of the azide sugar into cell surface glycans.

  • This compound Labeling:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Wash the cells twice with warm PBS to remove unincorporated Ac₄ManNAz.

    • Dilute the this compound stock solution in complete medium or PBS to a final concentration of 10-50 µM.

    • Add the this compound solution to the cells and incubate for 30-60 minutes at 37°C.

  • Detection:

    • Wash the cells three times with PBS to remove unreacted this compound.

    • Prepare a solution of fluorescently labeled streptavidin in PBS containing 1% BSA (e.g., 5 µg/mL).

    • Incubate the cells with the streptavidin solution for 20-30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Analyze the cells by flow cytometry or fluorescence microscopy.

Protocol for Biotinylation of an Azide-Modified Protein

This protocol is suitable for labeling a purified protein that has been modified to contain an azide group, for example, through the incorporation of an unnatural amino acid like p-azido-L-phenylalanine (AzF).

Materials:

  • Purified azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

  • Streptavidin-HRP and appropriate substrate for Western blot analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Ensure the azide-modified protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer like PBS.

  • Bioconjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should ideally be below 10% (v/v).

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove the excess, unreacted this compound by size-exclusion chromatography (e.g., using a PD-10 column) or by dialysis against PBS.

  • Characterization:

    • Confirm successful biotinylation by Western blot analysis using streptavidin-HRP for detection.

    • The degree of labeling can be quantified using mass spectrometry, where a mass shift corresponding to the addition of this compound will be observed.

Mandatory Visualizations

Signaling Pathway Diagram

SPAAC_Mechanism cluster_product Product cluster_detection Detection/Purification BCN_PEG3_Biotin This compound Triazole_Product Biotinylated Biomolecule (Stable Triazole Linkage) BCN_PEG3_Biotin->Triazole_Product SPAAC (Strain-Promoted Cycloaddition) Azide_Protein Azide-Modified Biomolecule Azide_Protein->Triazole_Product Streptavidin Streptavidin Triazole_Product->Streptavidin High-Affinity Binding Cell_Labeling_Workflow start Start: Cells in Culture metabolic_labeling Step 1: Metabolic Labeling Incubate with Azide-Sugar (e.g., Ac4ManNAz) for 1-3 days start->metabolic_labeling wash1 Wash Cells with PBS metabolic_labeling->wash1 spaac_reaction Step 2: SPAAC Reaction Incubate with this compound (10-50 µM) for 30-60 min wash1->spaac_reaction wash2 Wash Cells with PBS spaac_reaction->wash2 detection Step 3: Detection Incubate with Fluorescent Streptavidin wash2->detection wash3 Wash Cells with PBS detection->wash3 analysis Step 4: Analysis (Flow Cytometry or Fluorescence Microscopy) wash3->analysis

References

An In-depth Technical Guide to BCN-PEG3-Biotin: Structure, Properties, and Applications in Bioconjugation and Cellular Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BCN-PEG3-Biotin, a key reagent in the field of bioconjugation and chemical biology. We will delve into its chemical structure and properties, provide detailed experimental protocols for its use, and explore its applications in studying complex biological systems.

Core Concepts: Chemical Structure and Properties

This compound is a trifunctional molecule comprising a bicyclo[6.1.0]nonyne (BCN) moiety, a triethylene glycol (PEG3) spacer, and a biotin molecule.[1] This unique combination of components makes it a powerful tool for the specific and efficient labeling of biomolecules.

The BCN group is a strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[2] This "click chemistry" reaction is highly efficient, bioorthogonal (meaning it does not interfere with native biological processes), and proceeds without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[1] The PEG3 spacer is a short, hydrophilic linker that enhances the solubility of the molecule in aqueous buffers and reduces steric hindrance, thereby improving accessibility to the target molecule.[1] The biotin moiety has an exceptionally high affinity for streptavidin and avidin, allowing for robust detection, purification, and immobilization of labeled biomolecules.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₂₉H₄₆N₄O₇S
Molecular Weight 594.76 g/mol
CAS Number 1263166-92-2
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM, THF, Acetonitrile
Storage Conditions -20°C for long-term storage

Experimental Protocols

The primary application of this compound is the labeling of azide-modified biomolecules via SPAAC. Below are detailed protocols for key experiments.

Metabolic Labeling of Cellular Glycans and Detection with this compound

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by detection using this compound. This method allows for the visualization and analysis of glycosylation dynamics in cells.

Materials:

  • Cells of interest

  • Cell culture medium

  • Azido sugar (e.g., N-azidoacetylmannosamine, ManNAz)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently labeled streptavidin

  • Mounting medium with DAPI

Procedure:

  • Metabolic Labeling: Culture cells in medium supplemented with an appropriate concentration of the azido sugar (e.g., 25-50 µM ManNAz) for 1-3 days. This allows for the metabolic incorporation of the azido sugar into cellular glycans.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow intracellular access of the labeling reagent.

    • Wash the cells three times with PBS.

  • This compound Labeling (Click Reaction):

    • Prepare a solution of this compound in PBS or a compatible buffer at a final concentration of 10-50 µM.

    • Incubate the fixed and permeabilized cells with the this compound solution for 1 hour at room temperature, protected from light.

  • Detection with Fluorescent Streptavidin:

    • Wash the cells three times with PBS to remove unreacted this compound.

    • Incubate the cells with a solution of fluorescently labeled streptavidin (e.g., Alexa Fluor 488-streptavidin) in PBS for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.

    • Visualize the cells using a fluorescence microscope with appropriate filter sets.

Labeling of Azide-Modified Proteins in Solution

This protocol outlines the procedure for labeling a purified protein that has been functionalized with an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO

  • Size-exclusion chromatography column or dialysis cassette

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Ensure the azide-modified protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove the unreacted this compound and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Confirm the successful biotinylation of the protein using techniques such as a HABA assay, Western blot with streptavidin-HRP, or mass spectrometry.

Visualizations of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the use of this compound.

cluster_metabolic_labeling Metabolic Glycan Labeling Workflow azido_sugar Azido Sugar (e.g., ManNAz) cells Live Cells in Culture azido_sugar->cells Metabolic Incorporation labeled_cells Cells with Azido-Glycans cells->labeled_cells clicked_cells Biotinylated Cells labeled_cells->clicked_cells SPAAC Click Reaction bcn_reagent This compound bcn_reagent->clicked_cells

Workflow for metabolic labeling of cellular glycans.

cluster_proteomics Proteomic Analysis Workflow biotinylated_lysate Biotinylated Cell Lysate streptavidin_beads Streptavidin Affinity Purification biotinylated_lysate->streptavidin_beads enriched_proteins Enriched Biotinylated Proteins streptavidin_beads->enriched_proteins tryptic_digest On-Bead Tryptic Digestion enriched_proteins->tryptic_digest peptides Peptides tryptic_digest->peptides lc_ms LC-MS/MS Analysis peptides->lc_ms protein_id Protein Identification and Quantification lc_ms->protein_id

Workflow for proteomic analysis of biotinylated proteins.

cluster_signaling Hypothetical Signaling Pathway Elucidation receptor Cell Surface Receptor kinase Kinase A receptor->kinase Signal Transduction tf Transcription Factor X kinase->tf Phosphorylation gene Target Gene tf->gene Transcription Activation response Cellular Response gene->response

A generic signaling pathway that can be studied.

Applications in Signaling Pathway Research

This compound, in conjunction with metabolic labeling and proteomic techniques, is a powerful tool for elucidating signaling pathways. For instance, proximity-labeling techniques like TurboID, which utilize biotin ligases to biotinylate proteins in close proximity to a protein of interest, can be used to map protein-protein interaction networks within a signaling cascade. While not a direct application of this compound, the principle of using biotinylation for affinity capture and subsequent identification by mass spectrometry is the same.

A study on the BIN2 kinase, a key regulator in plant growth and development, utilized a TurboID-based approach to identify over four hundred proximal proteins.[3] Subsequent phosphoproteomic analysis revealed that a large portion of these were direct substrates of BIN2, providing a detailed map of its signaling network and uncovering its role in various cellular processes. This exemplifies how biotin-based labeling and enrichment strategies can be employed to unravel complex signaling networks.

Similarly, metabolic labeling with azido sugars can be used to study changes in glycosylation patterns that are often associated with specific signaling events and disease states. By capturing and identifying the glycoproteins that undergo changes in glycosylation upon activation of a particular signaling pathway, researchers can gain valuable insights into the regulatory roles of this post-translational modification.

References

The Mechanism and Application of BCN-PEG3-Biotin in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, applications, and practical considerations for utilizing BCN-PEG3-Biotin in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) click chemistry. This powerful bioorthogonal ligation tool has become indispensable for the precise and efficient labeling, detection, and purification of biomolecules in complex biological systems.

Core Concepts: Understanding this compound and SPAAC

This compound is a heterobifunctional molecule meticulously designed for bioorthogonal chemistry. It comprises three key functional components:

  • Bicyclo[6.1.0]nonyne (BCN): A highly strained cyclooctyne that serves as the reactive engine for the SPAAC reaction. The significant ring strain of the BCN molecule is the driving force for its rapid and specific reaction with azide-functionalized molecules. This reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for live-cell and in vivo applications.

  • Triethylene glycol (PEG3) Linker: A short, hydrophilic polyethylene glycol spacer that confers several advantageous properties. The PEG3 linker enhances the water solubility of the entire molecule, reduces aggregation, and minimizes steric hindrance between the BCN moiety and the biotin tag, as well as between the conjugated biomolecule and its binding partners. Studies have shown that the inclusion of a PEG linker can enhance SPAAC reaction rates by increasing the accessibility of the reactive groups.[1]

  • Biotin: A high-affinity ligand for streptavidin and avidin. Once the BCN end of the molecule has reacted with an azide-tagged target, the exposed biotin tag provides a powerful handle for the detection, purification, and immobilization of the labeled biomolecule using streptavidin-conjugated probes or resins.

The underlying reaction, SPAAC, is a [3+2] cycloaddition between the strained alkyne (BCN) and an azide, forming a stable triazole linkage. The reaction is highly chemoselective, meaning the BCN and azide groups do not cross-react with other functional groups typically found in biological systems.

Quantitative Data: Reaction Kinetics of BCN in SPAAC

The rate of the SPAAC reaction is a critical parameter for designing experiments. The second-order rate constants are influenced by factors such as the specific azide, the solvent, and the temperature. Below are tables summarizing key kinetic data for BCN derivatives in SPAAC reactions.

CyclooctyneAzideSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
BCNBenzyl azideDMSO370.15
BCN (endo-isomer)Benzyl azideDMSO370.15
BCN2-azidoethanolWater200.19 - 0.21
BCN2-azidoethanolWater370.57
BCNPrimary Azide (2-azidoethanol)Not SpecifiedNot Specified0.012 - 0.024
BCNSecondary Azide (2-azidopropanol)Not SpecifiedNot Specified0.012 - 0.024
BCNTertiary Azide (2-azido-2-methylpropanol)Not SpecifiedNot Specified0.012 - 0.024

Experimental Protocols

This section provides detailed methodologies for the biotinylation of an azide-modified protein with this compound, followed by its purification.

Biotinylation of an Azide-Modified Protein

Objective: To covalently attach this compound to an azide-containing protein via a SPAAC reaction.

Materials:

  • Azide-modified protein (e.g., 1-10 mg/mL in an amine-free buffer like PBS, pH 7.4)

  • This compound

  • Anhydrous, amine-free Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spin desalting columns (e.g., 7K MWCO)

  • Protein concentrators (e.g., 30K MWCO)

Procedure:

  • Preparation of Reagents:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Protein Preparation:

    • Ensure the azide-modified protein is in an amine-free buffer (e.g., PBS, pH 7.4). If the protein is in a buffer containing primary amines (like Tris), exchange it into PBS using a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL.

  • SPAAC Reaction:

    • To the azide-modified protein solution, add the this compound stock solution to achieve a final molar excess of the linker (typically 5-20 fold).

    • Ensure the final concentration of DMSO in the reaction mixture is low (e.g., <10% v/v) to maintain protein stability.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-18 hours with gentle agitation.

  • Purification of the Biotinylated Protein:

    • Remove the excess, unreacted this compound using a spin desalting column equilibrated with PBS (pH 7.4), following the manufacturer's instructions.

    • If necessary, concentrate the purified biotinylated protein using a protein concentrator.

  • Characterization (Optional but Recommended):

    • Characterize the final biotinylated protein for the degree of labeling, purity, and aggregation using techniques like HABA assay, SDS-PAGE, and mass spectrometry.

Purification of Biotinylated Protein using Streptavidin Affinity Chromatography

Objective: To enrich the biotinylated protein from a complex mixture.

Materials:

  • Biotinylated protein sample

  • Streptavidin-agarose or streptavidin-magnetic beads

  • Binding/Wash Buffer (e.g., PBS, pH 7.4, with 0.1% Tween-20)

  • Elution Buffer (e.g., 8 M guanidine-HCl, pH 1.5, or buffer containing free biotin)

  • Microcentrifuge tubes or chromatography columns

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.

    • Wash the beads twice with Binding/Wash Buffer to remove any storage solution. Centrifuge or use a magnetic rack to pellet the beads between washes.

  • Binding:

    • Add the biotinylated protein sample to the equilibrated beads.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.

  • Washing:

    • Pellet the beads and remove the supernatant.

    • Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Denaturing Elution: Add the Elution Buffer (8 M guanidine-HCl, pH 1.5) to the beads and incubate for 5-10 minutes at room temperature. Pellet the beads and collect the supernatant containing the eluted protein.

    • Competitive Elution: Alternatively, incubate the beads with an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM) for 30-60 minutes at room temperature. This method is non-denaturing but may be less efficient.

  • Downstream Analysis:

    • The eluted protein can be further analyzed by SDS-PAGE, Western blot, or mass spectrometry. For mass spectrometry, on-bead digestion of the captured proteins is a common alternative to elution.

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the core concepts and experimental procedures described in this guide.

The SPAAC Mechanism

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product BCN This compound Triazole Stable Triazole Linkage (Biotinylated Biomolecule) BCN->Triazole SPAAC [3+2] Cycloaddition Azide Azide-modified Biomolecule Azide->Triazole

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.

Experimental Workflow for Protein Biotinylation

Biotinylation_Workflow start Start: Azide-modified Protein reagent_prep Prepare 10 mM This compound in DMSO start->reagent_prep reaction Incubate Protein with This compound (RT, 2-4h or 4°C, 12-18h) start->reaction reagent_prep->reaction purification Purify via Desalting Column reaction->purification characterization Characterize Biotinylated Protein (e.g., Mass Spec) purification->characterization end End: Purified Biotinylated Protein characterization->end

Caption: A typical workflow for protein biotinylation using this compound.

Affinity Purification Workflow

Purification_Workflow start Start: Biotinylated Protein Mixture binding Incubate with Streptavidin Beads start->binding washing Wash Beads to Remove Non-specific Binders binding->washing elution Elute with High Biotin or Denaturing Buffer washing->elution analysis Analyze Eluted Protein (SDS-PAGE, Western, MS) elution->analysis end End: Purified Protein analysis->end

Caption: Workflow for the affinity purification of biotinylated proteins.

Conclusion

This compound is a versatile and powerful reagent for the bioorthogonal labeling and analysis of biomolecules. Its high reactivity, biocompatibility, and the multifaceted utility of the biotin tag make it an invaluable tool in chemical biology, drug development, and proteomics research. By understanding the core principles of SPAAC and following robust experimental protocols, researchers can effectively leverage this technology to advance their scientific discoveries.

References

An In-depth Technical Guide to BCN-PEG3-Biotin: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BCN-PEG3-Biotin, a key reagent in modern bioconjugation and drug development. It details the molecule's physicochemical properties, outlines its primary applications, and offers detailed experimental protocols for its use in strain-promoted alkyne-azide cycloaddition (SPAAC).

Core Properties of this compound

This compound is a versatile heterobifunctional linker composed of three key moieties: a bicyclo[6.1.0]nonyne (BCN) group, a hydrophilic polyethylene glycol (PEG) spacer, and a biotin molecule. This combination of components makes it an invaluable tool for copper-free click chemistry, enabling the precise and efficient labeling of biomolecules.

PropertyValueSource(s)
Molecular Formula C29H46N4O7S[1][2][][4]
Molecular Weight 594.76 g/mol [1]
Appearance White to off-white solid or waxy solid
Solubility Soluble in DMSO, DMF, DCM, THF, and Acetonitrile
Storage Conditions Store at -20°C for short-term storage (1 month) and -80°C for long-term storage (6 months).

Applications in Research and Drug Development

The primary application of this compound lies in its ability to participate in SPAAC reactions. This bioorthogonal reaction allows for the covalent conjugation of the BCN moiety to an azide-modified molecule under mild, aqueous conditions, making it ideal for biological systems. The biotin tag then serves as a powerful tool for the detection, purification, and tracking of the labeled biomolecule.

Key applications include:

  • Antibody-Drug Conjugate (ADC) Development: this compound is frequently used as a linker in the synthesis of ADCs. An azide-modified cytotoxic drug can be "clicked" onto an antibody that has been functionalized with BCN, or vice-versa. The biotin tag can be used for purification and characterization during the development process.

  • Protein Labeling and Visualization: Proteins can be metabolically, enzymatically, or chemically modified to incorporate an azide group. Subsequent reaction with this compound allows for the attachment of a biotin handle, which can then be detected using streptavidin-conjugated fluorophores or enzymes.

  • Immunoassays and Diagnostics: The high-affinity interaction between biotin and streptavidin is leveraged in various assay formats, such as ELISA, Western blotting, and immunohistochemistry. This compound enables the site-specific biotinylation of antibodies and other proteins for use in these applications.

  • Affinity Purification: Biotinylated molecules can be efficiently isolated from complex mixtures using streptavidin-coated beads or resins.

Experimental Protocols

This section provides detailed methodologies for the use of this compound in a typical antibody labeling workflow.

Azide Modification of Antibodies

For this compound to react with an antibody, the antibody must first be functionalized with an azide group. A common method is to use an NHS-ester-azide reagent to modify the lysine residues on the antibody surface.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEGx-NHS ester (e.g., Azido-PEG4-NHS ester)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Desalting column

Protocol:

  • Prepare the Antibody: Dissolve the antibody in PBS at a concentration of 1-10 mg/mL.

  • Prepare the Azide Reagent: Immediately before use, dissolve the Azido-PEGx-NHS ester in DMSO to a stock concentration of 10 mM.

  • Reaction: Add a 10-20 fold molar excess of the azide reagent to the antibody solution. The final DMSO concentration should not exceed 10-20% (v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted azide reagent using a desalting column equilibrated with PBS. The resulting azide-modified antibody is now ready for conjugation with this compound.

SPAAC Reaction with this compound

Materials:

  • Azide-modified antibody

  • This compound

  • Anhydrous DMSO

  • PBS buffer (pH 7.4)

Protocol:

  • Prepare this compound: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Reaction: Add a 2-5 fold molar excess of the this compound solution to the azide-modified antibody.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature, or overnight at 4°C, with gentle mixing. The reaction can be monitored by techniques such as UV-Vis spectroscopy, observing the decrease in the DBCO/BCN absorbance peak around 309 nm.

  • Purification: Purify the biotinylated antibody conjugate to remove unreacted this compound. This can be achieved through size-exclusion chromatography (SEC), dialysis, or using immobilized metal affinity chromatography (IMAC) if the antibody has a histidine tag.

Characterization of Biotinylated Antibody

Degree of Labeling (DoL):

The number of biotin molecules per antibody can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.

Functional Analysis:

The antigen-binding affinity of the biotinylated antibody should be assessed using methods such as ELISA or surface plasmon resonance (SPR) to ensure that the conjugation process has not compromised its function.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing this compound for antibody labeling.

Antibody_Azide_Modification Antibody Antibody Incubation Incubation (RT, 1-2h) Antibody->Incubation Azide_NHS Azido-PEGx-NHS Ester Azide_NHS->Incubation Purification Purification (Desalting Column) Incubation->Purification Azide_Ab Azide-Modified Antibody Purification->Azide_Ab

Caption: Workflow for the azide modification of an antibody.

SPAAC_Biotinylation_Workflow Azide_Ab Azide-Modified Antibody SPAAC_Reaction SPAAC Reaction (RT, 4-12h) Azide_Ab->SPAAC_Reaction BCN_Biotin This compound BCN_Biotin->SPAAC_Reaction Purification Purification (SEC/Dialysis) SPAAC_Reaction->Purification Biotinylated_Ab Biotinylated Antibody Purification->Biotinylated_Ab

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) workflow.

ADC_Synthesis_Concept cluster_0 Component Preparation Azide_Drug Azide-Modified Drug SPAAC SPAAC Reaction Azide_Drug->SPAAC BCN_Ab BCN-Modified Antibody BCN_Ab->SPAAC ADC Antibody-Drug Conjugate (ADC) SPAAC->ADC

Caption: Conceptual workflow for ADC synthesis using SPAAC.

References

A Technical Guide to Labeling Azide-Modified Molecules with BCN-PEG3-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BCN-PEG3-Biotin, a key reagent in the field of bioconjugation. It details the underlying chemistry, experimental protocols, and comparative data to facilitate its effective use in labeling azide-modified molecules for research, diagnostics, and therapeutic development.

Introduction: The Power of Bioorthogonal Chemistry

In the intricate environment of biological systems, the ability to specifically and efficiently label molecules without interfering with native biochemical processes is paramount. This is the realm of bioorthogonal chemistry, and at its forefront is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction, a cornerstone of "click chemistry," enables the covalent ligation of an azide-functionalized molecule with a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN), under physiological conditions without the need for a cytotoxic copper catalyst.[1][2]

This compound is a heterobifunctional reagent meticulously designed for SPAAC-mediated biotinylation.[3] It comprises three key components:

  • Bicyclo[6.1.0]nonyne (BCN): A highly reactive strained alkyne that serves as the reactive "handle" for the azide-modified target molecule.[3][4] The significant ring strain of approximately 12-13 kcal/mol is the driving force for its high reactivity in SPAAC reactions.

  • Polyethylene Glycol (PEG3) Linker: A short, hydrophilic three-unit polyethylene glycol spacer. This linker enhances the water solubility of the entire molecule, reduces aggregation, and minimizes steric hindrance, ensuring both the BCN and biotin moieties can function optimally.

  • Biotin: Also known as Vitamin H, biotin is a high-affinity ligand for avidin and streptavidin. Following the conjugation of the BCN group to an azide-tagged molecule, the exposed biotin tag allows for strong and specific binding to streptavidin conjugates, enabling detection, purification, or imaging.

The combination of these elements makes this compound a versatile and powerful tool for a wide range of applications, including the synthesis of antibody-drug conjugates (ADCs), cellular imaging, and the isolation of labeled biomolecules.

The Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The labeling of an azide-modified molecule with this compound proceeds via a [3+2] cycloaddition reaction. The high ring strain of the BCN moiety significantly lowers the activation energy of the reaction, allowing it to proceed readily at physiological temperatures without a catalyst. The reaction is highly specific, as neither the azide nor the BCN group reacts with other functional groups typically found in biological systems. This bioorthogonality is a key advantage of the SPAAC reaction.

The reaction results in the formation of a stable triazole linkage, covalently connecting the target molecule to the biotin tag via the PEG linker.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide Azide-Modified Molecule (R1-N3) Triazole Stable Triazole Linkage (Biotin-PEG3-R1) Azide->Triazole SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition) BCN This compound BCN->Triazole

Diagram 1: SPAAC Reaction Mechanism.

Quantitative Data: Reaction Kinetics and Comparative Analysis

The efficiency of a bioorthogonal reaction is critically dependent on its kinetics. The table below summarizes the second-order rate constants for the reaction of BCN with various azides, providing a comparison with other commonly used cyclooctynes like Dibenzocyclooctyne (DBCO).

CyclooctyneAzide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventTemperature (°C)Reference
BCN Benzyl Azide0.14--
BCN (endo-isomer) Benzyl Azide0.15DMSO37
PEGylated BCN derivative 2-azidoethanol0.19 - 0.21Water20
PEGylated BCN derivative 2-azidoethanol0.57Water37
DBCO Benzyl Azide~0.1--
DIBO Benzyl Azide0.17--

Key Observations:

  • DBCO generally exhibits faster reaction kinetics with primary and secondary azides compared to BCN. This can be advantageous for rapid labeling in dynamic systems.

  • BCN can be more stable than DBCO in the presence of reducing agents like TCEP (tris(2-carboxyethyl)phosphine). This is a crucial consideration when working with molecules like antibodies that require a reducing environment.

  • For sterically hindered tertiary azides, the reactivity of DBCO can decrease significantly, while BCN maintains a more consistent, albeit slower, reaction rate.

  • In some intracellular environments, BCN has shown lower stability compared to DBCO. The choice of linker may therefore depend on the specific biological context of the experiment.

  • Studies have shown that DBCO can provide a stronger signal in labeling experiments, indicative of higher reaction efficiency under certain conditions.

Experimental Protocols

The following provides a generalized, step-by-step protocol for labeling an azide-modified protein with this compound. This protocol should be optimized for each specific application.

Materials
  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of primary amines (like Tris) and other azide-containing compounds.

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Spin desalting columns or dialysis equipment for purification.

Preparation of Stock Solution
  • Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

Labeling Procedure
  • To your azide-modified protein solution (e.g., at a concentration of 1 mg/mL), add the this compound stock solution to achieve a final molar excess of the BCN reagent (a 10 to 20-fold molar excess is a good starting point).

  • The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to minimize protein denaturation.

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal incubation time will depend on the reactivity of the specific azide-modified molecule and the desired degree of labeling.

  • The reaction can be monitored by techniques such as mass spectrometry or gel electrophoresis to determine the extent of biotinylation.

Purification of the Labeled Protein
  • After the incubation is complete, remove the unreacted this compound and other small molecules using a spin desalting column or by dialysis against an appropriate buffer.

Storage

  • The purified biotinylated protein can be stored at -20°C or -80°C for long-term use.

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Storage Prep_Azide Prepare Azide-Modified Molecule in Buffer Mix Mix Azide-Molecule and This compound (10-20x molar excess) Prep_Azide->Mix Prep_BCN Prepare 10 mM This compound Stock in DMSO Prep_BCN->Mix Incubate Incubate: Room Temp (1-4h) or 4°C (overnight) Mix->Incubate Purify Remove Unreacted Reagent (Spin Desalting / Dialysis) Incubate->Purify Store Store Labeled Molecule at -20°C or -80°C Purify->Store

Diagram 2: Experimental Workflow.

Conclusion

This compound is a highly effective and versatile reagent for the specific biotinylation of azide-modified molecules. Its utility is rooted in the robust and bioorthogonal nature of the Strain-Promoted Alkyne-Azide Cycloaddition. The choice between BCN and other cyclooctynes like DBCO should be guided by the specific requirements of the experiment, including the desired reaction kinetics, the steric environment of the azide, and the stability of the linker in the intended biological milieu. By understanding the principles and protocols outlined in this guide, researchers can confidently employ this compound to advance their studies in chemical biology, drug discovery, and beyond.

References

In-Depth Technical Guide to BCN-PEG3-Biotin: Solubility and Stability Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of BCN-PEG3-Biotin, a critical reagent in bioconjugation and drug development. Understanding these properties is paramount for ensuring the successful design and execution of experiments, as well as for the reliable performance of resulting conjugates.

Core Concepts: Structure and Functionality

This compound is a heterobifunctional linker composed of three key moieties: a bicyclo[6.1.0]nonyne (BCN) group, a triethylene glycol spacer (PEG3), and a biotin molecule. The BCN group facilitates copper-free click chemistry through strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. The PEG3 spacer enhances hydrophilicity and provides spatial separation between the conjugated molecules. Biotin enables strong and specific binding to avidin and streptavidin for detection, purification, or targeting applications.

BCN_PEG3_Biotin_Structure BCN BCN (Bicyclo[6.1.0]nonyne) PEG3 PEG3 Spacer (Triethylene Glycol) BCN->PEG3 Linkage Biotin Biotin PEG3->Biotin Linkage

Caption: Molecular structure of this compound.

Solubility Profile

The solubility of this compound is a critical factor for its handling, reaction efficiency, and the purification of its conjugates. The presence of the hydrophilic PEG3 spacer is designed to improve its solubility in aqueous media.

Qualitative Solubility

This compound exhibits good solubility in a range of common organic solvents. This is essential for preparing stock solutions and for performing conjugation reactions where the target molecule may also require an organic co-solvent.

Table 1: Qualitative Solubility of this compound in Organic Solvents

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
Dimethylformamide (DMF)Soluble[1]
Dichloromethane (DCM)Soluble[1]
Tetrahydrofuran (THF)Soluble[1]
AcetonitrileSoluble
Aqueous Solubility

While the PEG linker enhances water solubility, this compound is not freely soluble in purely aqueous solutions at high concentrations. It is often supplied as a solid that requires dissolution in an organic solvent prior to dilution in aqueous buffers. A common practice is to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO.

One reported protocol describes the preparation of a 2.5 mg/mL suspended solution in a mixed solvent system, indicating its utility in formulations for in vivo studies.

Stability Characteristics

The stability of this compound is crucial for its storage, handling, and the integrity of the final bioconjugate. Stability can be influenced by factors such as pH, temperature, and the presence of other chemical entities.

Storage and Handling Recommendations

To maintain its integrity, this compound should be stored under specific conditions. Unused solid material should be stored desiccated at low temperatures. Once in solution, the stability can be more limited, and it is often recommended to use the solution promptly or store it at very low temperatures for short periods.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended Duration
Solid-20°C3 years
In Solvent (e.g., DMSO)-80°C6 months
In Solvent (e.g., DMSO)-20°C1 month

It is generally advised to avoid repeated freeze-thaw cycles of stock solutions.

pH Stability
Stability in Biological Media

An advantage of BCN linkers is their reported superior stability in the presence of biological reducing agents like glutathione compared to other copper-free click chemistry reagents such as DBCO. This makes this compound a robust choice for applications in complex biological media or for in vivo studies where the linker's integrity over time is critical.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible results. The following sections outline general procedures for solubility and stability assessment.

Protocol for Preparation of a Suspended Solution

This protocol is adapted from publicly available information for creating a formulation suitable for in vivo use.

G_1 cluster_prep Preparation of 2.5 mg/mL Suspended Solution start Start prep_stock Prepare 25 mg/mL Stock in DMSO start->prep_stock add_peg Add Stock to PEG300 (1:4 v/v) prep_stock->add_peg mix1 Mix Thoroughly add_peg->mix1 add_tween Add Tween-80 (5% of final volume) mix1->add_tween mix2 Mix Thoroughly add_tween->mix2 add_saline Add Saline to Final Volume (45% of final volume) mix2->add_saline mix3 Mix Thoroughly add_saline->mix3 ultrasonicate Ultrasonicate if Necessary mix3->ultrasonicate end End ultrasonicate->end

Caption: Workflow for preparing a suspended solution.

Detailed Steps:

  • Prepare a 25 mg/mL stock solution of this compound in high-purity, anhydrous DMSO.

  • In a sterile container, add 1 part of the DMSO stock solution to 4 parts of PEG300. Mix thoroughly until a homogenous solution is formed.

  • Add Tween-80 to a final concentration of 5% (v/v). Mix again to ensure complete dispersion.

  • Add saline (0.9% NaCl) to reach the final desired volume. The final volume of saline will be approximately 45% of the total volume.

  • If any precipitation is observed, the mixture can be gently warmed and/or sonicated to aid dissolution.

General Protocol for a Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. This is a generalized protocol that should be adapted based on the specific analytical capabilities available.

G_2 cluster_forced_degradation Forced Degradation Study Workflow start Start prep_sample Prepare this compound Solution start->prep_sample stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_sample->stress_conditions sampling Collect Samples at Time Points stress_conditions->sampling analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) sampling->analysis data_analysis Analyze Data (Degradation Kinetics) analysis->data_analysis end End data_analysis->end

Caption: Workflow for a forced degradation study.

Key Steps:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) and dilute it into the stress condition media.

  • Stress Conditions: Expose the sample to a variety of stress conditions as outlined by ICH guidelines. This typically includes:

    • Acidic Hydrolysis: e.g., 0.1 M HCl at room temperature and elevated temperatures.

    • Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature and elevated temperatures.

    • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heating the solid or solution at elevated temperatures (e.g., 60-80°C).

    • Photolytic Degradation: Exposing the sample to UV and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry). The method should be able to separate the intact this compound from its degradation products.

  • Data Analysis: Quantify the amount of remaining this compound and any major degradation products at each time point to determine the degradation kinetics.

Conclusion

This compound is a valuable tool in bioconjugation, offering a balance of reactivity, stability, and enhanced solubility due to its PEG spacer. While it is readily soluble in common organic solvents, its aqueous solubility necessitates the use of co-solvents for preparing concentrated solutions. Its stability is generally good under neutral conditions and in the presence of biological thiols, but caution should be exercised under acidic conditions. The provided protocols offer a starting point for the effective handling and characterization of this important reagent. For critical applications, it is recommended to perform in-house validation of its solubility and stability under the specific experimental conditions to be employed.

References

A Deep Dive into BCN Reagents for Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and stable linking of molecules is paramount. Bicyclononyne (BCN) reagents have emerged as a cornerstone of copper-free click chemistry, enabling the development of advanced bioconjugates for therapeutics, diagnostics, and research. This technical guide provides a comprehensive analysis of the key features of BCN reagents, their applications, and detailed protocols for their use.

Core Features of BCN Reagents

BCN is a cyclooctyne, a class of molecules containing a highly strained eight-membered alkyne ring.[1] This ring strain is the driving force behind its reactivity in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[2] This reaction is a type of "click chemistry," characterized by high efficiency, selectivity, and biocompatibility.[1]

A key advantage of BCN-mediated SPAAC is that it is a copper-free reaction.[2] This is a significant improvement over the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), as the copper catalyst can be toxic to living cells and organisms, limiting its in vivo applications.[3] The bioorthogonality of BCN reagents means they react selectively with their azide partners without interfering with native biological processes.

BCN reagents offer a balance of high reactivity and a relatively small, non-aromatic structure. This can be advantageous in preserving the solubility and pharmacokinetic properties of the resulting bioconjugate. Furthermore, BCN's symmetrical structure prevents the formation of regioisomers upon reaction with azides, simplifying product characterization.

Quantitative Data on BCN Reactivity and Stability

The efficiency of a bioconjugation reaction is determined by its kinetics. The following table summarizes the second-order rate constants for the reaction of BCN with various azides, providing a comparison with the widely used dibenzocyclooctyne (DBCO) reagents.

CyclooctyneAzideSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/Conditions
endo-BCNBenzyl azide0.29CD₃CN/D₂O (1:2)
exo-BCNBenzyl azide0.19CD₃CN/D₂O (1:2)
BCNBenzyl azide0.15DMSO at 37 °C
BCN2-azidoethanol0.19 - 0.21Human blood plasma
BCNPhenyl-CF₂-CF₂-N₃2.24THF/H₂O (9:1)
DBCOBenzyl azide~1.0Various

Note: Rate constants are dependent on the specific reactants, solvent, and temperature. The values presented are for general comparison.

While DBCO generally exhibits faster reaction kinetics with common azides, BCN's reactivity can be significantly enhanced with electron-deficient azides. An important consideration is the stability of the linker. Studies have shown that BCN is more stable in the presence of thiols, such as glutathione (GSH), which is abundant in the intracellular environment, compared to DBCO. The stability of the linkage to the BCN scaffold itself has also been investigated, with amide linkages demonstrating superior stability over carbamate linkages in biological media, a crucial factor for applications requiring long incubation times.

Experimental Protocols

Protocol 1: Antibody Labeling with BCN-NHS Ester

This protocol describes the labeling of an antibody with a BCN moiety using an N-hydroxysuccinimide (NHS) ester derivative of BCN.

Materials:

  • Antibody solution (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4) free of primary amines (e.g., Tris) and stabilizers like BSA.

  • BCN-NHS ester dissolved in anhydrous DMSO (10 mM stock solution).

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or a centrifugal filter device (e.g., 30 kDa MWCO) for purification.

  • Phosphate-buffered saline (PBS), pH 7.4.

Methodology:

  • Antibody Preparation: Adjust the antibody concentration to 1-2 mg/mL in PBS. Add 1/10th volume of 1 M NaHCO₃ to the antibody solution to raise the pH to ~8.3.

  • Labeling Reaction: Slowly add a 20-30 fold molar excess of the BCN-NHS ester stock solution to the antibody solution while gently vortexing. Ensure the final DMSO concentration does not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted BCN-NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted BCN-NHS ester using an SEC column equilibrated with PBS. Monitor the elution at 280 nm and collect the fractions containing the antibody conjugate. Alternatively, use a centrifugal filter device to exchange the buffer and remove small molecules.

  • Characterization and Storage: Determine the protein concentration of the purified conjugate (e.g., via BCA assay or A280 measurement). Confirm successful conjugation by mass spectrometry. The BCN-functionalized antibody can be stored at -20°C for several months.

Protocol 2: Oligonucleotide Conjugation with BCN Phosphoramidite

This protocol outlines the incorporation of a BCN moiety into a synthetic oligonucleotide using a BCN phosphoramidite during solid-phase synthesis.

Materials:

  • DNA/RNA synthesizer.

  • BCN phosphoramidite.

  • Standard oligonucleotide synthesis reagents (e.g., activator, capping reagents, oxidizing agent).

  • Controlled pore glass (CPG) solid support.

  • Deprotection solution (e.g., concentrated aqueous ammonia).

  • Purification system (e.g., HPLC).

Methodology:

  • Synthesis Setup: The BCN phosphoramidite is installed on the DNA/RNA synthesizer. The synthesis is programmed to incorporate the BCN moiety at the desired position (typically the 5' end).

  • Automated Synthesis: The oligonucleotide synthesis is carried out using standard phosphoramidite chemistry cycles. For the BCN phosphoramidite coupling step, an extended coupling time may be required.

  • Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation in concentrated aqueous ammonia at 55°C for 5 hours.

  • Purification: The BCN-modified oligonucleotide is purified by reversed-phase HPLC.

  • Conjugation to Azide-Modified Molecules: The purified BCN-oligonucleotide is reacted with an azide-containing molecule in a suitable buffer (e.g., PBS). The reaction is typically carried out at room temperature for 4-21 hours.

  • Final Purification: The final oligonucleotide conjugate is purified by HPLC to remove any unreacted starting materials.

Visualizing Workflows and Pathways

To better illustrate the application of BCN reagents, the following diagrams, created using the DOT language, depict key experimental workflows and a relevant signaling pathway.

experimental_workflow cluster_modification Biomolecule Modification cluster_bcn_conjugation BCN Conjugation cluster_analysis Purification & Analysis biomolecule Antibody or Oligonucleotide azide_modification Introduce Azide Group biomolecule->azide_modification spaac_reaction SPAAC Reaction (Copper-Free Click) azide_modification->spaac_reaction Azide-Modified Biomolecule bcn_reagent BCN Reagent (e.g., BCN-Payload) bcn_reagent->spaac_reaction purification Purification (SEC/HPLC) spaac_reaction->purification Crude Conjugate characterization Characterization (MS, SDS-PAGE) purification->characterization final_conjugate Final Bioconjugate characterization->final_conjugate

Caption: General experimental workflow for bioconjugation using BCN reagents.

adc_development_workflow cluster_antibody Antibody Production cluster_linker_payload Linker-Payload Synthesis cluster_conjugation Conjugation & Purification cluster_characterization Characterization & Formulation cell_culture mAb Production (e.g., CHO cells) purification_mAb mAb Purification (Protein A) cell_culture->purification_mAb azide_intro Introduce Azide onto mAb purification_mAb->azide_intro linker_synthesis BCN-Linker Synthesis payload_attachment Attach Cytotoxic Payload linker_synthesis->payload_attachment conjugation BCN-mAb Conjugation (SPAAC) payload_attachment->conjugation BCN-Linker-Payload azide_intro->conjugation purification_adc ADC Purification (HIC/SEC) conjugation->purification_adc analysis Analytical Characterization (DAR, Purity) purification_adc->analysis formulation Formulation analysis->formulation final_adc Final ADC Product formulation->final_adc

Caption: Workflow for the development of an Antibody-Drug Conjugate (ADC) using BCN.

her2_signaling_pathway her2 HER2 Receptor pi3k PI3K her2->pi3k ras Ras her2->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation Promotes raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation Promotes adc HER2-Targeted ADC (via BCN conjugation) adc->her2 Binds & Inhibits

Caption: Simplified HER2 signaling pathway targeted by ADCs developed with BCN reagents.

Conclusion

BCN reagents are powerful and versatile tools in bioconjugation. Their copper-free reactivity, high selectivity, and favorable stability profile make them ideal for a wide range of applications, from the construction of complex therapeutic molecules like ADCs to the labeling of biomolecules in living systems. The choice between BCN and other click chemistry reagents like DBCO will depend on the specific experimental requirements, with BCN offering advantages in terms of stability and lower lipophilicity. The detailed protocols and workflows provided in this guide serve as a foundation for researchers to effectively utilize BCN reagents in their scientific endeavors.

References

The Genesis and Evolution of BCN-PEG3-Biotin: A Technical Guide to a Premier Bioorthogonal Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the discovery, development, and application of BCN-PEG3-Biotin, a cornerstone reagent in the field of bioorthogonal chemistry, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

This whitepaper details the timeline of discovery and key developmental milestones of this compound, a pivotal molecule in the advancement of click chemistry and bioorthogonal labeling. From the foundational synthesis of bicyclo[6.1.0]nonyne (BCN) to its functionalization with polyethylene glycol (PEG) and biotin, this guide offers an in-depth look at the chemical innovations that have propelled this reagent to the forefront of biological research and therapeutic development.

Discovery and Development Timeline

The journey of this compound begins with the broader development of strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. The need for a copper-free click chemistry reaction for use in living systems was the primary driver for the development of strained cyclooctynes.

A significant breakthrough occurred in 2010 when the research groups of van Delft and Rutjes introduced bicyclo[6.1.0]nonyne (BCN) as a highly reactive and stable strained alkyne for SPAAC.[1] Their seminal publication in Angewandte Chemie International Edition described a straightforward synthesis of BCN and demonstrated its utility in labeling proteins and glycans on living cells.[1] This work laid the groundwork for the development of a wide array of BCN-based bioorthogonal probes. The paper also reported the synthesis of a BCN-biotin conjugate, showcasing the immediate potential for this new reagent in affinity labeling and purification applications.[1][2]

Following the initial discovery, the focus shifted towards optimizing the physicochemical properties of BCN-based reagents for enhanced performance in aqueous biological environments. The incorporation of polyethylene glycol (PEG) linkers was a logical progression to improve solubility, reduce aggregation, and minimize steric hindrance. While the exact first synthesis of the specific this compound molecule is not detailed in a single seminal publication, its development is a direct evolution of the 2010 work. The synthesis involves the conjugation of an amine-reactive BCN derivative with a commercially available Biotin-PEG3-amine linker. This modular approach allows for the straightforward creation of a variety of functionalized BCN reagents.

The timeline can be summarized as follows:

  • Early 2000s: The concept of bioorthogonal chemistry emerges, with a growing need for reactions that can proceed in living systems without interfering with native biochemical processes.

  • 2004: The Bertozzi group pioneers strain-promoted azide-alkyne cycloaddition (SPAAC) using cyclooctyne derivatives.

  • 2010: Dommerholt, van Delft, Rutjes, and colleagues publish the synthesis and application of BCN, a more reactive and synthetically accessible strained alkyne.[1] They demonstrate its use in creating BCN-fluorophore and BCN-biotin conjugates for cellular imaging and labeling.

  • Post-2010: The development and commercialization of various BCN derivatives, including those with PEG linkers of varying lengths, become widespread. This compound emerges as a popular reagent due to the optimal balance of the PEG linker's properties for many biological applications.

  • Present: this compound is a widely used tool in various applications, including the development of antibody-drug conjugates (ADCs), proteomic studies, and advanced cellular imaging techniques.

Core Technical Data

The utility of this compound is underpinned by its chemical properties and reaction kinetics. The following tables summarize key quantitative data for this reagent.

PropertyValueReference(s)
Molecular Formula C₂₉H₄₆N₄O₇S
Molecular Weight 594.76 g/mol
CAS Number 1263166-92-2
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other organic solvents
Reaction ParameterValueConditionsReference(s)
Second-order rate constant (k₂) with benzyl azide 0.29 M⁻¹s⁻¹ (endo-BCN)CD₃CN/D₂O (1:2)
Second-order rate constant (k₂) with benzyl azide 0.19 M⁻¹s⁻¹ (exo-BCN)CD₃CN/D₂O (1:2)
Second-order rate constant (k₂) with nitrone 1.66 M⁻¹s⁻¹ (endo-BCN)Not specified

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following are representative protocols for its synthesis and use in a key application.

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing this compound by reacting an amine-reactive BCN derivative (BCN-NHS ester) with an amine-terminated biotin-PEG linker.

Materials:

  • endo-BCN-NHS ester

  • (+)-Biotin-PEG3-amine

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Dissolution of Reactants:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve endo-BCN-NHS ester (1 equivalent) in anhydrous DMF.

    • In a separate dry flask, dissolve (+)-Biotin-PEG3-amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DMF.

  • Reaction:

    • Slowly add the BCN-NHS ester solution to the Biotin-PEG3-amine solution with constant stirring at room temperature.

    • Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:MeOH solvent system). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, remove the DMF under reduced pressure.

    • Redissolve the crude product in a minimal amount of DCM.

    • Purify the product by silica gel column chromatography using a DCM/MeOH gradient to elute the this compound.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield this compound as a white or off-white solid.

  • Characterization:

    • Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Biotinylation of an Azide-Modified Antibody using this compound

This protocol outlines the procedure for labeling an antibody containing azide functional groups with this compound via a SPAAC reaction.

Materials:

  • Azide-modified antibody (in a suitable buffer such as PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Protein concentration assay kit (e.g., BCA or Bradford)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Antibody Preparation:

    • Adjust the concentration of the azide-modified antibody to 1-5 mg/mL in PBS, pH 7.4.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution.

    • Gently mix and incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Purification of the Biotinylated Antibody:

    • Remove the excess, unreacted this compound using a desalting spin column according to the manufacturer's instructions.

    • Elute the purified biotinylated antibody in PBS.

  • Characterization of the Conjugate:

    • Determine the final concentration of the biotinylated antibody using a protein concentration assay.

    • Quantify the degree of biotinylation (moles of biotin per mole of antibody) using a HABA assay or a mass spectrometry-based method.

    • Analyze the integrity of the conjugate by SDS-PAGE.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the key chemical structures and reaction pathways.

G cluster_synthesis Synthesis of this compound BCN_NHS BCN-NHS Ester BCN_PEG_Biotin This compound BCN_NHS->BCN_PEG_Biotin + Biotin_PEG_Amine Biotin-PEG3-Amine Biotin_PEG_Amine->BCN_PEG_Biotin

Caption: Synthetic pathway for this compound.

G Azide_Ab Azide-Modified Antibody Conjugate Biotinylated Antibody Azide_Ab->Conjugate BCN_Biotin This compound BCN_Biotin->Conjugate SPAAC G Start Start: Azide-Modified Protein Add_BCN Add this compound Start->Add_BCN Incubate Incubate (4-12h) Add_BCN->Incubate Purify Purify (Desalting Column) Incubate->Purify Characterize Characterize (HABA, SDS-PAGE) Purify->Characterize End End: Purified Biotinylated Protein Characterize->End

References

Methodological & Application

Protocol for using BCN-PEG3-Biotin in cell labeling

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

BCN-PEG3-Biotin is a valuable chemical tool for the biotinylation of azide-modified biomolecules within a cellular context. This reagent features a bicyclo[6.1.0]nonyne (BCN) moiety, a strained alkyne that reacts selectively with azides via a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the terminal biotin enables the subsequent detection or purification of labeled molecules using streptavidin-based affinity systems. This protocol provides a detailed methodology for the metabolic labeling of cellular glycans with an azide-containing sugar and their subsequent tagging with this compound for analysis.

Principle of the Method

The cell labeling strategy is a two-step process. First, cells are cultured in the presence of a metabolic precursor, an azide-modified monosaccharide (e.g., N-azidoacetylmannosamine, Ac4ManNAz). This azido-sugar is metabolized by the cell and incorporated into nascent glycans on the cell surface and intracellularly. In the second step, the azide-labeled cells are treated with this compound. The BCN group of the reagent reacts specifically with the azide groups on the modified glycans through SPAAC, resulting in a stable triazole linkage and effectively biotinylating the target molecules. These biotinylated molecules can then be detected using fluorescently-labeled streptavidin or isolated for further analysis using streptavidin-coated beads.

Quantitative Data Summary

The following table provides recommended starting concentrations and incubation times for cell labeling experiments using this compound. These parameters may require optimization depending on the cell type, the specific azide-modified precursor used, and the desired labeling density.

ParameterRecommended RangeNotes
Metabolic Labeling (Ac4ManNAz)
Concentration25-100 µMHigher concentrations may lead to cytotoxicity in some cell lines.
Incubation Time1-3 daysLonger incubation times generally result in higher incorporation of the azido-sugar.
SPAAC Reaction (this compound)
Concentration10-50 µMStart with a lower concentration and optimize for sufficient signal without inducing cellular stress.
Incubation Time30-60 minutesShorter incubation times may be sufficient for highly expressed targets.
Cell Viability >95%Expected viability after labeling. It is crucial to perform a cell viability assay (e.g., Trypan Blue exclusion) to confirm minimal cytotoxicity under your experimental conditions.
Labeling Efficiency VariableDependent on the level of azide incorporation and the accessibility of the azide groups. Can be assessed by flow cytometry or western blot using streptavidin-conjugates.

Experimental Protocols

Materials

  • Cells of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-conjugated fluorophore (for detection) or Streptavidin-agarose beads (for pull-down)

  • Wash Buffers for pull-down (see protocol for details)

Protocol 1: Metabolic Labeling of Cells with Azido-Sugars

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

  • Preparation of Azido-Sugar Stock Solution: Prepare a 100 mM stock solution of Ac4ManNAz in sterile DMSO.

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the complete cell culture medium to achieve the desired final concentration (e.g., 50 µM).

  • Incubation: Culture the cells in the azide-containing medium for 1-3 days at 37°C in a humidified CO2 incubator.

Protocol 2: SPAAC Reaction with this compound

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Cell Washing: Gently wash the azide-labeled cells twice with pre-warmed PBS to remove any un-incorporated azido-sugar.

  • This compound Incubation: Dilute the this compound stock solution in complete culture medium to the desired final concentration (e.g., 25 µM). Add this solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove unreacted this compound.

Protocol 3: Detection of Biotinylated Cells by Flow Cytometry

  • Cell Harvesting: Harvest the labeled cells using a non-enzymatic cell dissociation solution.

  • Staining: Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA) containing a fluorescently-labeled streptavidin conjugate. Incubate for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice with staining buffer.

  • Analysis: Resuspend the cells in PBS and analyze by flow cytometry.

Protocol 4: Pull-down of Biotinylated Proteins

  • Cell Lysis: Lyse the biotin-labeled cells using an appropriate lysis buffer containing protease inhibitors.

  • Clarification of Lysate: Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Incubation with Streptavidin Beads: Add the clarified lysate to pre-washed streptavidin-agarose beads and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing of Beads: Pellet the beads by centrifugation and wash them sequentially with the following buffers to remove non-specifically bound proteins:

    • Wash Buffer 1: Lysis Buffer

    • Wash Buffer 2: High Salt Buffer (e.g., 1 M NaCl in PBS)

    • Wash Buffer 3: Low Salt Buffer (e.g., PBS)

  • Elution: Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.

Visualizations

experimental_workflow cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_spaac_reaction Step 2: SPAAC Reaction cluster_downstream_analysis Step 3: Downstream Analysis cell_culture Cell Culture add_azido_sugar Add Ac4ManNAz (25-100 µM) cell_culture->add_azido_sugar incubation1 Incubate (1-3 days) add_azido_sugar->incubation1 wash1 Wash Cells (PBS) incubation1->wash1 Azide-labeled cells add_bcn Add this compound (10-50 µM) wash1->add_bcn incubation2 Incubate (30-60 min) add_bcn->incubation2 wash2 Wash Cells (PBS) incubation2->wash2 analysis_choice Analysis wash2->analysis_choice Biotinylated cells flow_cytometry Flow Cytometry analysis_choice->flow_cytometry pull_down Streptavidin Pull-down analysis_choice->pull_down western_blot Western Blot pull_down->western_blot

Caption: Experimental workflow for cell labeling using this compound.

signaling_pathway cluster_cell Cell Ac4ManNAz Ac4ManNAz Metabolic_Pathway Glycan Biosynthesis Ac4ManNAz->Metabolic_Pathway Azide_Glycan Azide-labeled Glycan Metabolic_Pathway->Azide_Glycan BCN_PEG3_Biotin This compound Azide_Glycan->BCN_PEG3_Biotin SPAAC Reaction Biotinylated_Glycan Biotinylated Glycan BCN_PEG3_Biotin->Biotinylated_Glycan

Caption: Signaling pathway of this compound cell labeling.

logical_relationship start Start: Azide-labeled Cells reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) start->reaction reagent This compound reagent->reaction product Biotinylated Cells reaction->product detection Detection/Purification (Streptavidin) product->detection end Analysis detection->end

Caption: Logical relationship of the this compound labeling process.

BCN-PEG3-Biotin: Application Notes and Protocols for Advanced Proteomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of BCN-PEG3-Biotin in proteomics research. This compound is a versatile chemical probe that enables the enrichment and identification of specific protein populations through a combination of bioorthogonal chemistry and affinity purification. Its applications are particularly relevant in the fields of post-translational modification (PTM) analysis, drug target identification, and the study of protein dynamics.

This compound is a key reagent in the strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reaction.[1][2][3] This bioorthogonal reaction allows for the covalent labeling of azide-modified biomolecules with biotin in a highly specific and efficient manner, without the need for a cytotoxic copper catalyst.[2][3] The bicyclo[6.1.0]nonyne (BCN) group reacts specifically with an azide group, while the biotin moiety allows for strong and specific binding to streptavidin-coated supports for enrichment. The polyethylene glycol (PEG3) linker enhances the solubility and reduces steric hindrance of the reagent.

Principle Applications in Proteomics

The primary application of this compound in proteomics is the enrichment of low-abundance proteins that have been metabolically or enzymatically labeled with an azide-containing probe. This strategy is widely used for:

  • Glycoproteomics: Studying glycoproteins by metabolically labeling cells with azide-modified sugars.

  • Activity-Based Protein Profiling (ABPP): Identifying active enzymes by using azide-containing activity-based probes that covalently bind to enzyme active sites.

  • Newly Synthesized Proteome Analysis: Profiling newly synthesized proteins by incorporating azide-modified amino acids.

  • Protein-Protein Interaction Studies: Identifying interaction partners of a protein of interest that has been engineered to incorporate an azide-bearing amino acid.

Experimental Workflow Overview

A typical proteomics experiment using this compound involves several key steps:

  • Metabolic or Enzymatic Labeling: Introduction of an azide-containing probe into the biological system (e.g., cell culture) to label the target protein population.

  • Cell Lysis and Protein Extraction: Solubilization of cellular proteins while preserving the integrity of the labeled proteins.

  • Click Chemistry Reaction: Covalent attachment of this compound to the azide-modified proteins via SPAAC.

  • Enrichment of Biotinylated Proteins: Affinity purification of the biotin-labeled proteins using streptavidin-coated magnetic beads or agarose resin.

  • On-Bead Digestion: Proteolytic digestion of the enriched proteins into peptides while they are still bound to the beads.

  • Mass Spectrometry Analysis: Identification and quantification of the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Below is a visual representation of this general workflow.

experimental_workflow cluster_labeling Labeling cluster_lysis Preparation cluster_click Click Chemistry cluster_enrichment Enrichment cluster_analysis Analysis azide_label Metabolic/Enzymatic Labeling with Azide Probe cell_lysis Cell Lysis azide_label->cell_lysis click_reaction SPAAC Reaction with This compound cell_lysis->click_reaction enrichment Streptavidin Affinity Purification click_reaction->enrichment digestion On-Bead Digestion enrichment->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis

General workflow for a chemical proteomics experiment using this compound.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for a typical quantitative proteomics experiment aimed at identifying newly synthesized proteins using an azide-modified amino acid analog and this compound.

Protocol 1: Metabolic Labeling and Cell Lysis
  • Cell Culture and Labeling:

    • Culture cells to approximately 80% confluency.

    • Replace the normal growth medium with methionine-free medium supplemented with an azide-containing methionine analog (e.g., L-azidohomoalanine, AHA) at a final concentration of 25-50 µM.

    • Incubate the cells for the desired labeling period (e.g., 4-24 hours).

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove excess labeling reagent.

  • Cell Lysis:

    • Harvest the cells by scraping into ice-cold PBS and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 2: SPAAC Click Chemistry Reaction
  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C.

  • Click Reaction:

    • In a microcentrifuge tube, combine the protein lysate (e.g., 1 mg of total protein) with the this compound stock solution to a final concentration of 100 µM.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

Protocol 3: Enrichment of Biotinylated Proteins
  • Prepare Streptavidin Beads:

    • Use streptavidin-coated magnetic beads for efficient washing and collection.

    • Wash the required amount of beads (e.g., 30 µL of slurry per 1 mg of protein) three times with the lysis buffer.

  • Affinity Capture:

    • Add the washed streptavidin beads to the protein lysate after the click chemistry reaction.

    • Incubate for 1 hour at room temperature with gentle rotation to allow for the binding of biotinylated proteins to the beads.

  • Washing:

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins. A typical washing sequence is as follows:

      • Twice with 1% SDS in PBS.

      • Twice with 8 M urea in 50 mM Tris-HCl, pH 8.0.

      • Twice with 50 mM ammonium bicarbonate.

Protocol 4: On-Bead Digestion and Sample Preparation for Mass Spectrometry
  • Reduction and Alkylation:

    • Resuspend the washed beads in 100 µL of 50 mM ammonium bicarbonate.

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 30 minutes at 56°C to reduce disulfide bonds.

    • Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate for 30 minutes in the dark to alkylate free cysteine residues.

  • Proteolytic Digestion:

    • Add sequencing-grade trypsin to the bead suspension at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C with shaking.

  • Peptide Collection and Desalting:

    • Collect the beads with a magnetic stand and transfer the supernatant containing the digested peptides to a new tube.

    • Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or ZipTip.

    • Elute the desalted peptides and dry them in a vacuum centrifuge.

    • Resuspend the dried peptides in a solution of 0.1% formic acid for LC-MS/MS analysis.

Data Presentation

The following table represents hypothetical quantitative data from a proteomics experiment comparing the abundance of newly synthesized proteins in treated versus control cells. This data would be obtained from the analysis of the LC-MS/MS results.

Protein IDGene NameFold Change (Treated/Control)p-value
P02768ALB2.50.001
P60709ACTB1.10.45
P08238HSP90AA13.2< 0.001
Q06830HSPA52.80.005
P10809ENO10.90.32
P04040GAPDH1.00.98

Signaling Pathway and Logical Relationship Visualization

The following diagram illustrates the logical flow of an activity-based protein profiling (ABPP) experiment using an azide-containing probe and this compound.

abpp_workflow cluster_probe Probe Interaction cluster_detection Detection and Analysis probe Azide-labeled Activity-Based Probe active_enzyme Active Enzyme (Target Protein) probe->active_enzyme inactive_enzyme Inactive Enzyme probe->inactive_enzyme No Reaction labeled_enzyme Covalently Labeled Active Enzyme (Azide-tagged) active_enzyme->labeled_enzyme Covalent Modification bcn_biotin This compound labeled_enzyme->bcn_biotin SPAAC Click Reaction biotinylated_enzyme Biotinylated Enzyme bcn_biotin->biotinylated_enzyme enrichment Streptavidin Enrichment biotinylated_enzyme->enrichment ms_analysis Mass Spectrometry (Identification & Quantification) enrichment->ms_analysis

Workflow for activity-based protein profiling (ABPP).

This document provides a comprehensive overview and detailed protocols for the application of this compound in modern proteomics research. The combination of specific chemical labeling and robust affinity purification makes this reagent an invaluable tool for elucidating complex biological processes. For further information, please refer to the cited literature and resources from suppliers of proteomics reagents.

References

Application Notes and Protocols for BCN-PEG3-Biotin in Surface Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of BCN-PEG3-Biotin in the functionalization of various surfaces, including live cells, proteins, and nanoparticles. This compound is a versatile reagent that leverages strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," for the efficient and specific biotinylation of azide-modified molecules.

Introduction to this compound

This compound is a chemical linker composed of three key components:

  • Bicyclo[6.1.0]nonyne (BCN): A strained cyclic alkyne that reacts rapidly and specifically with azides without the need for a toxic copper catalyst. This bioorthogonal reaction is ideal for applications in living systems.

  • Triethylene glycol (PEG3): A short, hydrophilic polyethylene glycol spacer that enhances the solubility of the reagent in aqueous buffers and reduces steric hindrance, improving accessibility to the azide target.

  • Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin, enabling strong and specific detection or capture of the biotinylated surface.

This unique combination of features makes this compound a powerful tool for a variety of surface functionalization applications in research and drug development.

Applications

This compound can be utilized in a wide range of applications, including:

  • Cell Surface Labeling: Specifically biotinylating azide-modified glycans or proteins on the surface of living cells for tracking, imaging, and isolation.

  • Antibody-Drug Conjugate (ADC) Development: As a linker to attach a biotin handle to an azide-modified antibody, facilitating purification, detection, or the attachment of other molecules.[1][2][3][4]

  • Nanoparticle Functionalization: Modifying the surface of nanoparticles with biotin for targeted delivery, diagnostic assays, and affinity purification.

  • Protein Biotinylation: Labeling azide-containing proteins for subsequent detection with streptavidin conjugates in various assays such as Western blotting, ELISA, and flow cytometry.

Experimental Protocols

Here we provide detailed protocols for common applications of this compound.

Cell Surface Labeling of Azide-Modified Glycans

This protocol describes the biotinylation of cell surface glycans that have been metabolically labeled with an azide-containing sugar.

Workflow for Cell Surface Biotinylation

G cluster_0 Metabolic Labeling cluster_1 SPAAC Reaction cluster_2 Detection/Analysis Culture Cells Culture Cells Add Azide-Sugar Add Azide-Sugar Culture Cells->Add Azide-Sugar Incubate Incubate Add Azide-Sugar->Incubate Wash Cells Wash Cells Incubate->Wash Cells Add this compound Add this compound Wash Cells->Add this compound Incubate_SPAAC Incubate_SPAAC Add this compound->Incubate_SPAAC Click Reaction Wash_Excess_Reagent Wash_Excess_Reagent Incubate_SPAAC->Wash_Excess_Reagent Add Streptavidin-Fluorophore Add Streptavidin-Fluorophore Wash_Excess_Reagent->Add Streptavidin-Fluorophore Analyze Analyze Add Streptavidin-Fluorophore->Analyze

Caption: Workflow for labeling cell surface glycans.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Azide-modified sugar (e.g., Ac4ManNAz)

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Streptavidin-fluorophore conjugate for detection

Protocol:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Prepare a stock solution of the azide-modified sugar in DMSO.

    • Add the azide-sugar to the cell culture medium to a final concentration of 25-50 µM.[5]

    • Incubate the cells for 1-3 days to allow for metabolic incorporation of the azide sugar into cell surface glycans.

  • This compound Labeling (SPAAC Reaction):

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Wash the cells twice with ice-cold PBS to remove residual media components.

    • Dilute the this compound stock solution in PBS to a final working concentration of 10-50 µM.

    • Add the this compound solution to the cells and incubate for 30-60 minutes at room temperature or 37°C.

  • Washing and Detection:

    • Wash the cells three times with PBS to remove unreacted this compound.

    • The biotinylated cells are now ready for downstream applications. For visualization, incubate with a fluorescently labeled streptavidin conjugate according to the manufacturer's protocol.

    • Analyze the labeled cells by fluorescence microscopy or flow cytometry.

Quantitative Data for Cell Surface Labeling:

ParameterConcentration/TimeNotes
Azide-Sugar (Ac4ManNAz)25-50 µMOptimal concentration may vary by cell type.
Metabolic Incubation Time1-3 daysLonger incubation can increase azide incorporation.
This compound 10-50 µM Higher concentrations may increase background.
SPAAC Incubation Time 30-60 minutes Reaction is typically rapid.
TemperatureRoom Temperature or 37°C37°C may accelerate the reaction.
Biotinylation of Azide-Modified Antibodies for ADC Development

This protocol outlines the biotinylation of an azide-modified antibody, a common step in the development of antibody-drug conjugates or for immunoassay applications.

Workflow for Antibody Biotinylation

G cluster_0 SPAAC Conjugation cluster_1 Purification Azide-Modified Antibody Azide-Modified Antibody Mix Reagents Mix Reagents Azide-Modified Antibody->Mix Reagents This compound Stock This compound Stock This compound Stock->Mix Reagents Reaction Buffer Reaction Buffer Reaction Buffer->Mix Reagents Incubate Incubate Mix Reagents->Incubate Biotinylated Antibody Biotinylated Antibody Incubate->Biotinylated Antibody Size Exclusion Chromatography Size Exclusion Chromatography Biotinylated Antibody->Size Exclusion Chromatography Purified Biotinylated Antibody Purified Biotinylated Antibody Size Exclusion Chromatography->Purified Biotinylated Antibody

Caption: Workflow for antibody biotinylation.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Size-Exclusion Chromatography (SEC) column for purification

Protocol:

  • Reaction Setup:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • To the azide-modified antibody solution, add a 3- to 5-fold molar excess of the this compound stock solution. The final DMSO concentration should be kept below 10% (v/v) to maintain antibody stability.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or 4°C with gentle mixing. The reaction can be monitored by LC-MS if desired.

  • Purification:

    • Purify the biotinylated antibody from unreacted this compound using a desalting column or size-exclusion chromatography (SEC).

    • Collect the fractions containing the purified biotinylated antibody.

    • The degree of biotinylation can be determined using a HABA assay or mass spectrometry.

Quantitative Data for Antibody Biotinylation:

ParameterValueNotes
This compound Molar Excess 3-5 fold Higher excess can drive the reaction to completion but may require more extensive purification.
Reaction Time 4-12 hours Can be optimized based on the reactivity of the specific azide-modified antibody.
Reaction Temperature 4°C to Room TemperatureLower temperatures can help maintain antibody stability over longer incubation times.
Expected Drug-to-Antibody Ratio (DAR) VariableDepends on the number of azide sites on the antibody. A DAR of 2 to 4 is common for ADCs.
Streptavidin Pull-Down of Biotinylated Surface Proteins

This protocol describes the enrichment of biotinylated cell surface proteins using streptavidin-coated magnetic beads.

Workflow for Streptavidin Pull-Down

G cluster_0 Capture cluster_1 Washing & Elution Biotinylated Cells Biotinylated Cells Lyse Cells Lyse Cells Biotinylated Cells->Lyse Cells Lysis Buffer Lysis Buffer Lysis Buffer->Lyse Cells Streptavidin Beads Streptavidin Beads Incubate with Beads Incubate with Beads Streptavidin Beads->Incubate with Beads Lyse Cells->Incubate with Beads Wash Beads Wash Beads Incubate with Beads->Wash Beads Cell Lysate Cell Lysate Cell Lysate->Incubate with Beads Elute Proteins Elute Proteins Wash Beads->Elute Proteins Analyze by WB/MS Analyze by WB/MS Elute Proteins->Analyze by WB/MS

Caption: Workflow for streptavidin pull-down.

Materials:

  • Biotinylated cell pellet

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Magnetic rack

Protocol:

  • Cell Lysis:

    • Resuspend the biotinylated cell pellet in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new tube.

  • Binding to Streptavidin Beads:

    • Wash the streptavidin magnetic beads three times with wash buffer.

    • Add the clarified lysate to the washed beads.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding of biotinylated proteins.

  • Washing:

    • Place the tube on a magnetic rack to capture the beads.

    • Remove the supernatant.

    • Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • To elute the captured proteins, resuspend the beads in SDS-PAGE sample buffer.

    • Boil the sample for 5-10 minutes.

    • Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.

    • The eluted proteins are now ready for analysis by Western blotting or mass spectrometry.

Quantitative Data for Streptavidin Pull-Down:

ParameterAmount/TimeNotes
Streptavidin Beads 20-50 µL of slurry per sampleBinding capacity varies by manufacturer.
Incubation Time with Lysate 1-2 hoursLonger incubation can increase capture efficiency.
Wash Steps 3-5 timesCrucial for reducing background.
Elution 5-10 minutes at 95-100°CEnsure complete elution of bound proteins.

Troubleshooting

IssuePossible CauseSolution
Low or no biotinylation signal Inefficient metabolic labeling with azide-sugar.Increase the concentration of the azide-sugar and/or the incubation time.
Low concentration of this compound.Increase the concentration of this compound.
Short incubation time for SPAAC reaction.Increase the incubation time.
High background Non-specific binding of this compound.Decrease the concentration of this compound and/or increase the number of wash steps.
Non-specific binding of streptavidin conjugate.Include a blocking step (e.g., with BSA) before adding the streptavidin conjugate. Increase the stringency of the wash buffer.
Cell toxicity High concentration of DMSO or this compound.Ensure the final DMSO concentration is below 0.5%. Titrate the this compound concentration to find the optimal balance between labeling efficiency and cell viability.

By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize this compound for a variety of surface functionalization applications, enabling advanced studies in cell biology, proteomics, and drug discovery.

References

Application Notes and Protocols for Live Cell Imaging using BCN-PEG3-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. A key challenge in live cell imaging is the specific and non-perturbative labeling of target biomolecules. The use of bioorthogonal chemistry, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a robust method for labeling biomolecules in their native environment. BCN-PEG3-Biotin is a versatile reagent that facilitates a three-step labeling strategy for live cell imaging, combining the specificity of bioorthogonal chemistry with the high affinity of the biotin-streptavidin interaction.

This three-step process involves:

  • Metabolic Labeling: Cells are incubated with a metabolic precursor containing an azide group. This precursor is incorporated into a specific class of biomolecules (e.g., glycans, proteins) through the cell's natural biosynthetic pathways.

  • This compound Conjugation: The azide-modified biomolecules are then covalently labeled with this compound via a copper-free "click" reaction. The bicyclononyne (BCN) group reacts specifically with the azide group, forming a stable triazole linkage. The polyethylene glycol (PEG3) spacer enhances solubility and reduces steric hindrance.

  • Fluorescent Detection: The biotinylated biomolecules are subsequently visualized by adding a fluorescently-labeled streptavidin conjugate, which binds to biotin with very high affinity and specificity.

This method allows for the sensitive and specific visualization of metabolically active cells and the targeted biomolecules within them.

Data Presentation

The following tables summarize the key quantitative parameters for the successful application of the this compound live cell imaging protocol. These values are intended as a starting point, and optimal conditions may vary depending on the cell type, metabolic precursor, and imaging system used.

Table 1: Recommended Concentration Ranges for Reagents

ReagentTypical Concentration RangeNotes
Azide-Modified Metabolic Precursor (e.g., Ac4ManNAz)25 - 100 µMOptimal concentration should be determined experimentally to ensure sufficient labeling without inducing cellular toxicity.
This compound10 - 50 µMHigher concentrations may improve labeling efficiency but can also increase background signal.
Fluorescently-Labeled Streptavidin5 - 20 µg/mLThe optimal concentration depends on the brightness of the fluorophore and the density of biotinylated targets. Titration is recommended to achieve the best signal-to-noise ratio.[1]

Table 2: Recommended Incubation Times

StepIncubation TimeTemperatureNotes
Metabolic Labeling24 - 72 hours37°CThe incubation time depends on the rate of metabolic incorporation of the azide precursor.
This compound Reaction (SPAAC)30 - 60 minutes37°CShorter incubation times may be possible with higher concentrations of this compound.
Fluorescent Streptavidin Staining15 - 30 minutesRoom Temperature or 37°CIncubation should be performed in the dark to prevent photobleaching of the fluorophore.

Experimental Protocols

This section provides a detailed, step-by-step protocol for labeling and imaging live cells using this compound. For this example protocol, we will focus on the labeling of cell surface glycans using an azide-modified sugar, N-azidoacetylmannosamine (Ac4ManNAz).

Materials
  • Live cells of interest cultured in a suitable imaging vessel (e.g., glass-bottom dish)

  • Complete cell culture medium

  • Azide-modified metabolic precursor (e.g., Ac4ManNAz)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescently-labeled streptavidin (e.g., conjugated to Alexa Fluor™ 488, 568, or 647)

  • Live-cell imaging buffer (e.g., phenol red-free medium with HEPES)

Protocol Steps

Step 1: Metabolic Labeling of Live Cells with Azide-Modified Precursor

  • Cell Seeding: Seed the cells of interest onto a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Prepare Labeling Medium: Prepare the metabolic labeling medium by adding the azide-modified precursor (e.g., Ac4ManNAz) to the complete cell culture medium at the desired final concentration (e.g., 50 µM).

  • Incubation: Aspirate the existing culture medium from the cells and replace it with the metabolic labeling medium.

  • Metabolic Incorporation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2) to allow for the incorporation of the azide-modified precursor into the target biomolecules.

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Wash Cells: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated azide-modified precursor.

  • Prepare this compound Labeling Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final working concentration (e.g., 25 µM).

  • Incubation: Add the this compound labeling solution to the cells and incubate for 30-60 minutes at 37°C.

  • Wash Cells: Gently wash the cells three times with pre-warmed PBS to remove any unreacted this compound.

Step 3: Staining with Fluorescently-Labeled Streptavidin

  • Prepare Streptavidin Staining Solution: Dilute the fluorescently-labeled streptavidin conjugate in a suitable buffer (e.g., PBS containing 1% BSA) to the desired final concentration (e.g., 10 µg/mL).[2][3]

  • Incubation: Add the streptavidin staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.

  • Wash Cells: Gently wash the cells three to five times with PBS to remove any unbound streptavidin conjugate.

  • Imaging: Replace the PBS with a live-cell imaging buffer and proceed with imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Mandatory Visualization

Live_Cell_Imaging_Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: SPAAC Reaction cluster_2 Step 3: Fluorescent Detection a Live Cells b Add Azide-Modified Metabolic Precursor (e.g., Ac4ManNAz) a->b c Incubate (24-72h, 37°C) b->c d Azide-Labeled Cells c->d e Add this compound f Incubate (30-60min, 37°C) e->f g Biotinylated Cells f->g h Add Fluorescently-Labeled Streptavidin i Incubate (15-30min, RT) h->i j Labeled Cells for Imaging i->j

Caption: Experimental workflow for live cell imaging.

Signaling_Pathway cluster_0 Cellular Process cluster_1 Labeling and Detection Metabolic_Precursor Azide-Modified Precursor Biosynthesis Cellular Biosynthetic Pathway Metabolic_Precursor->Biosynthesis Target_Biomolecule Azide-Labeled Biomolecule (e.g., Glycan) Biosynthesis->Target_Biomolecule BCN_Biotin This compound SPAAC SPAAC 'Click' Reaction BCN_Biotin->SPAAC Biotinylated_Target Biotinylated Biomolecule SPAAC->Biotinylated_Target Streptavidin Fluorescent Streptavidin Detection High-Affinity Binding Streptavidin->Detection Fluorescent_Signal Fluorescent Signal for Imaging Detection->Fluorescent_Signal

Caption: Labeling and detection signaling pathway.

References

Application of BCN-PEG3-Biotin in Flow Cytometry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCN-PEG3-Biotin is a versatile chemical probe that serves as a powerful tool in the field of bioorthogonal chemistry for the specific labeling and subsequent detection of biomolecules. This reagent is particularly valuable for applications in flow cytometry, enabling the precise quantification and analysis of cell surface modifications. The molecule features three key components: a bicyclo[6.1.0]nonyne (BCN) group, a hydrophilic polyethylene glycol (PEG3) spacer, and a biotin moiety.

The BCN group facilitates a highly selective and efficient copper-free click chemistry reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-modified targets. The PEG3 linker enhances the solubility of the reagent in aqueous buffers and minimizes steric hindrance, ensuring efficient access to the target molecule. The biotin tag provides a high-affinity handle for detection using streptavidin conjugates, which are widely available with a variety of fluorescent labels.

A primary application of this compound in flow cytometry is the detection of metabolically labeled cell surface glycans. In this approach, cells are first incubated with an azide-modified monosaccharide (e.g., N-azidoacetylmannosamine, ManNAz). The cellular machinery incorporates this azido-sugar into the glycan structures on the cell surface. These azide-labeled cells can then be treated with this compound. The BCN group reacts specifically with the azide groups on the cell surface glycans, resulting in the biotinylation of these molecules. Subsequent staining with a fluorescently labeled streptavidin conjugate allows for the detection and quantification of the labeled cell population by flow cytometry.

Principle of the Technology

The application of this compound in flow cytometry for cell surface labeling is a two-step process that leverages bioorthogonal chemistry.

  • Metabolic Labeling: Cells are cultured in the presence of an unnatural sugar functionalized with an azide group. The cells' metabolic machinery incorporates this azido-sugar into cell surface glycans. This step introduces a bioorthogonal chemical handle (the azide group) onto the cell surface.

  • Bioorthogonal Ligation and Detection: The azide-labeled cells are then treated with this compound. The BCN moiety of the reagent reacts with the azide group on the cell surface via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This reaction is highly specific and occurs efficiently under physiological conditions without the need for a toxic copper catalyst. This step results in the covalent attachment of biotin to the cell surface glycans. The biotinylated cells are then incubated with a streptavidin conjugate labeled with a fluorophore (e.g., FITC, PE, APC). The high-affinity interaction between biotin and streptavidin allows for the fluorescent labeling of the cells, which can then be analyzed and quantified using flow cytometry.

Data Presentation

The following table summarizes representative quantitative data from a cell surface glycan labeling experiment using this compound, followed by detection with a streptavidin-phycoerythrin (PE) conjugate and analysis by flow cytometry. The data is presented as both the percentage of labeled cells and the Mean Fluorescence Intensity (MFI) of the positive population. This data is illustrative and may vary depending on the cell type, experimental conditions, and instrumentation used.

Concentration of Ac4ManNAz (µM)Concentration of this compound (µM)Incubation Time with this compound (minutes)Percentage of Labeled Cells (%)Mean Fluorescence Intensity (PE)
02560< 1%150
50060< 1%165
50106085%8,500
50256098%25,000
505060>99%45,000
50253095%18,000
50259099%28,000

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azido Sugars

This protocol describes the metabolic incorporation of an azido-sugar into the cell surface glycans of cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed the cells at a density that will allow for logarithmic growth for the duration of the labeling period (typically 2-3 days).

  • Preparation of Azido-Sugar Stock Solution: Prepare a 50 mM stock solution of Ac4ManNAz in sterile DMSO.

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the complete cell culture medium to achieve the desired final concentration (e.g., 50 µM). For a negative control, add an equivalent volume of DMSO to a separate culture.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 2 to 3 days to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.

  • Cell Harvesting: After the incubation period, harvest the cells. For adherent cells, use a gentle cell dissociation reagent. For suspension cells, collect them by centrifugation.

  • Washing: Wash the cells three times with ice-cold PBS to remove any unincorporated azido-sugar. Centrifuge at 300 x g for 5 minutes for each wash. The cells are now ready for the click chemistry reaction.

Protocol 2: Labeling of Azide-Modified Cells with this compound

This protocol details the bioorthogonal reaction between the azide-labeled cells and this compound.

Materials:

  • Metabolically labeled cells from Protocol 1

  • This compound

  • Anhydrous DMSO

  • PBS with 1% Bovine Serum Albumin (BSA) (Staining Buffer)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Cell Preparation: Resuspend the metabolically labeled cells in Staining Buffer at a concentration of 1 x 10^6 cells/mL.

  • Click Reaction: Add the this compound stock solution to the cell suspension to achieve the desired final concentration (e.g., 10-50 µM).

  • Incubation: Incubate the cells for 30-60 minutes at room temperature with gentle agitation.

  • Washing: Wash the cells three times with cold Staining Buffer to remove any unreacted this compound. Centrifuge at 300 x g for 5 minutes for each wash. The cells are now biotinylated and ready for detection.

Protocol 3: Detection of Biotinylated Cells by Flow Cytometry

This protocol describes the staining of the biotinylated cells with a fluorescently labeled streptavidin conjugate for analysis by flow cytometry.

Materials:

  • Biotinylated cells from Protocol 2

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Streptavidin conjugated to a fluorophore (e.g., Streptavidin-PE, Streptavidin-APC)

  • Flow cytometer

Procedure:

  • Cell Staining: Resuspend the biotin-labeled cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.

  • Streptavidin Staining: Add the fluorescently labeled streptavidin conjugate to the cell suspension at the manufacturer's recommended concentration.

  • Incubation: Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with cold FACS buffer.

  • Flow Cytometry Analysis: Resuspend the cells in 500 µL of FACS buffer. Analyze the cells on a flow cytometer, detecting the fluorescence signal from the streptavidin conjugate. Include unlabeled cells and cells treated only with the streptavidin conjugate as negative controls to set the appropriate gates.

Mandatory Visualization

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Bioorthogonal Ligation cluster_detection Flow Cytometry Detection start Start with Cultured Cells add_azido_sugar Incubate with Ac4ManNAz start->add_azido_sugar 2-3 days incorporation Metabolic Incorporation of Azido-Sugars into Cell Surface Glycans add_azido_sugar->incorporation azide_labeled_cells Azide-Labeled Cells incorporation->azide_labeled_cells add_bcn Incubate with This compound azide_labeled_cells->add_bcn 30-60 min spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) add_bcn->spaac biotinylated_cells Biotinylated Cells spaac->biotinylated_cells add_streptavidin Stain with Fluorescent Streptavidin Conjugate biotinylated_cells->add_streptavidin 30 min detection High-Affinity Biotin-Streptavidin Binding add_streptavidin->detection analysis Flow Cytometry Analysis detection->analysis

Caption: Experimental workflow for labeling and detecting cell surface glycans.

logical_relationship cluster_components Molecular Components cluster_functions Functional Roles reagent This compound bcn BCN Group reagent->bcn peg PEG3 Spacer reagent->peg biotin Biotin Moiety reagent->biotin spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reacts with azide groups bcn->spaac solubility Enhanced Solubility & Reduced Steric Hindrance Increases aqueous solubility and accessibility peg->solubility detection High-Affinity Detection Handle Binds to streptavidin conjugates biotin->detection

Caption: Logical relationship of this compound components and their functions.

Application Notes: Biotinylation of Proteins using BCN-PEG3-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin/avidin enables a multitude of applications, including protein purification, immobilization, and detection. This document details the use of BCN-PEG3-Biotin for the specific and efficient biotinylation of proteins through a copper-free click chemistry method known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

This compound is a biotinylation reagent featuring a bicyclononyne (BCN) moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal biotin group.[1] The BCN group reacts specifically with azide-modified molecules in a bioorthogonal manner, meaning the reaction occurs efficiently within a biological system without interfering with native biochemical processes.[2][] This methodology is particularly advantageous for labeling proteins in complex biological samples. The PEG3 spacer enhances solubility and reduces steric hindrance.[2]

The SPAAC reaction is a metal-free alternative to the copper-catalyzed azide-alkyne cycloaddition (CuAAC), thereby avoiding the cytotoxicity associated with copper catalysts, which is a significant advantage for in vivo studies and the development of therapeutics like antibody-drug conjugates (ADCs).[4]

Principle of the Reaction

The biotinylation of proteins using this compound relies on a two-step process. First, the target protein is metabolically, enzymatically, or chemically modified to introduce an azide group. Subsequently, the azide-modified protein is reacted with this compound. The strained ring of the BCN group readily undergoes a [3+2] cycloaddition reaction with the azide, forming a stable triazole linkage and resulting in the biotinylated protein.

Applications

The specificity and biocompatibility of the this compound methodology lend it to a wide range of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): this compound serves as a non-cleavable linker in the synthesis of ADCs, attaching a cytotoxic drug to an antibody.

  • Protein Labeling and Detection: Biotinylated proteins can be easily detected and quantified using streptavidin-conjugated enzymes (e.g., HRP, AP) or fluorophores.

  • Protein Purification and Immobilization: The strong interaction between biotin and streptavidin allows for the efficient capture of biotinylated proteins on streptavidin-coated surfaces or beads for purification or immobilization.

  • Drug Delivery and Targeting: Biotin can be used as a targeting ligand for drug delivery systems, directing therapeutic agents to cells expressing biotin receptors.

Quantitative Data Summary

The efficiency of protein biotinylation using this compound can be influenced by several factors, including the concentration of reactants, reaction time, and temperature. The following table summarizes typical experimental parameters and expected outcomes.

ParameterRecommended RangeTypical OutcomeReference
This compound Molar Excess 10-50 fold over azide-modified protein>80% labeling efficiency
Reaction Time 1-4 hours at room temperatureHigh degree of biotinylation
Reaction Temperature 4°C to 37°CReaction proceeds efficientlyGeneral Knowledge
pH 6.5 - 8.5Optimal for most protein applications

Note: Optimal conditions may vary depending on the specific protein and experimental setup. It is recommended to perform a titration experiment to determine the optimal molar excess of this compound for your specific application.

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins with an Azide Sugar and Subsequent Biotinylation

This protocol describes the metabolic incorporation of an azide-containing sugar into glycoproteins, followed by biotinylation using this compound.

Materials:

  • Cells in culture (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, ManNAz)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • This compound (dissolved in DMSO)

  • PBS (phosphate-buffered saline)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate for HRP

  • SDS-PAGE gels and buffers

  • Western blot apparatus and membranes

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the normal growth medium with a medium containing the azide-modified sugar (e.g., 25-50 µM ManNAz).

    • Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide sugar into glycoproteins.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add lysis buffer to the cells and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Biotinylation Reaction:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

    • To a defined amount of protein lysate (e.g., 1 mg), add this compound to a final concentration of 100-250 µM (a 10-20 fold molar excess is a good starting point).

    • Incubate the reaction for 1-2 hours at room temperature with gentle shaking.

  • Analysis of Biotinylation:

    • Separate the biotinylated proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the biotinylated proteins using an imaging system.

Protocol 2: In Vitro Biotinylation of a Purified Azide-Modified Protein

This protocol is suitable for biotinylating a purified protein that has been chemically or enzymatically modified to contain an azide group.

Materials:

  • Purified azide-modified protein in a suitable buffer (e.g., PBS, HEPES)

  • This compound (dissolved in DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Method for removing excess biotinylation reagent (e.g., size exclusion chromatography, dialysis)

Procedure:

  • Reaction Setup:

    • Dissolve the purified azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Biotinylation Reaction:

    • Add a 10-20 fold molar excess of this compound to the protein solution.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Removal of Excess Reagent:

    • Remove the unreacted this compound using a desalting column (size exclusion chromatography) or by dialysis against a suitable buffer.

  • Confirmation of Biotinylation:

    • Confirm the biotinylation of the protein using methods such as a HABA assay, mass spectrometry, or by performing a Western blot with streptavidin-HRP as described in Protocol 1.

Visualizations

cluster_0 Step 1: Introduction of Azide Group cluster_1 Step 2: Biotinylation via SPAAC Target Protein Target Protein Azide Modification Azide Modification Target Protein->Azide Modification Metabolic, Enzymatic, or Chemical Modification Azide-Modified Protein Azide-Modified Protein Azide Modification->Azide-Modified Protein SPAAC Reaction Strain-Promoted Alkyne-Azide Cycloaddition Azide-Modified Protein->SPAAC Reaction BCN_PEG3_Biotin This compound BCN_PEG3_Biotin->SPAAC Reaction Biotinylated Protein Biotinylated Protein SPAAC Reaction->Biotinylated Protein

Caption: Workflow for Protein Biotinylation using this compound.

Start Start Prepare Azide-Modified Protein Prepare Azide-Modified Protein Start->Prepare Azide-Modified Protein Mix Protein and this compound Mix Protein and this compound Prepare Azide-Modified Protein->Mix Protein and this compound Dissolve this compound in DMSO Dissolve this compound in DMSO Dissolve this compound in DMSO->Mix Protein and this compound Incubate (1-4h, RT) Incubate (1-4h, RT) Mix Protein and this compound->Incubate (1-4h, RT) Remove Excess Reagent Remove Excess Reagent Incubate (1-4h, RT)->Remove Excess Reagent Analyze Biotinylation Analyze Biotinylation Remove Excess Reagent->Analyze Biotinylation End End Analyze Biotinylation->End

Caption: Experimental Workflow for In Vitro Protein Biotinylation.

References

BCN-PEG3-Biotin: Application Notes and Protocols for Immunoprecipitation and Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCN-PEG3-Biotin is a valuable chemical tool for the selective biotinylation of azide-modified biomolecules. This reagent utilizes a copper-free click chemistry reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), to form a stable covalent bond between the bicyclononyne (BCN) moiety and an azide group.[1][2] The integrated polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the terminal biotin provides a high-affinity handle for downstream applications such as immunoprecipitation (IP) and Western blotting (WB).[3]

These application notes provide detailed protocols for the use of this compound to label and subsequently enrich or detect azide-tagged proteins of interest from complex biological samples.

Principle of this compound Labeling

The core of this methodology lies in the bioorthogonal SPAAC reaction. First, a protein of interest is metabolically, enzymatically, or chemically tagged with an azide group. This is often achieved by introducing an azide-modified amino acid, sugar, or other small molecule into the cellular machinery. The azide-tagged protein then serves as a target for this compound. The BCN group on the reagent reacts specifically and efficiently with the azide on the protein, resulting in a biotinylated protein of interest. This biotin tag can then be recognized by streptavidin or its derivatives for purification or detection.

Key Applications

  • Immunoprecipitation (IP): Selective enrichment of a specific azide-tagged protein from a cell lysate for subsequent analysis, such as mass spectrometry or enzyme activity assays.

  • Western Blotting (WB): Sensitive detection of an azide-tagged protein on a membrane, offering an alternative to traditional antibody-based detection methods.

Quantitative Data Summary

For successful and reproducible experiments, careful consideration of reagent concentrations and incubation times is crucial. The following tables provide recommended starting points for optimization.

Table 1: Recommended Reagent Concentrations for Protein Labeling

ReagentStock SolutionFinal ConcentrationNotes
This compound10 mM in DMSO50-100 µMHigher concentrations may be required for low abundance proteins.
Azide-Tagged Protein Lysate1-5 mg/mLN/AProtein concentration should be determined prior to labeling.

Table 2: Recommended Parameters for Immunoprecipitation

ParameterRecommendationNotes
Streptavidin-conjugated magnetic beads20-50 µL of slurry per 1 mg of protein lysateThe binding capacity of the beads should be considered.[4]
Incubation with beads1-4 hours at 4°C with gentle rotationOvernight incubation may increase yield but also background.
Wash BufferRIPA or similar lysis buffer with 0.1% SDSMultiple washes are critical to reduce non-specific binding.
Elution Buffer2X Laemmli buffer with 2 mM biotinBoiling the beads in sample buffer is a common elution method.[5]

Table 3: Recommended Reagents and Dilutions for Western Blotting

ReagentRecommended DilutionIncubation Time
Streptavidin-HRP1:5,000 - 1:20,0001 hour at room temperature.
Blocking Buffer5% BSA or non-fat milk in TBST1 hour at room temperature.
Wash BufferTBST (Tris-Buffered Saline with 0.1% Tween-20)3 x 10 minutes.

Experimental Protocols

Protocol 1: Biotinylation of Azide-Tagged Proteins in Cell Lysate

This protocol describes the labeling of azide-modified proteins in a cell lysate with this compound.

Materials:

  • Cells containing the azide-tagged protein of interest

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • This compound

  • DMSO

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Lysis: Harvest and wash cells. Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the cleared lysate.

  • Labeling Reaction:

    • Dilute the cell lysate to a final protein concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Add the this compound stock solution to the lysate to a final concentration of 50-100 µM.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

Protocol 2: Immunoprecipitation of this compound Labeled Proteins

This protocol details the enrichment of biotinylated proteins using streptavidin-conjugated magnetic beads.

Materials:

  • Biotinylated cell lysate (from Protocol 1)

  • Streptavidin-conjugated magnetic beads

  • Wash Buffer (e.g., RIPA buffer)

  • Elution Buffer (e.g., 2X Laemmli sample buffer with 2 mM biotin)

  • Magnetic rack

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads and wash them twice with lysis buffer.

  • Binding: Add the washed beads to the biotinylated cell lysate. Incubate for 1-4 hours at 4°C with gentle end-over-end rotation.

  • Washing: Place the tube on a magnetic rack to capture the beads. Carefully remove and discard the supernatant. Wash the beads three times with 1 mL of cold wash buffer.

  • Elution: After the final wash, remove all residual wash buffer. Add 20-50 µL of elution buffer to the beads and boil at 95-100°C for 5-10 minutes to release the bound proteins.

  • Sample Preparation: Place the tube on the magnetic rack and carefully transfer the supernatant (containing the eluted proteins) to a new tube. This sample is now ready for downstream analysis, such as SDS-PAGE and Western blotting.

Protocol 3: Western Blotting Detection of this compound Labeled Proteins

This protocol outlines the detection of biotinylated proteins on a Western blot using streptavidin-HRP.

Materials:

  • Eluted protein sample (from Protocol 2) or biotinylated lysate (from Protocol 1)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking Buffer (5% BSA or non-fat milk in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Streptavidin-HRP Incubation: Dilute the streptavidin-HRP conjugate in blocking buffer (e.g., 1:10,000). Incubate the membrane with the diluted streptavidin-HRP for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

Visualized Workflows

experimental_workflow cluster_labeling Protein Labeling cluster_ip Immunoprecipitation cluster_wb Western Blotting azide_protein Azide-Tagged Protein labeled_protein Biotinylated Protein azide_protein->labeled_protein SPAAC Reaction bcn_biotin This compound bcn_biotin->labeled_protein binding Binding labeled_protein->binding streptavidin_beads Streptavidin Beads streptavidin_beads->binding washing Washing binding->washing elution Elution washing->elution enriched_protein Enriched Protein elution->enriched_protein sds_page SDS-PAGE enriched_protein->sds_page transfer Transfer sds_page->transfer detection Detection transfer->detection streptavidin_hrp Streptavidin-HRP streptavidin_hrp->detection signal Signal detection->signal

signaling_pathway_concept cluster_cell Live Cell cluster_lysis Cell Lysis & Labeling cluster_analysis Downstream Analysis azide_precursor Azide Precursor (e.g., AHA) protein_synthesis Protein Synthesis azide_precursor->protein_synthesis azide_protein Azide-Tagged Protein of Interest protein_synthesis->azide_protein cell_lysate Cell Lysate azide_protein->cell_lysate biotinylated_protein Biotinylated Protein cell_lysate->biotinylated_protein  SPAAC bcn_biotin This compound bcn_biotin->biotinylated_protein immunoprecipitation Immunoprecipitation biotinylated_protein->immunoprecipitation western_blot Western Blot biotinylated_protein->western_blot

References

Application Notes and Protocols for BCN-PEG3-Biotin in Drug Delivery System Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCN-PEG3-Biotin is a versatile heterobifunctional linker designed for the development of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). This reagent incorporates three key functional components:

  • Bicyclononyne (BCN): A strained alkyne that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal click chemistry reaction allows for the highly specific and efficient conjugation of the linker to azide-modified molecules under mild, aqueous conditions, minimizing damage to sensitive biomolecules like antibodies.[1][2]

  • Polyethylene Glycol (PEG3): A short, hydrophilic three-unit polyethylene glycol spacer. The PEG linker enhances the solubility of the entire construct in aqueous media, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[1]

  • Biotin: A high-affinity ligand for streptavidin and avidin. The biotin moiety serves as a powerful tool for purification, detection, and secondary targeting strategies.[]

The non-cleavable nature of the this compound linker ensures that the conjugated payload remains attached to the targeting moiety until the entire complex is internalized and degraded within the target cell.[4]

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core of this compound's utility lies in the SPAAC reaction. The high ring strain of the BCN group drives a rapid and irreversible [3+2] cycloaddition with an azide-functionalized molecule (e.g., a cytotoxic drug or a fluorescent probe) to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, ensuring high specificity in complex biological environments.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product BCN This compound Triazole Stable Triazole Linkage (Drug Conjugate) BCN->Triazole SPAAC (Copper-Free) Azide Azide-Modified Drug Azide->Triazole

Caption: Mechanism of this compound conjugation via SPAAC.

Applications in Drug Delivery

This compound is a valuable tool for various applications in drug delivery system development:

  • Antibody-Drug Conjugates (ADCs): The primary application is in the construction of ADCs for targeted cancer therapy. An antibody specific to a tumor-associated antigen can be modified with this compound, followed by conjugation to an azide-modified cytotoxic drug.

  • Targeted Drug Delivery: Beyond antibodies, other targeting ligands such as peptides, aptamers, or small molecules can be conjugated to drugs using this linker.

  • Pro-drug Development: The linker can be used to attach a drug to a carrier molecule, creating a pro-drug that is activated upon reaching the target site.

  • Diagnostic and Imaging Agents: The biotin moiety allows for the attachment of imaging agents (e.g., fluorescent dyes or radionuclides) for diagnostic purposes.

Quantitative Data Summary

The following tables provide representative quantitative data for ADCs developed using BCN-containing linkers. These values are illustrative and will vary depending on the specific antibody, drug, and conjugation conditions.

Table 1: Representative Drug-to-Antibody Ratio (DAR) for a BCN-linker based ADC

Analytical MethodAverage DARDAR Distribution
Hydrophobic Interaction Chromatography (HIC)~3.5 - 4.0DAR0, DAR2, DAR4, DAR6, DAR8
Liquid Chromatography-Mass Spectrometry (LC-MS)~3.6Predominantly DAR4

Data is representative and based on typical outcomes for cysteine-linked ADCs.

Table 2: Illustrative In Vitro Cytotoxicity of a BCN-linker based ADC

Cell Line (Antigen Expression)ADC IC50 (nM)Free Drug IC50 (nM)Unconjugated Antibody
Antigen-Positive (e.g., SK-BR-3)1 - 100.1 - 1No significant effect
Antigen-Negative (e.g., MDA-MB-231)> 10000.1 - 1No significant effect

IC50 values are examples and highly dependent on the cell line and cytotoxic payload.

Experimental Protocols

Protocol 1: Modification of an Antibody with this compound

This protocol describes the conjugation of this compound to an antibody via a BCN-PEG-NHS ester derivative, targeting primary amines (lysine residues).

Materials:

  • Antibody (in PBS, pH 7.2-7.4)

  • BCN-PEG-NHS Ester (a derivative of this compound for amine reactivity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • BCN-PEG-NHS Ester Stock Solution:

    • Immediately before use, dissolve the BCN-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the BCN-PEG-NHS ester stock solution to the antibody solution.

    • Gently mix and incubate for 1-2 hours at room temperature.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted BCN linker using a desalting column equilibrated with PBS, pH 7.4.

    • The purified BCN-functionalized antibody is now ready for the SPAAC reaction.

Antibody_Modification_Workflow Start Start: Antibody in PBS Buffer_Exchange Buffer Exchange (Reaction Buffer, pH 8.3) Start->Buffer_Exchange Add_BCN Add BCN-PEG-NHS Ester (10-20x molar excess) Buffer_Exchange->Add_BCN Incubate Incubate (1-2h, RT) Add_BCN->Incubate Quench Quench Reaction (Tris Buffer) Incubate->Quench Purify Purify (Desalting Column) Quench->Purify End End: BCN-Modified Antibody Purify->End

Caption: Workflow for antibody modification with BCN-PEG-NHS ester.

Protocol 2: SPAAC Reaction with an Azide-Modified Drug

This protocol outlines the conjugation of an azide-modified cytotoxic drug to the BCN-functionalized antibody.

Materials:

  • BCN-functionalized antibody (from Protocol 1)

  • Azide-modified drug

  • Reaction Buffer: PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-modified drug in a compatible solvent (e.g., DMSO) to a known concentration.

  • SPAAC Reaction:

    • Add a 1.5- to 5-fold molar excess of the azide-modified drug to the BCN-functionalized antibody in the Reaction Buffer. The final concentration of the organic solvent should be kept below 10% to prevent antibody denaturation.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction can be performed at 37°C to increase the rate.

  • Purification:

    • Purify the resulting ADC using an SEC system to remove unreacted drug and any aggregates.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using HIC or LC-MS.

    • Assess the purity and aggregation of the ADC by SEC.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for evaluating the potency and specificity of the ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free cytotoxic drug

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium.

    • Remove the old medium and add 100 µL of the different concentrations to the respective wells. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for a period relevant to the drug's mechanism of action (typically 72-96 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium and add 150 µL of solubilization solution to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value.

Signaling Pathway Example: HER2-Targeted ADC with a Tubulin Inhibitor

Many ADCs target the HER2 receptor, which is overexpressed in certain cancers. Upon binding and internalization, the ADC releases a cytotoxic payload, such as a tubulin inhibitor, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.

HER2_ADC_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC HER2-Targeted ADC (with Tubulin Inhibitor) HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Tubulin Inhibitor Released Lysosome->Drug_Release Degradation Microtubule_Disruption Microtubule Disruption Drug_Release->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Cellular mechanism of a HER2-targeted ADC.

Conclusion

This compound is a powerful and versatile tool for the development of sophisticated drug delivery systems. Its bioorthogonal reactivity, hydrophilicity, and biotin functionality provide researchers with a robust platform for creating highly specific and effective targeted therapeutics. The protocols and information provided herein serve as a comprehensive guide for the successful implementation of this compound in drug delivery research and development.

References

BCN-PEG3-Biotin in Nanotechnology and Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the applications of BCN-PEG3-Biotin in nanotechnology and materials science research. This compound is a versatile heterobifunctional linker that plays a crucial role in the precise bio-orthogonal conjugation of molecules. Its unique structure, featuring a bicyclo[6.1.0]nonyne (BCN) group, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a high-affinity biotin moiety, enables a wide range of applications, from targeted drug delivery to the development of advanced functional materials.

The BCN group facilitates covalent conjugation to azide-modified molecules and surfaces via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and biocompatible "click chemistry" reaction that proceeds readily in aqueous environments without the need for a toxic copper catalyst.[1] The PEG3 spacer enhances solubility, reduces steric hindrance, and minimizes non-specific binding.[2] The terminal biotin group allows for strong and specific, non-covalent interaction with avidin and streptavidin, enabling applications in purification, detection, and assembly of complex architectures.[3]

Core Applications in Nanotechnology and Materials Science

This compound is instrumental in several key research areas:

  • Surface Functionalization of Nanoparticles: Precisely attaching biotin to the surface of various nanoparticles (e.g., gold nanoparticles, quantum dots, magnetic nanoparticles) to create targeted imaging agents, diagnostic probes, and drug delivery vehicles.[4][5]

  • Targeted Drug Delivery Systems: Engineering nanocarriers that can specifically bind to cells or tissues overexpressing biotin receptors, thereby enhancing the therapeutic efficacy and reducing off-target effects of potent drugs.

  • Development of Functional Biomaterials: Modifying the surfaces of polymers, hydrogels, and other materials to create bioactive scaffolds for tissue engineering, cell capture devices, and advanced biosensors.

  • Immobilization of Biomolecules: Attaching biotinylated proteins, antibodies, or oligonucleotides to azide-functionalized surfaces for applications in diagnostics, proteomics, and high-throughput screening.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of this compound in relevant applications.

Table 1: Comparative Kinetics of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

CyclooctyneAzide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction ConditionsReference(s)
BCN Benzyl Azide~0.1Not Specified
DBCOBenzyl Azide~0.3 - 1.0Dependant on azide and solvent
BCN Electron-deficient azidesSignificantly enhanced vs. Benzyl AzideNot Specified

Note: Reaction rates are highly dependent on the specific reactants, solvent, and temperature.

Table 2: Kinetics of Biotin-Streptavidin Interaction

InteractionAssociation Rate Constant (kₐ) (M⁻¹s⁻¹)Dissociation Rate Constant (kₑ) (s⁻¹)Dissociation Constant (Kₑ) (M)Reference(s)
Biotin - Streptavidin3.0 x 10⁶ - 4.5 x 10⁷--
Biotin - Streptavidin--~10⁻¹⁵
Biotin - Traptavidin (mutant)-~10-fold slower than Streptavidin-

Note: Kinetic values can vary based on experimental conditions and the specific biotinylated molecule.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol 1: Functionalization of Azide-Modified Gold Nanoparticles (AuNPs) with this compound

This protocol describes the covalent attachment of this compound to azide-functionalized gold nanoparticles via a SPAAC reaction.

Workflow for Gold Nanoparticle Functionalization

cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Characterization A Azide-Modified AuNPs C Mix AuNPs and this compound A->C B This compound Solution B->C D Incubate (e.g., 2-4h at RT) C->D E Centrifugation/ Washing D->E F Resuspend in Buffer E->F G UV-Vis, DLS, TEM F->G H Biotinylated AuNPs G->H

Caption: Workflow for the functionalization of gold nanoparticles.

Materials:

  • Azide-modified gold nanoparticles (AuNPs) in a suitable buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Centrifuge tubes

  • Centrifuge capable of pelleting the AuNPs

  • UV-Vis Spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in a minimal amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • SPAAC Reaction:

    • To a solution of azide-modified AuNPs in PBS, add the this compound stock solution to achieve a final molar excess of this compound (e.g., 10 to 50-fold molar excess relative to the estimated number of azide groups on the AuNPs). The final DMSO concentration should be kept below 5% (v/v) to avoid nanoparticle aggregation.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking. For sensitive biomolecules or lower concentrations, the incubation time can be extended to 12-24 hours.

  • Purification of Biotinylated AuNPs:

    • Pellet the functionalized AuNPs by centrifugation. The centrifugation speed and time will depend on the size of the AuNPs.

    • Carefully remove the supernatant containing unreacted this compound.

    • Resuspend the AuNP pellet in fresh PBS.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unreacted reagents.

    • After the final wash, resuspend the biotinylated AuNPs in the desired buffer for storage and downstream applications.

  • Characterization:

    • UV-Vis Spectroscopy: Confirm the stability of the AuNPs by observing the characteristic surface plasmon resonance peak. A significant shift or broadening of the peak may indicate aggregation.

    • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) to assess the size distribution and colloidal stability of the functionalized nanoparticles.

    • Transmission Electron Microscopy (TEM): Visualize the size, shape, and dispersity of the biotinylated AuNPs.

Protocol 2: Biotinylation of Azide-Modified Quantum Dots (QDs)

This protocol outlines the procedure for conjugating this compound to azide-functionalized quantum dots for imaging and sensing applications.

Workflow for Quantum Dot Biotinylation

cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification cluster_3 Characterization A Azide-Modified QDs C Mix QDs and this compound A->C B This compound Solution B->C D Incubate (e.g., 4-12h at RT) C->D E Size Exclusion Chromatography D->E F Collect Fractions E->F G Fluorescence Spectroscopy F->G H Biotinylated QDs G->H

Caption: Workflow for the biotinylation of quantum dots.

Materials:

  • Azide-functionalized quantum dots in a suitable buffer (e.g., borate buffer, pH 8.0)

  • This compound

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Fluorescence spectrophotometer

Procedure:

  • Prepare this compound Solution:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Conjugation Reaction:

    • To the azide-modified QD solution, add a 20 to 50-fold molar excess of the this compound stock solution.

    • Incubate the reaction mixture for 4-12 hours at room temperature in the dark with gentle stirring.

  • Purification:

    • Purify the biotinylated QDs from unreacted this compound using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the fluorescent QDs.

  • Characterization:

    • Fluorescence Spectroscopy: Measure the fluorescence emission spectrum of the biotinylated QDs to ensure their optical properties are retained after conjugation.

    • Biotin Quantification (optional): The degree of biotinylation can be quantified using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Protocol 3: Surface Modification of a Polymer Material

This protocol provides a general method for immobilizing this compound onto an azide-functionalized polymer surface for creating bioactive materials.

Workflow for Polymer Surface Modification

A Azide-Functionalized Polymer Surface C Incubate Surface with This compound Solution A->C B Prepare this compound Solution B->C D Wash Surface Thoroughly C->D E Characterize Surface (e.g., XPS, Contact Angle) D->E F Biotinylated Polymer Surface E->F

Caption: Workflow for modifying a polymer surface with biotin.

Materials:

  • Azide-functionalized polymer substrate

  • This compound

  • Suitable solvent (e.g., aqueous buffer or organic solvent compatible with the polymer)

  • Washing solvents (e.g., water, ethanol)

  • Nitrogen or argon gas for drying

  • X-ray Photoelectron Spectroscopy (XPS) instrument (optional)

  • Contact angle goniometer (optional)

Procedure:

  • Prepare this compound Solution:

    • Dissolve this compound in a solvent that is compatible with the polymer substrate to a final concentration of 1-5 mg/mL.

  • Surface Reaction:

    • Immerse the azide-functionalized polymer substrate in the this compound solution.

    • Incubate for 12-24 hours at room temperature.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Wash the surface extensively with the reaction solvent, followed by water and ethanol to remove any non-covalently bound reagent.

    • Dry the modified surface under a stream of nitrogen or argon gas.

  • Characterization:

    • XPS Analysis (optional): Confirm the successful immobilization of this compound by detecting the presence of nitrogen and sulfur from the biotin and triazole moieties.

    • Contact Angle Measurement (optional): A change in the water contact angle can indicate successful surface modification.

    • Functional Assay: The presence of accessible biotin on the surface can be confirmed by binding of a streptavidin-fluorophore conjugate and subsequent fluorescence imaging.

Logical Relationships and Pathways

The utility of this compound is centered on the sequential and orthogonal nature of its reactive groups, enabling a multi-step approach to building complex functional systems.

Logical Pathway for Targeted Nanoparticle Assembly

cluster_0 Step 1: Covalent Conjugation (SPAAC) cluster_1 Step 2: Non-Covalent Binding cluster_2 Step 3: Targeting A Azide-Modified Nanoparticle C Biotinylated Nanoparticle A->C SPAAC B This compound B->C E Streptavidin-Coated Nanoparticle C->E Biotin-Streptavidin Interaction D Streptavidin D->E G Targeted Nanoparticle Assembly E->G Biotin-Streptavidin Interaction F Biotinylated Targeting Ligand F->G

Caption: Multi-step assembly of a targeted nanoparticle.

This logical pathway demonstrates how this compound acts as a bridge. First, it is covalently attached to a nanoparticle via the robust SPAAC reaction. Subsequently, the exposed biotin moiety serves as a high-affinity anchor for streptavidin, which in turn can bind other biotinylated molecules, such as targeting ligands (e.g., antibodies, peptides), to create a multifunctional nanostructure. This modular approach allows for the flexible design of complex systems for a variety of applications in nanotechnology and materials science.

References

Troubleshooting & Optimization

Troubleshooting low yield in BCN-PEG3-Biotin conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BCN-PEG3-Biotin conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot low-yield issues and optimize their experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a biotinylation reagent used for covalently attaching biotin to molecules of interest. It utilizes a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The bicyclononyne (BCN) group on the reagent reacts specifically and efficiently with an azide group on a target molecule to form a stable triazole linkage.[1][2][3][4] The polyethylene glycol (PEG3) spacer enhances solubility and reduces steric hindrance.[2]

Q2: What are the optimal storage and handling conditions for this compound?

Proper storage is crucial for maintaining the reactivity of this compound.

ConditionRecommendationRationale
Powder Store at -20°C for long-term (up to 3 years).Prevents degradation.
In Solvent Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.Avoids repeated freeze-thaw cycles which can lead to degradation.
Handling Equilibrate the vial to room temperature before opening.Prevents moisture condensation which can hydrolyze the reagent.
Solvent Use anhydrous DMSO or DMF to prepare stock solutions.Hygroscopic solvents can contain water that degrades the reagent.

Q3: What factors can influence the efficiency of the SPAAC reaction?

Several factors can impact the yield of your this compound conjugation:

  • pH: While SPAAC reactions are generally tolerant of a wide pH range, the optimal pH can vary depending on the specific biomolecule. Studies have shown that higher pH values can sometimes increase reaction rates.

  • Temperature: The reaction typically proceeds efficiently at ambient temperature. However, increasing the temperature to 37°C may enhance the reaction rate.

  • Buffer System: The choice of buffer can influence reaction kinetics. For example, HEPES buffer has been shown to result in higher reaction rates compared to PBS in some cases. It is crucial to avoid buffers containing primary amines like Tris or glycine if your azide-containing molecule was introduced via an NHS ester reaction, as these can compete with the intended reaction.

  • Reagent Concentration: Using a molar excess of the this compound reagent can help drive the reaction to completion.

  • Purity of Reactants: Impurities in either the azide-modified molecule or the this compound can interfere with the conjugation reaction.

Troubleshooting Guide: Low Conjugation Yield

This section addresses common issues leading to low biotinylation yield in a question-and-answer format.

Issue 1: Very low or no biotinylation detected.

Possible Cause Recommended Solution
Inactive this compound Reagent Ensure proper storage and handling of the reagent as outlined in the FAQs. Prepare fresh stock solutions in anhydrous solvent before each experiment.
Inefficient Azide Labeling of the Target Molecule Verify the successful incorporation of the azide group onto your target molecule using an appropriate analytical method (e.g., mass spectrometry, IR spectroscopy).
Incorrect Reaction Conditions Optimize reaction parameters such as pH, temperature, and incubation time. Perform a small-scale pilot experiment to test a range of conditions.
Steric Hindrance The azide group on your target molecule may be inaccessible. Consider introducing a longer PEG spacer on your azide-containing linker to improve accessibility.
Incompatible Buffer Components Ensure your reaction buffer does not contain components that can react with either the BCN or azide groups.

Issue 2: Inconsistent or variable biotinylation results.

Possible Cause Recommended Solution
Inaccurate Quantification of Reactants Precisely determine the concentration of your azide-modified molecule and the this compound reagent. Use a reliable method for protein quantification if applicable.
Aggregation of Biomolecule The PEG3 linker on the BCN reagent helps to reduce aggregation, but some biomolecules are prone to aggregation under certain buffer conditions. Analyze your sample for aggregation before and after the reaction.
Batch-to-Batch Variability of Reagents If possible, use reagents from the same manufacturing lot for a series of related experiments to minimize variability.

Experimental Protocols

Protocol 1: General Protocol for this compound Conjugation to an Azide-Modified Protein

  • Prepare the Reactants:

    • Dissolve the azide-modified protein in an appropriate amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The optimal time may need to be determined empirically.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis. For proteins with a His-tag, Immobilized Metal Affinity Chromatography (IMAC) can be used for purification.

Protocol 2: Quantification of Biotinylation

The degree of biotinylation can be assessed using several methods:

  • HABA Assay: This colorimetric assay is based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin by biotin, leading to a decrease in absorbance at 500 nm.

  • Fluorescence-Based Assays: These methods utilize a fluorescently tagged avidin where the fluorescence is quenched upon binding to biotin. The increase in fluorescence is proportional to the amount of biotin.

  • Mass Spectrometry: For proteins, mass spectrometry (MS) can be used to determine the number of biotin molecules incorporated per protein molecule.

  • Western Blot: The biotinylated protein can be detected on a Western blot using streptavidin conjugated to an enzyme (e.g., HRP) or a fluorescent dye.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Azide-Modified Molecule reaction Incubate Reactants (SPAAC Reaction) prep_protein->reaction prep_bcn Prepare this compound Stock Solution prep_bcn->reaction purify Remove Excess Reagent (e.g., SEC, Dialysis) reaction->purify analyze Quantify Biotinylation (e.g., HABA, MS, Western Blot) purify->analyze

Caption: Experimental workflow for this compound conjugation.

troubleshooting_flowchart start Low or No Biotinylation check_reagents Are reagents active? start->check_reagents check_azide Is azide incorporation confirmed? check_reagents->check_azide Yes solution_reagents Use fresh, properly stored This compound. check_reagents->solution_reagents No check_conditions Are reaction conditions optimal? check_azide->check_conditions Yes solution_azide Verify azide labeling of the target molecule. check_azide->solution_azide No check_purification Is the purification method appropriate? check_conditions->check_purification Yes solution_conditions Optimize pH, temperature, and reaction time. check_conditions->solution_conditions No solution_purification Ensure purification removes excess reagent without losing product. check_purification->solution_purification No success Successful Conjugation check_purification->success Yes

Caption: Troubleshooting decision tree for low yield in this compound conjugation.

References

Technical Support Center: BCN-PEG3-Biotin Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing and troubleshooting BCN-PEG3-Biotin reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the this compound reagent and for what is it used?

This compound is a chemical tool used for biotinylation, which is the process of attaching biotin to other molecules. It contains three key components:

  • BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that enables a highly selective and efficient copper-free click chemistry reaction with azide-containing molecules.[1][][3][4] This reaction is known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1]

  • PEG3 (triethylene glycol): A short, hydrophilic polyethylene glycol spacer that enhances the solubility of the reagent in aqueous buffers and reduces steric hindrance, which can improve the accessibility of the biotin for binding to streptavidin.

  • Biotin: A vitamin that forms a very strong and specific non-covalent bond with streptavidin and avidin proteins. This interaction is widely used in various biological assays for detection and purification.

This reagent is commonly used in bioconjugation, particularly for labeling proteins, antibodies, and other biomolecules for applications such as antibody-drug conjugate (ADC) development, immunoassays, and affinity purification.

Q2: What are the main advantages of using a copper-free click chemistry reaction like SPAAC?

The primary advantage of SPAAC is its biocompatibility. Unlike the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst. This makes it ideal for reactions involving live cells or in vivo studies where copper toxicity is a concern. The reaction is also highly selective, proceeding rapidly under mild conditions such as physiological pH and temperature, and does not interfere with other functional groups found in biological systems.

Q3: How should I store the this compound reagent?

For long-term stability, this compound should be stored at -20°C in a dry, dark environment. If the reagent is in a solvent, it is recommended to store it at -80°C for up to six months or at -20°C for up to one month. It is advisable to prepare and use solutions fresh and avoid repeated freeze-thaw cycles.

Q4: What is the role of the PEG3 spacer in the this compound reagent?

The PEG3 spacer serves two main purposes. First, it increases the hydrophilicity of the molecule, which improves its solubility in aqueous buffers commonly used in biological experiments. Second, it acts as a flexible arm that physically separates the biotin from the molecule it is attached to. This separation minimizes steric hindrance, allowing the biotin to more easily access the binding pocket of streptavidin or avidin.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no biotinylation Inefficient reaction conditions Optimize the molar ratio of this compound to your azide-containing molecule. A molar excess of the biotin reagent (e.g., 2-5 fold) is often recommended. Ensure the reaction buffer is at an optimal pH, typically between 7 and 9. The reaction can be performed at room temperature or 37°C for 4-12 hours, but optimization of time and temperature may be necessary.
Degraded BCN reagent Ensure the this compound reagent has been stored properly at -20°C and protected from light and moisture. Prepare fresh solutions before use.
Presence of interfering substances Avoid buffers containing azides (e.g., sodium azide) as they will compete with your target molecule for reaction with the BCN group. Thiols, such as those in DTT or BME, can also react with BCN, so their presence should be avoided or minimized.
Low concentration of reactants Increasing the concentration of both the this compound and the azide-modified molecule can improve the reaction rate.
Non-specific binding in downstream applications Hydrophobic interactions The biotin and BCN moieties can sometimes contribute to non-specific binding. Ensure adequate blocking of non-specific sites in your assay (e.g., using BSA or non-fat dry milk). The inclusion of a mild non-ionic detergent like Tween-20 (around 0.05-0.1%) in wash buffers can also help.
Endogenous biotin Some cell lysates and tissues contain endogenous biotinylated proteins which can lead to background signal. Consider using avidin/streptavidin blocking kits if this is a concern.
Insufficient washing Increase the number and stringency of wash steps after the biotinylation reaction and during your downstream application to remove unbound biotin reagent and other non-specifically bound molecules.
Precipitation of the conjugate Aggregation of the labeled molecule The PEG3 spacer is designed to reduce aggregation, but it can still occur, especially with hydrophobic proteins. Ensure your protein is in a suitable buffer and within its optimal concentration range. Consider including additives like glycerol or arginine in your buffer to improve protein stability.
Inconsistent results between batches Variability in the degree of labeling The degree of labeling can be affected by minor variations in reaction conditions. It is important to carefully control the molar ratio of reactants, reaction time, and temperature for each batch. Characterize each new batch of biotinylated material to determine the degree of labeling.
Incomplete removal of excess biotin reagent Unreacted this compound can interfere with downstream assays. Ensure thorough purification after the labeling reaction using methods like desalting columns, dialysis, or affinity chromatography.

Experimental Protocols

General Protocol for Biotinylation of an Azide-Modified Protein

This protocol provides a general guideline for the biotinylation of a protein that has been previously modified to contain an azide group. Optimization may be required for your specific protein and application.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Desalting columns or dialysis cassettes for purification

  • Microcentrifuge tubes

Procedure:

  • Preparation of Reagents:

    • Equilibrate the this compound reagent to room temperature.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh.

  • Biotinylation Reaction:

    • In a microcentrifuge tube, combine your azide-modified protein with the this compound stock solution. A 2- to 5-fold molar excess of the biotin reagent over the protein is a good starting point. The final DMSO concentration in the reaction mixture should ideally be below 10% to minimize its effect on the protein structure.

    • Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.

  • Purification of the Biotinylated Protein:

    • Remove the excess, unreacted this compound using a desalting column or by dialysis against your buffer of choice (e.g., PBS). Follow the manufacturer's instructions for the chosen purification method.

  • Characterization and Storage:

    • Determine the concentration of the purified biotinylated protein using a standard protein assay (e.g., BCA assay).

    • The degree of biotinylation can be assessed using methods such as HABA/avidin assay or mass spectrometry.

    • Store the purified biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Data Presentation

Table 1: Recommended Molar Excess of this compound for Protein Labeling

Molar Excess of this compound to ProteinExpected Degree of LabelingNotes
2-5 foldLow to ModerateGood starting point for most applications to avoid over-labeling.
5-10 foldModerate to HighMay be necessary for less reactive azide groups or if a higher degree of labeling is desired.
>10 foldHighIncreased risk of protein modification at multiple sites, potentially affecting protein function. Also increases the likelihood of aggregation.

Table 2: General Reaction Conditions for this compound Conjugation

ParameterRecommended RangeNotes
pH 7.0 - 9.0Reaction rate can be influenced by pH. A slightly basic pH (around 8.0) may increase the rate for some reactions.
Temperature 4°C - 37°CLower temperatures (4°C) can be used for longer incubation times to protect sensitive proteins. Room temperature or 37°C can accelerate the reaction.
Reaction Time 1 - 24 hoursTypically, 4-12 hours at room temperature is sufficient. Monitor the reaction progress if possible to determine the optimal time.
Solvent Aqueous buffer with minimal organic solventDMSO is commonly used to dissolve the this compound, but the final concentration should be kept low (<10%) to maintain protein integrity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Storage Azide-Modified Protein Azide-Modified Protein Combine and Incubate Combine and Incubate Azide-Modified Protein->Combine and Incubate This compound Stock This compound Stock This compound Stock->Combine and Incubate Remove Excess Reagent Remove Excess Reagent Combine and Incubate->Remove Excess Reagent Characterize Conjugate Characterize Conjugate Remove Excess Reagent->Characterize Conjugate Store Conjugate Store Conjugate Characterize Conjugate->Store Conjugate

Caption: Experimental workflow for this compound conjugation.

troubleshooting_guide cluster_check_reagents Reagent Check cluster_check_conditions Reaction Conditions cluster_check_purification Purification & Analysis start Low or No Signal check_reagents Are reagents fresh and stored correctly? start->check_reagents reagent_yes Yes check_reagents->reagent_yes Yes reagent_no No check_reagents->reagent_no No check_conditions Are reaction conditions optimal? reagent_yes->check_conditions prepare_fresh Prepare fresh reagents reagent_no->prepare_fresh conditions_yes Yes check_conditions->conditions_yes Yes conditions_no No check_conditions->conditions_no No check_purification Was purification and analysis performed correctly? conditions_yes->check_purification optimize_conditions Optimize molar ratio, pH, time, and temperature conditions_no->optimize_conditions purification_yes Yes check_purification->purification_yes Yes purification_no No check_purification->purification_no No contact_support Contact Technical Support purification_yes->contact_support review_protocol Review purification and analysis protocols purification_no->review_protocol

Caption: Troubleshooting decision tree for low signal in biotinylation.

References

Preventing non-specific binding with BCN-PEG3-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BCN-PEG3-Biotin. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent non-specific binding in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical probe used in bioorthogonal chemistry.[1] It contains three components: a Bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, a three-unit polyethylene glycol (PEG3) spacer, and a biotin molecule for detection or purification.[1][2] It is commonly used for labeling and detecting azide-modified biomolecules in applications such as cell surface labeling, proteomics, and antibody-drug conjugate (ADC) development.[1]

Q2: What is non-specific binding and why is it a problem?

A2: Non-specific binding refers to the attachment of the this compound probe or the subsequent detection reagents (like streptavidin) to unintended targets in your sample.[3] This can lead to high background signals, which obscure the true signal from your target of interest, reduce the sensitivity of your assay, and can lead to false-positive results.

Q3: How does the PEG3 spacer in this compound help reduce non-specific binding?

A3: The polyethylene glycol (PEG) spacer is hydrophilic and flexible. This PEG linker increases the water solubility of the molecule and creates a hydration layer that can help prevent the probe from sticking to hydrophobic surfaces or other proteins in your sample. This property improves the signal-to-noise ratio in various applications.

Q4: Can the BCN or biotin components contribute to non-specific binding?

A4: Yes. While the BCN group is designed for specific reactivity with azides, under certain conditions, it could potentially have off-target reactions. The biotin moiety can bind to endogenous biotin-binding proteins in some samples. Furthermore, streptavidin, used for detection, can sometimes bind non-specifically to cellular components.

Q5: What are the primary sources of non-specific binding when using this compound?

A5: The main sources include:

  • Hydrophobic and Ionic Interactions: The probe or detection reagents may bind to cellular components through non-specific hydrophobic or charge-based interactions.

  • Endogenous Biotin: Many cells and tissues contain endogenous biotin, which can be bound by streptavidin, leading to background signal.

  • Fc Receptor Binding: If using antibodies in your workflow, they can bind non-specifically to Fc receptors on cells like macrophages and B cells.

  • Binding to Streptavidin Beads: Proteins in a cell lysate can non-specifically adhere to the surface of streptavidin-coated beads used for pulldown experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem 1: High Background Signal in All Samples (Including Negative Controls)

Possible Causes:

  • Insufficient Blocking: The blocking step may not be adequate to cover all non-specific binding sites.

  • Excess Probe Concentration: Using too high a concentration of this compound can lead to increased non-specific binding.

  • Inadequate Washing: Insufficient washing after the probe incubation or streptavidin detection steps can leave unbound reagents behind.

  • Autofluorescence: Some cell types naturally fluoresce, which can be mistaken for a high background signal.

Solutions:

  • Optimize Blocking: Increase the concentration or incubation time of your blocking agent. Consider trying different blocking agents (see table below). For applications with endogenous biotin, use an avidin/biotin blocking kit.

  • Titrate Your Probe: Perform a concentration curve for your this compound to find the optimal concentration that gives a good signal with minimal background.

  • Improve Washing Steps: Increase the number and duration of your wash steps. The inclusion of a mild detergent, like 0.05% Tween-20, in your wash buffer can also help.

  • Include Proper Controls: Always include a "no probe" control to assess the level of background from your detection reagents and an unstained control to check for cellular autofluorescence.

Problem 2: Non-Specific Binding to Streptavidin Beads in Pulldown Experiments

Possible Causes:

  • Hydrophobic/Ionic Interactions with Beads: Proteins in your lysate can stick to the surface of the streptavidin beads.

  • Naturally Biotinylated Proteins: Cell lysates contain naturally occurring biotinylated proteins that will bind to the streptavidin beads.

Solutions:

  • Pre-clear the Lysate: Before adding your biotinylated sample, incubate your cell lysate with streptavidin beads to remove proteins that non-specifically bind to the beads.

  • Block the Beads: Before adding your sample, incubate the streptavidin beads with a blocking agent like BSA.

  • Increase Wash Stringency: Use wash buffers with higher salt concentrations or mild detergents to disrupt non-specific interactions.

  • Competitive Elution: Elute your protein of interest with an excess of free biotin to specifically displace the biotin-streptavidin interaction.

Data Presentation: Comparison of Common Blocking Agents

The following table provides a qualitative comparison of common blocking agents for reducing non-specific binding. The effectiveness of a blocking agent can be application-dependent.

Blocking AgentConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5%Generally effective, good for phosphoprotein detection.Can have lot-to-lot variability, may contain endogenous biotin.
Non-Fat Dry Milk 5-10%Inexpensive and widely available.Contains endogenous biotin and phosphoproteins, which can interfere with some assays.
Normal Serum 5-10%Can be very effective, especially when matched to the species of the secondary antibody.More expensive, may contain cross-reactive antibodies.
Fish Gelatin 0.1-0.5%Low cross-reactivity with mammalian antibodies.May not be as effective as BSA or milk in all situations.
Commercial Blocking Buffers VariesOptimized formulations, often protein-free options available.Can be more expensive.

Note: This table provides general guidance. Optimal blocking conditions should be determined empirically for each experimental system.

Experimental Protocols

Protocol 1: General Cell Surface Labeling with this compound

This protocol provides a starting point for labeling azide-modified cell surface proteins.

  • Cell Preparation:

    • Plate cells and grow to the desired confluency.

    • Wash cells twice with ice-cold, amine-free buffer (e.g., PBS, pH 7.4).

  • This compound Labeling:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution to the desired final concentration (e.g., 10-50 µM) in ice-cold PBS.

    • Incubate the cells with the this compound solution for 30-60 minutes at 4°C.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with ice-cold PBS to remove unreacted probe.

  • Detection (Streptavidin-Fluorophore):

    • Prepare a blocking solution (e.g., 1% BSA in PBS).

    • Incubate the cells in the blocking solution for 30 minutes at room temperature.

    • Dilute the streptavidin-fluorophore conjugate in the blocking solution.

    • Incubate the cells with the streptavidin solution for 30-60 minutes at room temperature, protected from light.

  • Final Washes and Imaging:

    • Wash the cells three times with PBS.

    • Proceed with imaging (e.g., fluorescence microscopy or flow cytometry).

Protocol 2: Pre-clearing Cell Lysate to Reduce Non-Specific Binding to Streptavidin Beads

This protocol is for reducing background in pulldown experiments.

  • Lysate Preparation:

    • Prepare your cell lysate according to your standard protocol, ensuring to include protease inhibitors.

    • Quantify the protein concentration of the lysate.

  • Bead Preparation:

    • Resuspend your streptavidin magnetic beads.

    • Wash the beads three times with your lysis buffer.

  • Pre-clearing:

    • Add a sufficient volume of washed streptavidin beads to your cell lysate.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Place the tube on a magnetic rack and carefully transfer the supernatant (the pre-cleared lysate) to a new tube.

  • Pulldown of Biotinylated Proteins:

    • Add fresh, washed streptavidin beads to your pre-cleared lysate.

    • Proceed with your standard pulldown protocol.

Visualizations

Signaling Pathway and Workflow Diagrams

Below are diagrams created using Graphviz to illustrate key concepts and workflows related to the use of this compound.

G General Principle of Blocking Agents cluster_0 Without Blocking Agent cluster_1 With Blocking Agent Unoccupied Sites Unoccupied Binding Sites Nonspecific Probe This compound (Non-specific) Nonspecific Probe->Unoccupied Sites Target Target Protein Specific Probe This compound (Specific) Specific Probe->Target Blocked Sites Blocked Binding Sites Blocking Agent Blocking Agent Blocking Agent->Blocked Sites Target_2 Target Protein Specific Probe_2 This compound (Specific) Specific Probe_2->Target_2

Caption: Reduction of non-specific binding by blocking agents.

G Metabolic Labeling Proteomics Workflow cluster_0 Cell Culture and Labeling cluster_1 Click Chemistry and Enrichment cluster_2 Mass Spectrometry Analysis cluster_3 Potential Sources of Non-Specific Binding Metabolic Labeling 1. Metabolic Labeling with Azide-Modified Amino Acid Cell Lysis 2. Cell Lysis Metabolic Labeling->Cell Lysis Click Reaction 3. Click Reaction with this compound Cell Lysis->Click Reaction Enrichment 4. Enrichment with Streptavidin Beads Click Reaction->Enrichment NSB1 Non-specific binding of this compound to cellular components Click Reaction->NSB1 Washing 5. Stringent Washing Enrichment->Washing NSB2 Non-specific binding of proteins to streptavidin beads Enrichment->NSB2 NSB3 Binding of endogenous biotinylated proteins to beads Enrichment->NSB3 Elution 6. Elution of Biotinylated Proteins Washing->Elution Digestion 7. Protein Digestion Elution->Digestion LC-MS/MS 8. LC-MS/MS Analysis Digestion->LC-MS/MS Data Analysis 9. Data Analysis and Protein Identification LC-MS/MS->Data Analysis

Caption: Workflow for metabolic labeling proteomics with this compound.

References

Technical Support Center: Optimizing B-PEG3-Biotin Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing your BCN-PEG3-Biotin reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for a this compound reaction?

A1: The optimal incubation time for a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction using this compound can vary significantly depending on several factors, including the concentration of reactants, temperature, pH, and the specific azide-containing molecule. Generally, incubation times can range from 1 to 12 hours. For initial experiments, an overnight incubation at room temperature is a common starting point.[1] It is highly recommended to perform a time-course experiment (e.g., 1, 4, 8, and 12 hours) to determine the optimal incubation time for your specific system.

Q2: My reaction yield is low. What are the potential causes and how can I troubleshoot this?

A2: Low reaction yield in a SPAAC reaction can be attributed to several factors:

  • Reagent Instability: Ensure your this compound and azide-containing molecules are stored correctly, typically at -20°C or -80°C, protected from light and moisture.[2] Repeated freeze-thaw cycles should be avoided.

  • Steric Hindrance: Bulky functional groups near the BCN or azide moieties can impede the reaction. If steric hindrance is suspected, consider using a linker with a longer PEG chain to increase the distance between the reactive groups and the biomolecule.

  • Solubility Issues: Poor solubility of one or both reactants can significantly reduce reaction efficiency. The use of organic co-solvents like DMSO or DMF can help, but their concentration should be kept to a minimum to avoid denaturation of proteins. The hydrophilic PEG3 spacer in this compound is designed to enhance aqueous solubility.[3]

  • Incorrect Stoichiometry: An excess of one reactant is often used to drive the reaction to completion. A 1.5 to 10-fold molar excess of the less critical or more soluble component is a common strategy.

  • Suboptimal Reaction Conditions: The pH of the reaction buffer can have a significant impact. A pH range of 7-8 is generally recommended.[4] Studies have shown that HEPES buffer at pH 7 may provide higher reaction rates than PBS at the same pH.[4]

Q3: What is the recommended buffer and pH for the reaction?

A3: For SPAAC reactions, it is crucial to use a buffer that does not contain primary amines (e.g., Tris) as these can compete with the intended reaction. Phosphate-buffered saline (PBS) is commonly used, but as mentioned, HEPES buffer at a pH of 7.0 has been shown to result in faster reaction kinetics in some cases. The optimal pH range is typically between 7 and 8. It is advisable to perform a small-scale buffer screen to identify the best conditions for your specific reactants.

Q4: Does temperature affect the reaction rate?

A4: Yes, temperature can influence the reaction rate. Most SPAAC reactions are performed at room temperature (around 25°C). Increasing the temperature to 37°C can moderately increase the reaction rate. However, for sensitive biomolecules, lower temperatures (e.g., 4°C) with longer incubation times may be necessary to maintain their integrity.

Q5: How can I confirm the successful biotinylation of my molecule?

A5: The success of the biotinylation reaction can be confirmed using several methods:

  • Mass Spectrometry: To confirm the covalent modification of your molecule with this compound.

  • Western Blot: For proteins, you can detect the biotinylated protein using a streptavidin-HRP conjugate.

  • Flow Cytometry or Fluorescence Microscopy: If your target is on or within cells, you can use a fluorescently labeled streptavidin to detect the biotinylated molecule.

Experimental Protocols

General Protocol for Biotinylation using this compound

This protocol provides a general guideline for the biotinylation of an azide-modified protein. Optimization of reactant concentrations and incubation time is recommended for each specific application.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS or HEPES, pH 7.4)

  • This compound, dissolved in DMSO to a stock concentration of 10 mM

  • Amine-free reaction buffer (e.g., PBS or HEPES, pH 7.4)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, add your azide-modified protein to the desired final concentration in the reaction buffer.

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold molar excess). The final concentration of DMSO should ideally be below 10% (v/v).

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1 to 4 hours, or overnight at 4°C. Gentle mixing on a rotator or shaker is recommended. The optimal incubation time should be determined empirically. A common starting point is a 60-minute incubation at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Confirmation:

    • Confirm the biotinylation of your protein using one of the methods described in Q5 of the FAQ section.

Data Presentation

The rate of the SPAAC reaction is influenced by the electronic properties of the azide. Electron-withdrawing groups on the azide can accelerate the reaction with BCN.

Reactant 1 (BCN)Reactant 2 (Azide)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent
BCNBenzyl azide~0.3 - 0.5Acetonitrile/Water
BCNPhenyl azide~0.7575% aq. CD₃CN
BCNElectron-poor aryl azidesUp to ~2.0 - 2.9Acetonitrile/Water

This table summarizes representative kinetic data. Actual reaction rates will depend on specific experimental conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Azide-modified\nMolecule Azide-modified Molecule Reaction\nMixture Reaction Mixture Azide-modified\nMolecule->Reaction\nMixture This compound This compound This compound->Reaction\nMixture Incubation Incubation Reaction\nMixture->Incubation 1-12h, RT Purification Purification Incubation->Purification Biotinylated\nProduct Biotinylated Product Purification->Biotinylated\nProduct troubleshooting_logic Low Yield Low Yield Reagent\nIntegrity Reagent Integrity Low Yield->Reagent\nIntegrity Reaction\nConditions Reaction Conditions Low Yield->Reaction\nConditions Molecular\nProperties Molecular Properties Low Yield->Molecular\nProperties Check Storage\n& Freshness Check Storage & Freshness Reagent\nIntegrity->Check Storage\n& Freshness Optimize Buffer,\npH, Temp. Optimize Buffer, pH, Temp. Reaction\nConditions->Optimize Buffer,\npH, Temp. Adjust\nStoichiometry Adjust Stoichiometry Reaction\nConditions->Adjust\nStoichiometry Address Steric\nHindrance Address Steric Hindrance Molecular\nProperties->Address Steric\nHindrance Improve\nSolubility Improve Solubility Molecular\nProperties->Improve\nSolubility

References

BCN-PEG3-Biotin storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BCN-PEG3-Biotin. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of this compound in their experiments. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a biotinylation reagent used for "click chemistry," specifically for strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] It contains a bicyclo[6.1.0]nonyne (BCN) group, which is a strained alkyne that reacts efficiently with azide-functionalized molecules without the need for a copper catalyst.[3][4] Its primary application is in the synthesis of antibody-drug conjugates (ADCs) and the biotinylation of azide-modified proteins and other biomolecules for detection, purification, and analysis.[1] The polyethylene glycol (PEG3) spacer enhances solubility and reduces steric hindrance.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the reactivity of this compound. For long-term storage, the solid powder should be kept at -20°C. Once dissolved, the storage recommendations vary based on the temperature.

Q3: How should I dissolve this compound?

A3: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, and Dimethylformamide (DMF). For biological applications, DMSO is a common choice. To prepare a stock solution, dissolve the solid in fresh, anhydrous DMSO. If you observe any precipitation, gentle warming and/or sonication can aid in dissolution.

Q4: Can I store this compound in solution?

A4: Yes, but for limited periods. It is highly recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures. Long-term storage of solutions is not recommended.

Data Presentation

Storage Conditions
FormStorage TemperatureDuration
Solid Powder-20°CUp to 3 years
Solution in DMSO-20°CUp to 1 month
Solution in DMSO-80°CUp to 6 months
Solubility
SolventConcentrationNotes
DMSO100 mg/mL (168.14 mM)May require sonication. Use of hygroscopic DMSO can impact solubility.
DCM, THF, Acetonitrile, DMFSolubleSpecific concentration data not readily available.

Experimental Protocols

Protocol for Biotinylation of an Azide-Modified Protein using this compound

This protocol outlines the general steps for labeling an azide-containing protein with this compound via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Desalting column for purification

Procedure:

  • Prepare this compound Stock Solution:

    • Shortly before use, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.

  • Prepare Protein Solution:

    • Prepare the azide-modified protein at a concentration of 1-5 mg/mL in a reaction buffer such as PBS.

  • Conjugation Reaction:

    • Add a 2-4 fold molar excess of the this compound stock solution to the azide-modified protein solution.

    • The final concentration of DMSO in the reaction mixture should be kept low (ideally below 10%) to minimize protein denaturation.

    • Incubate the reaction mixture. The reaction can proceed at 4°C for 24-48 hours or at 25°C for at least 4 hours with gentle agitation. Reaction times and temperatures may need to be optimized for your specific protein.

  • Purification:

    • Remove the unreacted this compound and any reaction byproducts using a desalting column or dialysis.

  • Characterization:

    • Confirm biotinylation of the protein. This can be done via a streptavidin-HRP blot, where the biotinylated protein is run on an SDS-PAGE gel, transferred to a membrane, and probed with streptavidin-HRP.

Troubleshooting Guide

Issue 1: Low or No Biotinylation of the Target Protein

Potential Cause Recommended Solution
Degraded this compound Ensure the reagent has been stored properly. Prepare fresh stock solutions for each experiment. Signs of degradation are not visually obvious, so adherence to storage guidelines is critical.
Inefficient Reaction Kinetics Increase the reaction time and/or temperature. While the reaction can proceed at 4°C, incubating at room temperature (25°C) can significantly increase the rate.
Steric Hindrance The azide group on your protein may be in a location that is not easily accessible to the this compound. The PEG3 spacer is designed to minimize this, but it can still be a factor.
Incorrect Buffer Composition Ensure your reaction buffer does not contain components that could interfere with the reaction. Although SPAAC is bioorthogonal, extreme pH or high concentrations of certain additives could affect protein stability.
Thiol Reactivity Thiols can react with BCN. If your buffer contains reducing agents like DTT or TCEP, consider removing them prior to the SPAAC reaction. β-mercaptoethanol (β-ME) can suppress this side reaction.

Issue 2: High Background or Non-Specific Binding in Downstream Applications

Potential Cause Recommended Solution
Inefficient Removal of Unreacted this compound Ensure thorough purification of the biotinylated protein after the labeling reaction. Use a desalting column or dialysis with a sufficient number of buffer changes.
Protein Aggregation Over-labeling or the presence of organic solvent (DMSO) can sometimes lead to protein precipitation. Check the solubility of your protein after labeling. If aggregation is observed, consider reducing the molar excess of the biotinylation reagent.
Hydrophobic Interactions The biotin moiety can sometimes contribute to non-specific binding. Ensure adequate blocking steps are included in your downstream assays (e.g., using a biotin-free blocking buffer for western blots or ELISAs).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing prep_reagent Prepare this compound Stock Solution (10 mM in DMSO) reaction Combine Reagent and Protein (2-4 fold molar excess of BCN) Incubate (e.g., 4h at 25°C) prep_reagent->reaction prep_protein Prepare Azide-Modified Protein (1-5 mg/mL in PBS) prep_protein->reaction purification Purify Conjugate (Desalting Column/Dialysis) reaction->purification characterization Characterize Biotinylation (e.g., Streptavidin-HRP Blot) purification->characterization

Caption: Experimental workflow for protein biotinylation.

Troubleshooting_Tree start Low/No Biotinylation? check_reagent Is this compound stored correctly and solution freshly made? start->check_reagent reagent_no Action: Use fresh reagent and prepare new solution. check_reagent->reagent_no No check_kinetics Are reaction time/ temperature sufficient? check_reagent->check_kinetics Yes kinetics_no Action: Increase incubation time and/or temperature. check_kinetics->kinetics_no No check_buffer Is the buffer free of interfering substances (e.g., thiols)? check_kinetics->check_buffer Yes buffer_no Action: Use a recommended buffer (e.g., PBS). Remove thiols. check_buffer->buffer_no No check_sterics Could steric hindrance be an issue? check_buffer->check_sterics Yes sterics_yes Consider redesigning the azide incorporation site. check_sterics->sterics_yes Yes

Caption: Troubleshooting decision tree for low biotinylation.

References

Technical Support Center: Optimizing SPAAC Reactions with BCN-PEG3-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals improve the efficiency of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions using BCN-PEG3-Biotin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in a SPAAC reaction?

This compound is a chemical reagent used for biotinylation, a process of attaching biotin to a molecule of interest, such as a protein or antibody.[1][2] It is designed for "click chemistry," specifically the copper-free SPAAC reaction.[1][3] The molecule consists of three parts:

  • BCN (Bicyclo[6.1.0]nonyne): A strained cyclooctyne that acts as the reactive handle. The ring strain is the driving force for its reaction with an azide group without the need for a toxic copper catalyst.[4]

  • PEG3 (Triethylene glycol): A short, hydrophilic polyethylene glycol spacer. This linker can improve water solubility and reaction rates by increasing the distance between the BCN group and the biotin, which helps to minimize steric hindrance.

  • Biotin: A vitamin that binds with extremely high affinity to streptavidin and avidin, making it a popular label for detection, purification, and immobilization of biomolecules.

In a SPAAC reaction, the BCN group on the this compound reacts specifically and covalently with an azide group that has been introduced onto a target biomolecule, forming a stable triazole linkage.

Q2: What are the advantages of using a SPAAC reaction for biotinylation?

The primary advantage of SPAAC is its bioorthogonality; the reaction occurs efficiently in complex biological environments, like in live cells or cell lysates, without interfering with native biological processes. Key benefits include:

  • Biocompatibility: It eliminates the need for a cytotoxic copper catalyst, which can damage proteins and is unsuitable for live-cell applications.

  • High Specificity: The azide and BCN groups are abiotic and react selectively with each other, leading to minimal side reactions with endogenous functional groups.

  • Mild Reaction Conditions: The reaction proceeds efficiently at physiological temperature and pH in aqueous buffers.

Q3: What are the recommended storage conditions for this compound?

Proper storage is critical to prevent reagent degradation, which can lead to low reaction yields.

  • Powder: Store the solid form at -20°C for long-term stability (up to 3 years).

  • Stock Solutions: Once dissolved in a solvent like DMSO, it is best to aliquot and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month). Avoid repeated freeze-thaw cycles.

Q4: What key factors influence the rate and efficiency of SPAAC reactions?

Several parameters can be optimized to improve reaction outcomes:

  • Buffer and pH: Buffer choice significantly impacts reaction kinetics. Studies have shown that HEPES buffer at pH 7 can yield higher reaction rates than PBS at the same pH. Generally, higher pH values (up to 8.5) tend to increase reaction rates.

  • Temperature: Increasing the reaction temperature from 4°C to 25°C or 37°C can significantly accelerate the reaction.

  • Steric Hindrance: Bulky groups near the azide or alkyne can physically block the reactive sites and slow the reaction. The PEG linker in this compound helps mitigate this.

  • Solvent: The polarity of the solvent can affect reaction rates. Reactions are often faster in more polar solvents.

Troubleshooting Guide

This section addresses common issues encountered during SPAAC reactions with this compound.

Problem: I am seeing low or no biotinylation yield.

Low yield is the most common issue and can stem from multiple factors. Use the following flowchart and detailed points to diagnose the problem.

G start Start: Low Biotinylation Yield check_reagents 1. Verify Reagent Integrity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions 2. Optimize Reaction Conditions reagents_ok->check_conditions Yes end_reagents Replace/requantify reagents. Use fresh stock solutions. reagents_ok->end_reagents No conditions_ok Conditions Optimized? check_conditions->conditions_ok check_azide 3. Confirm Azide Incorporation conditions_ok->check_azide Yes end_conditions Screen pH, buffer, temp & time. See Tables 1 & 2. conditions_ok->end_conditions No azide_ok Azide Present? check_azide->azide_ok check_sterics 4. Assess Steric Hindrance azide_ok->check_sterics Yes end_azide Re-run azide labeling protocol. Verify modification via MS. azide_ok->end_azide No end_sterics Consider longer PEG linkers if hindrance is suspected. check_sterics->end_sterics end_reagents->start end_conditions->start end_azide->start success Problem Solved end_sterics->success G p1 1. Prepare Reagents p2 2. Set up Reaction p1->p2 sub1 Dissolve Azide-Protein in HEPES buffer. Prepare fresh this compound in DMSO. p1->sub1 p3 3. Incubate p2->p3 p4 4. Purify Conjugate p3->p4 sub3 Incubate at 25°C for 4 hours or 4°C overnight. p3->sub3 p5 5. Analyze Product p4->p5 sub4 Use desalting column or SEC to remove excess BCN reagent. p4->sub4 G mol1 Azide-Modified Biomolecule plus + mol2 This compound arrow_label SPAAC (Copper-Free) product Stable Triazole-Linked Biotinylated Biomolecule arrow_label->product

References

Technical Support Center: BCN-PEG3-Biotin in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the use of BCN-PEG3-Biotin in the development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in ADCs?

This compound is a chemical linker used in the synthesis of ADCs.[1][2] It is comprised of three components:

  • Bicyclononyne (BCN): A strained alkyne that enables copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for highly selective conjugation to an azide-modified antibody or drug payload.[3][4][5]

  • Polyethylene Glycol (PEG3): A short, hydrophilic PEG spacer that helps to improve the solubility and stability of the ADC, potentially reducing aggregation and steric hindrance.

  • Biotin: A vitamin that can be used as an affinity tag for purification or detection of the ADC.

In ADC development, this compound typically acts as a non-cleavable linker, meaning it remains attached to the antibody and the drug, relying on the degradation of the antibody within the target cell to release the payload.

Q2: What are the main advantages of using a BCN linker for ADC conjugation?

The primary advantages of using a BCN linker via SPAAC for ADC development include:

  • Biocompatibility: The reaction is "bioorthogonal," meaning it occurs efficiently under mild, physiological conditions (pH, temperature) without the need for a cytotoxic copper catalyst, which can be harmful to biological systems.

  • High Selectivity: The BCN group reacts specifically with azide groups, minimizing side reactions with other functional groups present on the antibody or drug payload.

  • Stability: The resulting triazole linkage formed between the BCN and azide is highly stable.

Q3: What are the key considerations before starting a conjugation reaction with this compound?

Before initiating the conjugation, it is crucial to:

  • Ensure high purity of the antibody: We recommend using an antibody with a purity of greater than 95%. Impurities can compete for labeling and reduce conjugation efficiency.

  • Buffer exchange: The antibody should be in an amine-free and azide-free buffer, such as phosphate-buffered saline (PBS). Tris-based buffers and sodium azide are incompatible with many conjugation chemistries.

  • Antibody concentration: A starting antibody concentration of at least 0.5 mg/mL is recommended for efficient conjugation.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and characterization of ADCs using this compound.

Issue 1: Low or No Conjugation

Symptoms:

  • Low Drug-to-Antibody Ratio (DAR) determined by HIC, RP-HPLC, or Mass Spectrometry.

  • No significant shift in molecular weight observed by SDS-PAGE or mass spectrometry.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Inefficient Azide Incorporation into the Antibody Verify the efficiency of the azide-modification step using a fluorescently labeled BCN reagent or mass spectrometry. Consider optimizing the molar excess of the azide-labeling reagent and reaction conditions.
Degradation of this compound BCN linkers can be sensitive to acidic conditions and may react with thiols. Store the reagent at -20°C or -80°C, protected from light and moisture. Prepare fresh solutions immediately before use.
Suboptimal SPAAC Reaction Conditions Optimize the reaction buffer, pH, and temperature. While the reaction can proceed at 4°C, incubating at room temperature (25°C) or 37°C can increase the reaction rate. Some studies suggest that HEPES buffer at a slightly alkaline pH (7.5-8.5) can enhance SPAAC kinetics compared to PBS.
Steric Hindrance The azide group on the antibody may be in a sterically hindered location. The PEG3 spacer in this compound is designed to reduce this, but if issues persist, consider alternative azide-modification strategies that place the azide on a more accessible residue.
Side Reaction with Thiols BCN can react with free thiol groups (cysteine residues) on the antibody, leading to non-specific labeling. To prevent this, either block the free thiols with a reagent like iodoacetamide (IAM) prior to conjugation or add a small molecule thiol scavenger like β-mercaptoethanol (βME) to the reaction mixture.
Issue 2: ADC Aggregation

Symptoms:

  • Visible precipitation or cloudiness in the ADC solution.

  • Presence of high molecular weight (HMW) species detected by Size Exclusion Chromatography (SEC).

Possible Causes and Solutions:

Potential Cause Recommended Solution
Hydrophobicity of the Payload Highly hydrophobic drug payloads are a common cause of ADC aggregation. The PEG3 linker helps to mitigate this, but for very hydrophobic drugs, a longer PEG chain may be necessary.
High Drug-to-Antibody Ratio (DAR) A high DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation. Aim for a lower average DAR by reducing the molar excess of the this compound-drug conjugate during the reaction.
Unfavorable Buffer Conditions The pH and ionic strength of the buffer can influence antibody solubility. Avoid pH conditions near the isoelectric point (pI) of the antibody. Screen different buffers and salt concentrations to find conditions that minimize aggregation.
Presence of Organic Co-solvents Organic solvents like DMSO, often used to dissolve the drug-linker, can denature the antibody and promote aggregation. Keep the final concentration of organic solvent as low as possible (ideally <10%).
Physical Stress Vigorous mixing or multiple freeze-thaw cycles can induce aggregation. Handle the ADC solution gently and store in appropriate aliquots.
Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR)

Symptoms:

  • High variability in DAR values across different batches.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Inconsistent Reagent Quality Use high-purity antibody and ensure the this compound-drug conjugate has not degraded. Prepare fresh solutions for each conjugation reaction.
Variability in Reaction Parameters Precisely control reaction parameters such as temperature, pH, incubation time, and molar ratios of reactants.
Inaccurate Quantification of Reactants Ensure accurate concentration determination of the antibody and the drug-linker solution.

Quantitative Data Summary

The following table provides a summary of recommended starting conditions for ADC synthesis using this compound. These are general guidelines and may require optimization for your specific antibody and payload.

ParameterRecommended RangeNotes
Molar Excess of this compound-Drug Conjugate 2 - 4 fold molar excess over the azide-modified antibodyHigher excess can lead to higher DAR but also increased risk of aggregation.
Reaction Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may also increase the risk of antibody degradation or aggregation.
Reaction Time 4 hours to overnightMonitor reaction progress to determine the optimal time.
Reaction pH 7.0 - 8.5Slightly alkaline pH can enhance SPAAC reaction rates.
Final Organic Solvent Concentration < 10% (v/v)Minimize to prevent antibody denaturation.

Experimental Protocols

Protocol 1: Site-Specific Azide Modification of Antibody Glycans

This protocol describes a common method for introducing azide groups onto the N-glycans of an antibody for subsequent conjugation.

  • Deglycosylation: Treat the antibody (e.g., 1-5 mg/mL in PBS) with PNGase F to remove the N-linked glycans, exposing a terminal N-acetylglucosamine (GlcNAc) residue.

  • Galactosylation: In the presence of a mutant galactosyltransferase (e.g., Y289L Gal-T1) and UDP-GalNAz (azide-modified galactose), incubate the deglycosylated antibody to transfer the azide-containing sugar to the exposed GlcNAc.

  • Purification: Remove excess reagents and enzymes by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Confirm successful azide modification by mass spectrometry.

Protocol 2: ADC Conjugation via SPAAC

This protocol outlines the conjugation of an azide-modified antibody with a this compound-drug construct.

  • Preparation of Reactants:

    • Prepare the azide-modified antibody at a concentration of 1-5 mg/mL in a suitable reaction buffer (e.g., HEPES, pH 7.5).

    • Dissolve the this compound-drug conjugate in an organic solvent like DMSO to create a stock solution.

  • Conjugation Reaction:

    • Add a 2-4 fold molar excess of the this compound-drug conjugate to the azide-modified antibody solution. The final concentration of the organic solvent should be kept below 10%.

    • Incubate the reaction mixture overnight at 4°C or for a shorter duration (e.g., 4-8 hours) at room temperature with gentle mixing.

  • Purification of the ADC:

    • Remove the unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization of the ADC:

    • Determine the average DAR and assess the level of aggregation using HIC and SEC, respectively.

    • Confirm the integrity and purity of the ADC by SDS-PAGE and mass spectrometry.

Visualizations

experimental_workflow cluster_modification Antibody Modification cluster_conjugation ADC Conjugation cluster_purification Purification & Characterization antibody Antibody azide_mod Azide Modification (e.g., Glycan Engineering) antibody->azide_mod azide_ab Azide-Modified Antibody azide_mod->azide_ab spaac SPAAC Reaction (Click Chemistry) azide_ab->spaac bcn_linker This compound -Drug Conjugate bcn_linker->spaac crude_adc Crude ADC spaac->crude_adc purification Purification (e.g., SEC, HIC) crude_adc->purification pure_adc Purified ADC purification->pure_adc characterization Characterization (DAR, Aggregation, Purity) pure_adc->characterization

Caption: Experimental workflow for ADC preparation using this compound.

logical_relationship cluster_components Components cluster_function Function in ADC bcn_peg3_biotin This compound bcn BCN (Bicyclononyne) bcn_peg3_biotin->bcn enables peg3 PEG3 (Polyethylene Glycol) bcn_peg3_biotin->peg3 improves biotin Biotin bcn_peg3_biotin->biotin provides spaac Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) bcn->spaac solubility Improves Solubility & Stability peg3->solubility affinity_tag Affinity Tag for Purification/Detection biotin->affinity_tag troubleshooting_tree start ADC Troubleshooting low_dar Low/No Conjugation? start->low_dar aggregation Aggregation? low_dar->aggregation No check_reagents Check Reagent Stability & Azide Incorporation low_dar->check_reagents Yes inconsistent_dar Inconsistent DAR? aggregation->inconsistent_dar No check_hydrophobicity Assess Payload Hydrophobicity aggregation->check_hydrophobicity Yes success Successful ADC inconsistent_dar->success No control_process Standardize Protocol & Reagent Quality inconsistent_dar->control_process Yes optimize_reaction Optimize SPAAC (pH, Temp, Time) check_reagents->optimize_reaction optimize_buffer Optimize Buffer & DAR check_hydrophobicity->optimize_buffer

References

Technical Support Center: Minimizing Aggregation with the Hydrophilic PEG3 Spacer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the hydrophilic PEG3 spacer to minimize aggregation in bioconjugation and other applications.

Frequently Asked Questions (FAQs)

Q1: What is a PEG3 spacer and how does it prevent aggregation?

A1: A PEG3 spacer is a short, hydrophilic linker composed of three repeating ethylene glycol units.[1] Its primary role in preventing aggregation stems from its ability to increase the hydrophilicity of the molecule it's attached to.[1][2] Many therapeutic molecules, such as cytotoxic drugs used in Antibody-Drug Conjugates (ADCs), are hydrophobic and prone to aggregation in aqueous environments. The PEG3 spacer creates a hydration shell around the molecule, improving its solubility and stability, thereby reducing the likelihood of aggregation.[1][2]

Q2: What are the main advantages of using a PEG3 spacer?

A2: The incorporation of a PEG3 spacer offers several key benefits in bioconjugation:

  • Increased Solubility and Reduced Aggregation: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules, a crucial factor in preventing aggregation.

  • Improved Pharmacokinetics: By increasing the hydrodynamic radius of a bioconjugate, PEGylation can reduce renal clearance, leading to a longer circulation half-life.

  • Reduced Immunogenicity: The flexible PEG chain can mask immunogenic epitopes on a molecule, decreasing the risk of an immune response.

  • Precise Spatial Control: The defined length of the PEG3 spacer allows for precise control over the distance between two conjugated molecules, which is critical in applications like PROTACs and ADCs to ensure proper function without steric hindrance.

Q3: Can the PEG3 spacer influence the stability of my final conjugate?

A3: Yes, the PEG3 spacer can enhance the stability of your conjugate. By preventing aggregation, it helps maintain the native conformation and biological activity of proteins. The PEG spacer can protect biomolecules from enzymatic degradation and chemical instability.

Q4: When should I choose a PEG3 spacer over a longer PEG chain?

A4: The choice between a PEG3 spacer and a longer PEG chain depends on the specific application. Short PEGs like PEG3 are suitable for compact systems where a balance of hydrophilicity, flexibility, and defined length is required. While longer PEG chains may offer more pronounced effects on half-life and solubility, a PEG3 spacer is often sufficient to mitigate aggregation without introducing excessive flexibility that could negatively impact the stability of some conjugates.

Troubleshooting Guides

Problem: My protein-drug conjugate precipitates immediately after adding the PEG3-linker.

  • Possible Cause: The organic solvent (e.g., DMSO) used to dissolve the linker may be causing protein denaturation. The local concentration of the linker could also be too high upon addition.

  • Solution:

    • Minimize the volume of the organic solvent used to dissolve the linker to keep it at or below 5% of the total reaction volume.

    • Add the linker solution dropwise to the protein solution while gently stirring to avoid high localized concentrations.

Problem: I observe a gradual increase in turbidity or aggregation during the conjugation reaction.

  • Possible Cause: The reaction conditions (e.g., pH, temperature) may be suboptimal for your protein's stability. The protein might be sensitive to the chemical modification.

  • Solution:

    • Perform the reaction at a lower temperature (e.g., 4°C instead of room temperature).

    • Optimize the pH of the reaction buffer to be within the known stability range of your protein.

    • Consider reducing the molar excess of the PEG3-linker to the protein.

Problem: Aggregates are observed during the purification of the conjugate by Size Exclusion Chromatography (SEC).

  • Possible Cause: The conjugate may be less stable than the unconjugated protein, or the purification buffer may not be optimal for the conjugate's stability.

  • Solution:

    • Screen for a more suitable purification buffer with different pH, ionic strength, or the addition of stabilizers.

    • Perform the purification at a lower temperature.

    • Consider a gentler purification method if the protein is sensitive to the pressures of SEC.

Quantitative Data

Table 1: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

LinkerMolar Excess of LinkerAverage DAR
Maleimide-PEG2-Drug103.5
Maleimide-PEG3-Drug 10 3.8
Maleimide-PEG4-Drug103.9
Maleimide-PEG8-Drug103.7

This table illustrates that intermediate PEG spacer lengths, such as PEG3, can contribute to efficient conjugation reactions. Data is illustrative and based on general findings in the field.

Table 2: Effect of PEGylation on Aggregate Formation

MoleculeModification% Aggregation (by SEC)
Hydrophobic DrugNone25%
Hydrophobic DrugConjugated with PEG3 < 2%
AntibodyNone< 1%
Antibody-Drug ConjugateWithout PEG Spacer15%
Antibody-Drug ConjugateWith PEG3 Spacer < 3%

This table demonstrates the significant reduction in aggregation observed when a hydrophilic PEG3 spacer is incorporated.

Experimental Protocols

Protocol 1: Conjugation of an Amine-Reactive PEG3 Spacer (NHS-PEG3-Ester) to an Antibody

This protocol describes the conjugation of an NHS-PEG3-ester to primary amines (e.g., lysine residues) on an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS)

  • NHS-PEG3-Ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column for buffer exchange

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the reaction buffer using a desalting column.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • NHS-PEG3-Ester Preparation:

    • Immediately before use, dissolve the NHS-PEG3-Ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved NHS-PEG3-Ester to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2 hours on ice, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG3-linker and quenched byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Determine the protein concentration (e.g., BCA assay).

    • Calculate the Drug-to-Antibody Ratio (DAR) if applicable.

    • Assess the level of aggregation using SEC.

Protocol 2: Conjugation of a Thiol-Reactive PEG3 Spacer (Maleimide-PEG3-Linker) to a Reduced Antibody

This protocol details the conjugation of a maleimide-PEG3-linker to free thiols on an antibody, typically generated by reducing interchain disulfide bonds.

Materials:

  • Antibody in a suitable buffer (e.g., PBS)

  • Reducing Agent (e.g., TCEP or DTT)

  • Maleimide-PEG3-payload

  • Anhydrous DMSO or DMF

  • Reaction Buffer: PBS with EDTA (e.g., 1-5 mM)

  • Quenching Solution: N-ethylmaleimide or free cysteine

Procedure:

  • Antibody Reduction:

    • Add a 10-20 fold molar excess of the reducing agent to the antibody solution.

    • Incubate for 30-60 minutes at 37°C to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column, exchanging into the reaction buffer.

  • Maleimide-PEG3-Payload Preparation:

    • Dissolve the Maleimide-PEG3-payload in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Immediately add a 5-20 fold molar excess of the dissolved Maleimide-PEG3-payload to the reduced antibody.

    • Incubate for 1-2 hours at room temperature or 4°C in the dark.

  • Quenching the Reaction:

    • Add a 2-5 fold molar excess of the quenching solution relative to the maleimide reagent to cap any unreacted thiols.

    • Incubate for 15 minutes.

  • Purification:

    • Purify the antibody-drug conjugate using SEC or another suitable chromatography method to remove unreacted reagents and aggregates.

  • Characterization:

    • Characterize the final conjugate for protein concentration, DAR, and aggregation.

Visualizations

PEG3_Advantages cluster_benefits Key Advantages PEG3 PEG3 Spacer Integration Solubility Increased Solubility PEG3->Solubility PK Improved Pharmacokinetics PEG3->PK Immunogenicity Reduced Immunogenicity PEG3->Immunogenicity Control Precise Spatial Control PEG3->Control Aggregation Reduced Aggregation Solubility->Aggregation

Caption: Core advantages of incorporating a PEG3 spacer in bioconjugation.

ADC_Synthesis_Workflow Start Start: Antibody Reduction 1. Antibody Reduction (e.g., with TCEP) Start->Reduction Purify1 2. Remove Excess Reducing Agent Reduction->Purify1 Conjugation 3. Conjugation with Maleimide-PEG3-Drug Purify1->Conjugation Quench 4. Quench Reaction Conjugation->Quench Purify2 5. Purify ADC (e.g., SEC) Quench->Purify2 End Final ADC Purify2->End

Caption: Workflow for ADC synthesis with a Maleimide-PEG3 linker.

Troubleshooting_Logic rect_node rect_node Start Aggregation Observed? When When did it occur? Start->When During_Addition During_Addition When->During_Addition Immediately after linker addition During_Reaction During_Reaction When->During_Reaction Gradually during reaction During_Purification During_Purification When->During_Purification During purification Sol_Action Action: - Minimize solvent volume - Add linker dropwise During_Addition->Sol_Action Rxn_Action Action: - Lower reaction temperature - Optimize buffer pH - Reduce linker excess During_Reaction->Rxn_Action Pur_Action Action: - Screen purification buffers - Lower purification temp - Consider alternative method During_Purification->Pur_Action

Caption: Decision tree for troubleshooting aggregation.

References

Technical Support Center: BCN-PEG3-Biotin Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BCN-PEG3-Biotin bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges, particularly during the scale-up of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a chemical tool used in bioconjugation. It consists of three parts:

  • BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that enables a reaction called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This is a type of "click chemistry" that allows for the efficient and specific covalent bonding to a molecule containing an azide group, without the need for a toxic copper catalyst.[1][2]

  • PEG3 (a short polyethylene glycol linker): This three-unit PEG spacer is hydrophilic and flexible. It helps to improve the solubility of the entire molecule and the resulting conjugate, reduce aggregation, and minimize steric hindrance between the conjugated molecules.[3][4]

  • Biotin: A vitamin that has an extremely high affinity for the proteins avidin and streptavidin. This strong and specific interaction is widely used in biological assays for detection, purification, and immobilization.

In essence, this compound allows you to attach a biotin label to an azide-modified biomolecule (like a protein, antibody, or nucleic acid) in a highly efficient and biocompatible manner.[5]

Q2: What are the main advantages of using SPAAC with BCN reagents?

A2: SPAAC with BCN reagents offers several key advantages, especially in biological applications:

  • Bioorthogonality: The reaction is highly specific between the BCN group and an azide group, and it does not interfere with other functional groups typically found in biological systems.

  • Copper-Free: Unlike the more traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it suitable for use in living cells and other sensitive biological environments.

  • High Efficiency under Mild Conditions: The reaction proceeds efficiently at or near physiological pH and temperature.

  • Stability: The resulting triazole linkage formed is highly stable.

Q3: What are the initial signs of problems when scaling up my this compound conjugation?

A3: When scaling up, initial signs of trouble can include:

  • Visible Precipitation or Cloudiness: This is a clear indicator of aggregation or solubility issues with your biomolecule or the this compound reagent.

  • Low Conjugation Efficiency: Analysis of the final product may show a lower-than-expected degree of labeling.

  • Difficulty in Purification: The purification process may be challenging due to the presence of aggregates or other impurities, leading to low yields of the final conjugate.

  • Inconsistent Results Between Batches: Significant variations in conjugation efficiency or product quality between different scale-up runs can indicate underlying process control issues.

Troubleshooting Guide

Issue 1: Low Conjugation Efficiency or Incomplete Reaction
Possible Cause Recommended Solution
Incorrect Stoichiometry At larger scales, ensure accurate molar ratios of this compound to your azide-modified molecule. Perform small-scale titration experiments to determine the optimal ratio before proceeding to a larger scale.
Low Reagent Concentration Increasing the concentration of one or both reactants can help drive the reaction to completion. However, be mindful of potential solubility issues at higher concentrations.
Suboptimal Reaction Buffer The choice of buffer can influence SPAAC reaction rates. Buffers like HEPES have been shown to sometimes increase reaction rates compared to PBS. Ensure the buffer does not contain any components that could interfere with the reaction.
Inadequate Reaction Time or Temperature While SPAAC reactions are generally fast, at lower concentrations or with less reactive partners, longer incubation times may be necessary. If your biomolecule is stable at higher temperatures, a modest increase (e.g., from room temperature to 37°C) can increase the reaction rate.
Degradation of this compound Ensure that the this compound reagent is stored correctly (typically at -20°C, protected from light and moisture) and that stock solutions are freshly prepared in a suitable anhydrous solvent like DMSO or DMF.
Issue 2: Aggregation and Precipitation of the Bioconjugate
Possible Cause Recommended Solution
High Protein Concentration High concentrations of biomolecules can increase the likelihood of aggregation. Consider performing the conjugation at a lower protein concentration.
Localized High Concentration of this compound Add the this compound solution slowly and with gentle, controlled mixing to the biomolecule solution. This prevents localized high concentrations that can lead to precipitation.
Solvent Mismatch When adding the this compound (often dissolved in an organic solvent like DMSO), ensure the final concentration of the organic solvent in the aqueous reaction mixture is kept to a minimum to avoid precipitating the biomolecule.
Suboptimal Buffer Conditions (pH, Ionic Strength) Ensure the reaction buffer pH is optimal for the stability of your biomolecule. Proteins are often least soluble at their isoelectric point (pI). Adjusting the pH away from the pI can improve solubility. The ionic strength of the buffer can also impact protein stability.
Hydrophobicity of the Conjugate While the PEG3 linker enhances hydrophilicity, the addition of the BCN and biotin moieties can increase the overall hydrophobicity of the biomolecule, potentially leading to aggregation. Consider including stabilizing excipients in the buffer.
Issue 3: Difficulty in Purifying the Final Conjugate
Possible Cause Recommended Solution
Presence of Aggregates Aggregates can complicate purification by chromatography. It is often better to optimize the conjugation reaction to prevent aggregate formation in the first place. If aggregates are present, size-exclusion chromatography (SEC) can be used to separate the desired conjugate from high molecular weight species.
Inefficient Removal of Excess this compound For larger scale purifications, tangential flow filtration (TFF) or diafiltration can be more efficient than dialysis for removing small molecule reagents. Size-exclusion chromatography is also a very effective method.
Co-elution of Product and Impurities If using chromatography methods like ion-exchange or hydrophobic interaction chromatography (HIC), optimize the gradient and buffer conditions to achieve better separation of the desired conjugate from unconjugated biomolecule and other impurities.
Non-Specific Binding to Purification Media The properties of the bioconjugate may differ from the starting biomolecule. You may need to screen different chromatography resins and conditions to find the optimal purification strategy for the final product.

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on SPAAC Kinetics

ParameterObservationImplication for Scale-UpReference
Solvent Reaction rates can be faster in certain buffers (e.g., HEPES) compared to others (e.g., PBS). The presence of a PEG linker can also enhance reaction rates.Buffer selection is a critical parameter for process optimization.
Temperature Increasing the reaction temperature generally increases the reaction rate.For robust biomolecules, a moderate temperature increase can shorten reaction times.
Reactant Concentration Higher concentrations of reactants lead to faster reaction rates.Balancing concentration for optimal kinetics while avoiding solubility issues is key.
pH Higher pH values can sometimes increase reaction rates, but this is buffer-dependent.pH should be optimized for both reaction efficiency and biomolecule stability.

Experimental Protocols

Protocol 1: General Procedure for Scaling Up this compound Conjugation to an Azide-Modified Antibody

This protocol is a general guideline and should be optimized for your specific antibody and application.

  • Antibody Preparation:

    • Buffer exchange the azide-modified antibody into an amine-free buffer (e.g., PBS, pH 7.4).

    • Adjust the antibody concentration to 1-5 mg/mL. Lower concentrations may be necessary if aggregation is an issue.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • While gently stirring the antibody solution, slowly add a 5 to 20-fold molar excess of the dissolved this compound. The optimal molar ratio should be determined in small-scale pilot experiments.

    • Incubate the reaction for 1-4 hours at room temperature or for 12-24 hours at 4°C with gentle mixing.

  • Purification of the Conjugate:

    • For larger volumes, purify the conjugate using tangential flow filtration (TFF) or size-exclusion chromatography (SEC) to remove excess this compound and any potential aggregates.

  • Characterization:

    • Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

    • Assess the degree of biotinylation using methods such as HABA/avidin assay or mass spectrometry.

    • Analyze the purity and aggregation state of the conjugate by SDS-PAGE and/or SEC.

Visualizations

experimental_workflow Experimental Workflow for this compound Bioconjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis antibody_prep Azide-Modified Antibody in Reaction Buffer conjugation Add this compound to Antibody Solution (Slowly, with mixing) Incubate (RT or 4°C) antibody_prep->conjugation bcn_prep This compound Stock Solution (in DMSO) bcn_prep->conjugation purify Purify Conjugate (e.g., SEC or TFF) conjugation->purify characterize Characterize Final Product (Concentration, Purity, Degree of Labeling) purify->characterize

Caption: A flowchart of the key steps in a typical this compound bioconjugation experiment.

troubleshooting_logic Troubleshooting Logic for Aggregation Issues cluster_solutions Potential Solutions start Aggregation Observed? lower_conc Lower Protein Concentration start->lower_conc Yes slow_addition Slow Reagent Addition start->slow_addition Yes optimize_buffer Optimize Buffer (pH, Additives) start->optimize_buffer Yes lower_temp Lower Reaction Temperature start->lower_temp Yes no_aggregation Proceed with Purification start->no_aggregation No

Caption: A decision-making diagram for addressing aggregation during bioconjugation.

References

Validation & Comparative

A Comparative Guide to Biotiniylation Strategies: Validating BCN-PEG3-Biotin Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and specific biotinylation of biomolecules is a critical step in a multitude of applications, from affinity purification and immunoassays to targeted drug delivery. This guide provides a comprehensive comparison of BCN-PEG3-Biotin with traditional amine-reactive biotinylation reagents, offering insights into their respective conjugation chemistries and providing detailed protocols for their use and validation.

Comparison of Biotinylation Reagents

The choice of biotinylation reagent is dictated by the available functional groups on the target molecule and the desired specificity of the labeling. While traditional NHS- and Sulfo-NHS-biotin reagents target primary amines, this compound utilizes bioorthogonal click chemistry for highly specific conjugation to azide-modified molecules.

FeatureThis compoundNHS-Biotin / Sulfo-NHS-Biotin
Target Functional Group Azide (-N3)Primary amines (-NH2) on lysines and N-terminus
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)N-hydroxysuccinimide ester reaction
Specificity High: Reacts specifically with azide groups.Moderate: Reacts with all accessible primary amines.
Reaction Conditions Physiological conditions (pH 7-9), room temperature.[1][2]pH 7-9, room temperature or 4°C.[3][4]
Catalyst Required NoNo
Common Applications Labeling of azide-modified proteins, nucleic acids, and other biomolecules for antibody-drug conjugates (ADCs) and other targeted therapies.[5]General protein and antibody biotinylation, cell surface labeling (Sulfo-NHS-Biotin).
Key Advantages Bioorthogonal, high specificity, stable triazole linkage.Well-established, readily available, effective for molecules with accessible amines.
Considerations Requires the target molecule to be azide-modified.Potential for random labeling and disruption of protein function if primary amines are in the active site.

Experimental Protocols

Protocol 1: Biotinylation of an Azide-Modified Protein with this compound via SPAAC

This protocol describes a general method for labeling a protein containing an azide group with this compound.

Materials:

  • Azide-modified protein

  • This compound

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • DMSO (for dissolving this compound)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Purification: Remove the unreacted this compound and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

Protocol 2: Biotinylation of an Antibody with NHS-Biotin

This is a standard protocol for the biotinylation of antibodies using NHS-Biotin.

Materials:

  • Antibody (or other protein)

  • NHS-Biotin

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

  • Anhydrous DMF or DMSO

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation: Allow the vial of NHS-Biotin to equilibrate to room temperature before opening. Dissolve the protein at a concentration of 1-10 mg/mL in the amine-free buffer.

  • NHS-Biotin Stock Solution: Immediately before use, create a 20 mg/mL NHS-Biotin stock solution in anhydrous DMF or DMSO.

  • Conjugation: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution.

  • Incubation: Allow the biotinylation reaction to proceed for 30-60 minutes at room temperature or for at least 2 hours at 4°C.

  • Purification: Desalt the biotinylated protein through a gel filtration column or dialyze against PBS to remove unreacted NHS-Biotin.

Protocol 3: Quantifying Biotinylation Efficiency with a Fluorescence-Based Assay

This protocol provides a sensitive method to determine the degree of biotinylation, applicable to the products of both of the above conjugation reactions. This method is more sensitive than the traditional HABA colorimetric assay.

Materials:

  • Biotinylated protein sample (free of unconjugated biotin)

  • Fluorescence Biotin Quantitation Kit (e.g., Thermo Scientific Pierce Fluorescence Biotin Quantitation Kit)

  • Black opaque 96-well microplate

  • Fluorescence plate reader (excitation at 494 nm and emission at 520 nm)

Procedure:

  • Standard Preparation: Prepare a series of biocytin standards according to the kit manufacturer's instructions.

  • Sample Preparation: Dilute the biotinylated protein sample to ensure the concentration falls within the assay's working range (typically 10-60 pmol of biotin/10 µl).

  • Assay:

    • Pipette 10 µl of each standard and unknown sample into the microplate wells in replicate.

    • Add 90 µl of the DyLight Reporter (fluorescent avidin and HABA premix) to each well.

    • Incubate the plate for 5 minutes at room temperature.

  • Measurement: Measure the fluorescence at an excitation of 494 nm and an emission of 520 nm using a fluorescence microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the fluorescence intensity of the standards against their known concentrations.

    • Use the linear regression equation from the standard curve to determine the picomoles of biotin in the unknown samples.

    • Calculate the moles of biotin per mole of protein ratio by dividing the calculated picomoles of biotin by the picomoles of protein in the sample.

Visualizing the Workflow and Chemistries

To further clarify the experimental processes and underlying chemical principles, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_assay Fluorescence Assay cluster_analysis Data Analysis p1 Biotinylated Protein p2 Purification (Desalting/Dialysis) p1->p2 a2 Prepare Diluted Samples p2->a2 a1 Prepare Biocytin Standards a3 Add DyLight Reporter a1->a3 a2->a3 a4 Incubate 5 min a3->a4 a5 Read Fluorescence (Ex:494/Em:520) a4->a5 d1 Generate Standard Curve a5->d1 d2 Calculate Biotin Concentration d1->d2 d3 Determine Moles Biotin / Moles Protein d2->d3

Biotinylation Validation Workflow

G cluster_spaac This compound (SPAAC) cluster_nhs NHS-Biotin (Amine Reactive) bcn This compound (Alkyne) triazole Stable Triazole Linkage bcn->triazole reacts with azide Azide-Modified Molecule azide->triazole to form nhs NHS-Biotin amide Stable Amide Bond nhs->amide reacts with amine Primary Amine (e.g., on Lysine) amine->amide to form

Biotinylation Conjugation Chemistries

References

A Head-to-Head Comparison of Biotinylation Reagents: BCN-PEG3-Biotin vs. Traditional Amine-Reactive Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal biotinylation strategy for their experimental needs.

In the landscape of modern biological research, the precise and efficient labeling of biomolecules is paramount. Biotinylation, the covalent attachment of biotin to proteins, nucleic acids, or other molecules, remains a cornerstone technique for a wide array of applications, including affinity purification, immunoassay development, and cellular imaging. The unparalleled strength of the biotin-streptavidin interaction provides a robust and versatile tool for detecting and isolating target molecules. However, the choice of biotinylation reagent can profoundly impact the specificity, efficiency, and reproducibility of an experiment.

This guide provides an in-depth, objective comparison between a modern, bioorthogonal labeling reagent, BCN-PEG3-Biotin, and traditional amine-reactive biotinylation reagents, such as NHS-Biotin and Sulfo-NHS-Biotin. We will delve into their mechanisms of action, compare their performance based on available data, and provide detailed experimental protocols to assist researchers in making an informed decision for their specific applications.

At a Glance: this compound vs. Amine-Reactive Biotinylation

FeatureThis compoundNHS-Biotin / Sulfo-NHS-Biotin
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - "Click Chemistry"N-hydroxysuccinimide (NHS) ester reaction with primary amines
Specificity Site-specific: Reacts exclusively with azide-modified molecules.Non-specific: Reacts with available primary amines (lysine residues, N-terminus).
Control over Labeling High degree of control over the site and extent of biotinylation.Limited control, can lead to heterogeneous labeling.
Biocompatibility Excellent: Copper-free click chemistry is well-suited for live cell applications.[1][2]Good, but potential for non-specific reactions with cellular components.
Reaction Conditions Mild, aqueous conditions.Mild, aqueous conditions (pH 7-9).
Workflow Two-step process: 1. Introduction of an azide group. 2. Reaction with this compound.One-step process: Direct reaction with the target molecule.
Stability of Linkage Forms a stable triazole linkage.[3][4]Forms a stable amide bond.[4]
PEG Spacer Yes (PEG3), enhances solubility and reduces steric hindrance.Available with or without PEG spacers.

Mechanism of Action: A Tale of Two Chemistries

The fundamental difference between this compound and NHS-biotin lies in their chemical reactivity.

This compound: The Precision of Click Chemistry

This compound utilizes a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" approach involves the reaction of a strained alkyne (Bicyclononyne or BCN) with an azide group to form a stable triazole linkage. This reaction is highly specific and occurs rapidly under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for labeling biomolecules in living systems.

The labeling process is a two-step procedure:

  • Introduction of an Azide Handle: An azide group must first be introduced into the target molecule. This can be achieved through various methods, such as metabolic labeling with azido-sugars, enzymatic modification, or chemical conjugation to specific amino acids.

  • SPAAC Reaction: The azide-modified molecule is then reacted with this compound.

This two-step approach provides exceptional control over the site of biotinylation, leading to a homogeneously labeled product.

NHS-Biotin: The Workhorse of Amine Labeling

N-hydroxysuccinimide (NHS) esters of biotin are the most common type of amine-reactive biotinylation reagent. They react with primary amines (-NH2), such as the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds. This reaction is typically carried out in a buffer at a pH between 7 and 9.

While straightforward and effective for many applications, this method lacks site-specificity due to the abundance of lysine residues on the surface of most proteins. This can result in a heterogeneous population of biotinylated molecules with varying degrees of labeling and potentially compromised protein function if the modification occurs at an active site. Sulfo-NHS-Biotin is a water-soluble analog that is particularly useful for labeling cell surface proteins as it cannot permeate the cell membrane.

Performance Comparison: Specificity, Efficiency, and Kinetics

While direct head-to-head quantitative comparisons in a single study are limited, the known characteristics of the underlying chemistries allow for a robust evaluation.

ParameterThis compound (SPAAC)NHS-Biotin / Sulfo-NHS-Biotin
Labeling Efficiency High, approaching quantitative with optimized conditions.Variable, dependent on the number and accessibility of primary amines. Labeling efficiencies of over 90% have been reported for peptides.
Reaction Kinetics (Second-Order Rate Constant) ~0.1 - 1 M⁻¹s⁻¹ for BCN with benzyl azide.Generally slower and more dependent on pH and reagent concentration.
Stability of Conjugate Highly stable triazole linkage.Stable amide bond.
Potential for Protein Perturbation Minimal, due to site-specific labeling.Higher, as random modification of lysines can affect protein structure and function.
Suitability for Live Cell Labeling Excellent, due to bioorthogonality and lack of toxicity.Good for cell surface labeling (Sulfo-NHS-Biotin), but potential for off-target reactions.

Experimental Protocols

Protocol 1: Site-Specific Biotinylation using this compound

This protocol involves two stages: the introduction of an azide group onto the target protein (using an azide-NHS ester as an example) and the subsequent click reaction with this compound.

Part A: Introduction of Azide Groups onto an Antibody

  • Prepare the Antibody: Dialyze the antibody against an amine-free buffer (e.g., PBS, pH 7.4). Adjust the antibody concentration to 1-5 mg/mL.

  • Prepare Azide-NHS Ester Stock Solution: Immediately before use, dissolve an azide-functionalized NHS ester (e.g., Azido-PEG4-NHS Ester) in anhydrous DMSO to a concentration of 10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the Azide-NHS ester stock solution to the antibody solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Purification: Remove excess azide reagent using a desalting column or dialysis against PBS.

Part B: SPAAC Reaction with this compound

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Reaction: Add a 1.5- to 5-fold molar excess of the this compound stock solution to the azide-modified antibody.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess this compound using a desalting column or dialysis. The biotinylated antibody is now ready for use.

Protocol 2: General Protein Biotinylation using NHS-Biotin
  • Prepare Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve NHS-Biotin in an organic solvent like DMSO or DMF to a concentration of 10-20 mg/mL.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM.

  • Purification: Remove excess, non-reacted biotinylation reagent by dialysis or using a desalting column.

Visualizing the Workflows and Applications

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental Workflows

experimental_workflows cluster_bcn This compound Workflow cluster_nhs NHS-Biotin Workflow bcn_start Target Protein bcn_azide Introduce Azide (e.g., Azide-NHS ester) bcn_start->bcn_azide bcn_purify1 Purification (Desalting/Dialysis) bcn_azide->bcn_purify1 bcn_react React with This compound (SPAAC) bcn_purify1->bcn_react bcn_purify2 Purification (Desalting/Dialysis) bcn_react->bcn_purify2 bcn_end Site-Specifically Biotinylated Protein bcn_purify2->bcn_end nhs_start Target Protein nhs_react React with NHS-Biotin nhs_start->nhs_react nhs_quench Quench Reaction (e.g., Tris buffer) nhs_react->nhs_quench nhs_purify Purification (Desalting/Dialysis) nhs_quench->nhs_purify nhs_end Non-Specifically Biotinylated Protein nhs_purify->nhs_end

Caption: Comparison of experimental workflows for this compound and NHS-Biotin.

Application in Antibody-Drug Conjugate (ADC) Development

The site-specific nature of this compound labeling is particularly advantageous in the development of ADCs, where precise control over the drug-to-antibody ratio (DAR) is critical for therapeutic efficacy and safety.

adc_mechanism cluster_steps ADC Formation and Action Ab Antibody Azide_Ab Azide-Modified Antibody Ab->Azide_Ab Azide Modification ADC Antibody-Drug Conjugate (ADC) Azide_Ab->ADC SPAAC with BCN-Drug TumorCell Tumor Cell (Antigen Expressing) ADC->TumorCell Binding to Tumor Antigen Internalization Internalization TumorCell->Internalization DrugRelease Drug Release (e.g., lysosomal degradation) Internalization->DrugRelease Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis BCN_Drug BCN-Drug (Cytotoxic Payload)

Caption: Site-specific ADC formation using SPAAC chemistry.

Signaling Pathway Investigation: Cell Surface Protein Analysis

Site-specific biotinylation is crucial for accurately studying cell surface protein dynamics and their involvement in signaling pathways. Sulfo-NHS-Biotin is often used for this purpose, but a more controlled approach can be achieved by metabolically incorporating azido-sugars into cell surface glycoproteins, followed by reaction with this compound.

cell_surface_labeling cluster_cell Cell Surface Labeling & Analysis cluster_signaling Example Signaling Cascade azido_sugar Metabolic Labeling (Azido-Sugar Incubation) cell_surface Cell with Azide-Modified Surface Glycoproteins azido_sugar->cell_surface bcn_biotin_reaction Labeling with This compound cell_surface->bcn_biotin_reaction labeled_cell Cell with Biotinylated Surface Proteins bcn_biotin_reaction->labeled_cell lysis Cell Lysis labeled_cell->lysis streptavidin_purification Streptavidin Affinity Purification lysis->streptavidin_purification analysis Downstream Analysis (Western Blot, Mass Spec) streptavidin_purification->analysis Ligand Ligand Receptor Receptor (Biotinylated) Ligand->Receptor Binding Downstream Downstream Signaling Proteins Receptor->Downstream Activation Response Cellular Response Downstream->Response

Caption: Workflow for analyzing cell surface proteins in a signaling pathway.

Conclusion: Choosing the Right Tool for the Job

Both this compound and traditional amine-reactive reagents are valuable tools in the molecular biology toolbox. The choice between them hinges on the specific requirements of the experiment.

  • For applications demanding precision, homogeneity, and biocompatibility, such as in vivo imaging, single-molecule studies, and the development of biotherapeutics like ADCs, the site-specific nature of this compound offers a clear advantage. The initial investment in establishing a two-step labeling protocol is often outweighed by the generation of highly defined and reproducible conjugates.

  • For routine applications where a degree of heterogeneity is acceptable and a simpler, one-step workflow is preferred, NHS-Biotin and its derivatives remain a cost-effective and reliable choice. These reagents are well-suited for applications like general protein immobilization and standard immunoassays.

By carefully considering the factors of specificity, efficiency, and experimental context, researchers can select the optimal biotinylation strategy to achieve their scientific goals with confidence and precision.

References

A Comparative Guide to Antibody Biotinylation: Exploring Alternatives to BCN-PEG3-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of antibodies is paramount for a wide range of applications, from immunoassays to targeted drug delivery. BCN-PEG3-Biotin, which utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," has gained popularity for its high specificity and biocompatibility. However, a diverse landscape of alternative methods for antibody biotinylation exists, each with its own set of advantages and disadvantages. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your specific research needs.

Performance Comparison of Antibody Biotinylation Methods

The choice of a biotinylation strategy can significantly impact the performance of the resulting antibody conjugate. Key parameters to consider include labeling efficiency, the stability of the resulting bond, and the potential impact on the antibody's antigen-binding affinity. While direct head-to-head quantitative comparisons across all methods are not always available in a single study, the following tables summarize typical performance characteristics based on available literature.

Table 1: Quantitative Comparison of Biotinylation Chemistries

FeatureThis compound (SPAAC)NHS-Ester-BiotinMaleimide-BiotinEnzymatic (e.g., Sortase A)
Target Residue(s) Azide-modified amino acids or glycansPrimary amines (Lysine, N-terminus)Thiols (reduced Cysteine)Specific recognition sequence (e.g., LPXTG)
Site Specificity High (if azide is site-specifically introduced)Low (random)Moderate (hinge region cysteines)High
Typical Labeling Efficiency >90%[1]30-70%[2]Variable, can be >80% with optimization>90%[3]
Biotin-to-Antibody Ratio (BAR) Controlled (typically 2)Heterogeneous (variable BAR)[4]Controlled (typically 2-4)Precise and controlled (typically 1-2)
Reaction pH 4.0 - 8.57.0 - 9.0[5]6.5 - 7.57.0 - 8.0
Reaction Time 1 - 12 hours30 - 60 minutes1 - 4 hours1 - 5 hours
Impact on Antibody Affinity Minimal (site-specific)Can be significant (random)Minimal to moderateMinimal (site-specific)
Stability of Linkage Very High (triazole)High (amide)Moderate (thioether, susceptible to retro-Michael addition)Very High (peptide bond)

Table 2: Qualitative Comparison of Biotinylation Methods

MethodKey AdvantagesKey Disadvantages
This compound (SPAAC) High specificity, bioorthogonal, stable linkage, mild reaction conditions.Requires prior introduction of an azide group into the antibody.
NHS-Ester-Biotin Simple one-step reaction, readily available reagents.Random labeling can lead to heterogeneous products and potential loss of antibody function.
Maleimide-Biotin Targets less abundant cysteine residues, offering more control than NHS esters.Requires reduction of disulfide bonds which can affect antibody integrity; linkage stability can be a concern.
Enzymatic Labeling Highly site-specific, produces homogeneous conjugates with precise control over BAR.Requires protein engineering to introduce the recognition sequence and the availability of the specific enzyme.
Glycan-Based Labeling Site-specific labeling on the Fc region, away from the antigen-binding site.Can be a multi-step process and may require specific enzymes.
Photo-reactive Labeling Can be site-specific, rapid, and controlled by light exposure.May require specialized equipment and photoreactive antibody-binding domains.

Experimental Workflows and Methodologies

To provide a practical understanding of these alternative labeling strategies, this section outlines the experimental workflows and detailed protocols for key methods.

NHS-Ester-Biotin Labeling (Amine-Reactive)

This method is one of the most common due to its simplicity. It targets primary amines on the antibody, primarily on lysine residues and the N-terminus.

Experimental Workflow: NHS-Ester-Biotin Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_ab Prepare Antibody Solution (amine-free buffer, pH 7-9) reaction Mix Antibody and NHS-Biotin (10-20 fold molar excess of biotin) Incubate at RT for 30-60 min prep_ab->reaction Add prep_biotin Prepare NHS-Biotin Stock Solution (in DMSO/DMF) prep_biotin->reaction Add purify Remove Excess Biotin (desalting column or dialysis) reaction->purify analyze Determine Biotin-to-Antibody Ratio (BAR) purify->analyze

Workflow for NHS-Ester Antibody Biotinylation.

Protocol: NHS-Ester Antibody Biotinylation

  • Prepare Antibody Solution:

    • Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.2-8.0). The antibody concentration should ideally be 1-10 mg/mL.

  • Prepare NHS-Biotin Solution:

    • Immediately before use, dissolve the NHS-ester-biotin reagent in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Biotinylation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved NHS-biotin to the antibody solution.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

  • Quench Reaction (Optional):

    • To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted biotin using a desalting column, spin column, or dialysis against an appropriate buffer (e.g., PBS).

  • Quantification:

    • Determine the biotin-to-antibody ratio (BAR) using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Maleimide-Biotin Labeling (Thiol-Reactive)

This method targets free sulfhydryl (-SH) groups on cysteine residues. Since most cysteines in antibodies are involved in disulfide bonds, a reduction step is typically required to generate free thiols, often in the hinge region.

Experimental Workflow: Maleimide-Biotin Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_ab Prepare Antibody Solution (pH 6.5-7.5) reduce_ab Reduce Antibody Disulfide Bonds (e.g., with TCEP or DTT) prep_ab->reduce_ab remove_reducer Remove Reducing Agent reduce_ab->remove_reducer reaction Mix Reduced Antibody and Maleimide-Biotin (10-20 fold molar excess of biotin) Incubate at RT for 1-2 hours remove_reducer->reaction prep_biotin Prepare Maleimide-Biotin Stock Solution (in DMSO/DMF) prep_biotin->reaction Add purify Remove Excess Biotin reaction->purify analyze Determine BAR purify->analyze

Workflow for Maleimide Antibody Biotinylation.

Protocol: Maleimide Antibody Biotinylation

  • Prepare Antibody Solution:

    • Buffer exchange the antibody into a buffer at pH 6.5-7.5 (e.g., PBS with EDTA).

  • Reduce Antibody:

    • Add a 10- to 20-fold molar excess of a reducing agent like DTT or TCEP to the antibody solution.

    • Incubate for 30-90 minutes at room temperature.

  • Remove Reducing Agent:

    • Immediately remove the reducing agent using a desalting column or spin filter to prevent re-oxidation of the thiols.

  • Prepare Maleimide-Biotin Solution:

    • Dissolve the maleimide-biotin reagent in DMSO or DMF just prior to use.

  • Biotinylation Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide-biotin to the reduced antibody.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification and Quantification:

    • Purify the biotinylated antibody and determine the BAR as described for the NHS-ester method.

Enzymatic Labeling using Sortase A

This site-specific method utilizes the bacterial transpeptidase Sortase A to ligate a biotinylated peptide to a specific recognition motif (e.g., LPXTG) engineered into the antibody, typically at the C-terminus of the heavy or light chain.

Experimental Workflow: Sortase A-Mediated Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_ab Prepare Antibody with Sortase Tag (e.g., LPXTG at C-terminus) reaction Incubate Antibody, Biotin Probe, and Sortase A (in reaction buffer with CaCl2) prep_ab->reaction prep_probe Prepare Biotinylated Glycine Peptide (e.g., GGG-Biotin) prep_probe->reaction Add prep_sortase Prepare Sortase A Enzyme prep_sortase->reaction Add purify Purify Labeled Antibody (e.g., affinity chromatography to remove enzyme and unreacted probe) reaction->purify analyze Confirm Labeling and Purity (e.g., SDS-PAGE, Mass Spectrometry) purify->analyze

Workflow for Sortase A-Mediated Antibody Biotinylation.

Protocol: Sortase A-Mediated Biotinylation

  • Reagent Preparation:

    • Express and purify the antibody containing a C-terminal LPXTG sortase recognition motif.

    • Synthesize or obtain a triglycine peptide labeled with biotin (GGG-Biotin).

    • Express and purify active Sortase A enzyme.

  • Sortase Labeling Reaction:

    • In a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5), combine the tagged antibody, a molar excess of the GGG-Biotin peptide, and a catalytic amount of Sortase A.

    • Incubate the reaction for 1-4 hours at room temperature or 37°C.

  • Purification:

    • Purify the biotinylated antibody from the reaction mixture to remove the Sortase A enzyme (which is often His-tagged for easy removal), unreacted peptide, and cleaved tag. This can be achieved using affinity chromatography followed by size-exclusion chromatography.

  • Characterization:

    • Confirm successful labeling and the homogeneity of the product using SDS-PAGE (which will show a shift in the molecular weight of the labeled chain) and mass spectrometry.

Conclusion

The selection of an antibody biotinylation method is a critical decision that should be guided by the specific requirements of the downstream application. While this compound and other click chemistry approaches offer excellent specificity and stability, they necessitate prior modification of the antibody. For applications where a degree of heterogeneity is acceptable and simplicity is paramount, traditional NHS-ester chemistry remains a viable option. Thiol-reactive maleimide chemistry provides a middle ground with improved site-selectivity over amine-reactive methods. For the highest level of control and homogeneity, site-specific enzymatic and glycan-based labeling methods are superior, albeit with increased complexity in the initial setup. By carefully considering the trade-offs in terms of specificity, efficiency, stability, and experimental workflow, researchers can choose the optimal biotinylation strategy to ensure the success of their experiments.

References

The Influence of PEG Spacer Length on BCN Linker Performance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates such as antibody-drug conjugates (ADCs). The linker, which connects the targeting antibody to the therapeutic payload, significantly influences the stability, solubility, and pharmacokinetic properties of the final product. Bicyclo[6.1.0]nonyne (BCN) linkers, utilized in copper-free click chemistry, offer high reactivity and stability. The incorporation of polyethylene glycol (PEG) spacers into BCN linkers has become a standard strategy to further optimize the performance of these bioconjugates. This guide provides a comparative analysis of different PEG spacer lengths in BCN linkers, supported by experimental data, to assist in the rational design of next-generation therapeutics.

The length of the PEG spacer is a crucial parameter that can be modulated to fine-tune the physicochemical and biological properties of a bioconjugate. Generally, PEG spacers enhance the hydrophilicity of the linker-payload complex, which is often crucial for conjugating hydrophobic drugs.[1] This increased solubility can prevent aggregation, a common issue with highly loaded ADCs, and facilitate easier handling and formulation.[1][2] Moreover, the PEG chain can act as a shield, reducing immunogenicity and protecting the bioconjugate from proteolytic degradation, thereby extending its circulation half-life.[1][3] However, the optimal PEG length is a balance between these beneficial effects and potential drawbacks, such as steric hindrance, which could impact the binding affinity of the antibody or the activity of the payload.

Data Presentation: Comparative Performance of BCN-PEGn Linkers

The following tables summarize the impact of varying PEG spacer lengths on key parameters of bioconjugates, based on synthesized data from multiple studies.

PEG Spacer LengthConjugation Efficiency (Typical DAR)Solubility of Linker-PayloadStability (Aggregation Tendency)
No PEG Variable, often lower with hydrophobic payloadsLowHigh, especially with high DAR
Short (PEG2-PEG4) Generally allows for higher and more consistent DARImprovedReduced
Medium (PEG8-PEG12) High and consistent DARHighLow
Long (PEG24 and above) High and consistent DARVery HighVery Low

Table 1: Influence of PEG spacer length on conjugation efficiency and physicochemical properties. Shorter PEG linkers like PEG2, PEG3, and PEG4 can significantly improve the solubility of hydrophobic payloads, leading to more efficient and consistent conjugation reactions and higher drug-to-antibody ratios (DAR) compared to non-PEGylated linkers. Longer PEG chains further enhance solubility and reduce aggregation.

PEG Spacer LengthIn Vitro Cytotoxicity (IC50)In Vivo Half-LifeIn Vivo Efficacy
No PEG Potentially high, but formulation dependentShorterVariable, can be limited by poor PK
Short (PEG2-PEG4) High potency often maintainedModerately increasedGenerally improved due to better PK
Medium (PEG8-PEG12) May slightly decrease with increasing lengthSignificantly increasedOften enhanced due to prolonged exposure
Long (PEG24 and above) Can be reduced due to steric hindranceMaximally extendedDependent on the balance between PK and target interaction

Table 2: Impact of PEG spacer length on the biological performance of ADCs. While shorter PEG linkers often maintain high in vitro potency, longer PEG chains can significantly extend the in vivo half-life of the bioconjugate. This prolonged circulation can lead to enhanced tumor accumulation and improved in vivo efficacy. However, very long PEG chains may also lead to reduced cytotoxicity due to steric hindrance at the target site.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of different PEG spacer lengths in BCN linkers.

Protocol 1: General Antibody-Drug Conjugation via BCN-PEGn-NHS Ester

This protocol describes the conjugation of a BCN-PEGn-NHS ester to the lysine residues of an antibody, followed by a copper-free click reaction with an azide-functionalized payload.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • BCN-PEGn-NHS ester (n = 2, 4, 8, 12, etc.) dissolved in DMSO

  • Azide-functionalized payload dissolved in DMSO

  • Size-exclusion chromatography (SEC) column

  • PBS, pH 7.4

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), it must be buffer-exchanged into PBS, pH 7.4.

  • Activation of Antibody with BCN-PEGn-Linker: Add the BCN-PEGn-NHS ester solution to the antibody solution at a specific molar excess. Incubate for 1-2 hours at room temperature.

  • Purification of BCN-activated Antibody: Remove excess BCN-PEGn-NHS ester by SEC.

  • Conjugation with Azide-Payload: Add the azide-functionalized payload to the purified BCN-activated antibody solution at a 3-5 fold molar excess.

  • Incubation: Incubate the reaction mixture for 12-18 hours at 4°C or for 2-4 hours at room temperature.

  • Purification of ADC: Purify the resulting ADC using SEC to remove unconjugated payload and other impurities.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The average DAR is a critical quality attribute of an ADC and can be determined by Hydrophobic Interaction Chromatography (HIC).

Instrumentation:

  • High-performance liquid chromatography (HPLC) system with a HIC column.

Procedure:

  • Mobile Phase: Use a gradient of decreasing salt concentration (e.g., ammonium sulfate) to elute the different drug-loaded species.

  • Analysis: Inject the purified ADC sample onto the HIC column. The separated species are detected by UV absorbance.

  • Calculation: Integrate the peak areas corresponding to different DAR values to calculate the average DAR.

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Procedure:

  • Cell Culture: Seed target cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADCs with different PEG spacer lengths.

  • Incubation: Incubate the plates for 72 to 120 hours.

  • Viability Assessment: Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.

  • IC50 Calculation: Determine the concentration of the ADC that inhibits cell growth by 50% (IC50) by plotting cell viability against the logarithm of the ADC concentration.

Mandatory Visualization

experimental_workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Functional Evaluation mAb Monoclonal Antibody Activated_mAb BCN-PEGn-Activated mAb mAb->Activated_mAb NHS Ester Reaction BCN_Linkers BCN-PEGn-NHS Esters (n=2, 4, 8, 12) BCN_Linkers->Activated_mAb Crude_ADC Crude ADC Mixture Activated_mAb->Crude_ADC SPAAC Click Chemistry Azide_Payload Azide-Functionalized Payload Azide_Payload->Crude_ADC Purified_ADC Purified ADC (Varying PEG Lengths) Crude_ADC->Purified_ADC SEC Purification DAR_Analysis DAR Analysis (HIC) Purified_ADC->DAR_Analysis Stability_Assay Stability Assay (Aggregation) Purified_ADC->Stability_Assay In_Vitro In Vitro Cytotoxicity (IC50 Determination) Purified_ADC->In_Vitro In_Vivo In Vivo Pharmacokinetics & Efficacy Studies Purified_ADC->In_Vivo signaling_pathway ADC ADC with BCN-PEGn Linker Receptor Target Antigen on Cancer Cell Surface ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Induction of Cell Death

References

A Comparative Guide to BCN-PEG3-Biotin Performance in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of labeling reagent and the reaction conditions are paramount for achieving optimal results. This guide provides a comprehensive comparison of BCN-PEG3-Biotin, a popular choice for copper-free click chemistry, in various buffer systems. We will delve into its performance characteristics, compare it with a common alternative, and provide detailed experimental protocols to aid in your research endeavors.

This compound utilizes the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction, a bioorthogonal ligation that allows for the efficient labeling of azide-modified biomolecules in complex biological samples. The integrated polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance, making it an attractive reagent for a wide range of applications.

Performance in Different Buffer Systems

Key Findings from SPAAC Kinetic Studies:

  • HEPES Buffer is Superior: Research indicates that HEPES buffer generally provides the highest reaction rates for SPAAC compared to other common biological buffers.[1][2]

  • PBS Shows Slower Kinetics: Phosphate-buffered saline (PBS), while widely used, tends to result in slower reaction kinetics for SPAAC.[1][2]

  • pH Influence: Generally, higher pH values (from 5 to 10) tend to increase SPAAC reaction rates, with the exception of HEPES buffer where an anomalous decrease in rate with increasing pH has been observed.[1]

Based on these findings, it is recommended to consider HEPES buffer for applications requiring rapid and efficient conjugation with this compound. However, the optimal buffer will always be application-specific and should be chosen based on the stability and requirements of the biomolecule being labeled.

Comparison with NHS-Ester Biotinylation

A common alternative to SPAAC-based biotinylation is the use of N-hydroxysuccinimide (NHS) esters of biotin, such as NHS-PEG4-Biotin. This method relies on the reaction of the NHS ester with primary amines (e.g., lysine residues) on the protein surface.

FeatureThis compound (SPAAC)NHS-PEG4-Biotin (Amine-reactive)
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Acylation of primary amines
Specificity Highly specific to azide groups. Bioorthogonal.Reacts with available primary amines (lysines, N-terminus), leading to potentially heterogeneous labeling.
pH Dependence Generally faster at higher pH (except in HEPES). Tolerant to a range of pH.Highly pH-dependent. Optimal pH is typically 7-9. Prone to hydrolysis at high pH.
Buffer Compatibility Performs well in various buffers, with HEPES being optimal.Amine-containing buffers (e.g., Tris, Glycine) must be avoided as they compete with the reaction.
Reaction Speed Generally fast, with rates influenced by the specific azide and buffer.Reaction times can vary from 30 minutes to a few hours.
Side Reactions Can react with thiols, though this can be suppressed.Susceptible to hydrolysis, which reduces labeling efficiency.

Experimental Protocols

Protocol 1: General Procedure for Biotinylation using this compound (SPAAC)

This protocol provides a general guideline for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in an appropriate buffer (e.g., HEPES, PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Prepare Protein Solution: Dissolve the azide-modified protein in the chosen reaction buffer (e.g., 100 mM HEPES, pH 7.5) to a concentration of 1-5 mg/mL.

  • Reaction Setup: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times may vary depending on the protein and desired degree of labeling.

  • Purification: Remove excess, unreacted this compound using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: General Procedure for Biotinylation using NHS-PEG4-Biotin

This protocol provides a general guideline for labeling a protein with NHS-PEG4-Biotin.

Materials:

  • Protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-PEG4-Biotin

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare NHS-PEG4-Biotin Stock Solution: Immediately before use, dissolve NHS-PEG4-Biotin in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer at a pH between 7 and 9. If necessary, perform a buffer exchange. Adjust the protein concentration to 1-10 mg/mL.

  • Biotinylation Reaction: Add a 10- to 50-fold molar excess of the NHS-PEG4-Biotin stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-biotin. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts using a desalting column.

Protocol 3: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (with free biotin removed)

  • Spectrophotometer or plate reader capable of measuring absorbance at 500 nm

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Blank Measurement: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A₅₀₀_initial).

  • Sample Measurement: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution. Mix well and incubate for a few minutes.

  • Final Measurement: Measure the absorbance of the sample at 500 nm (A₅₀₀_final).

  • Calculation: The concentration of biotin can be calculated from the change in absorbance, and from this, the moles of biotin per mole of protein can be determined. Detailed calculation steps are typically provided with HABA assay kits.

Visualizations

SPAAC_Pathway cluster_reactants Reactants cluster_reaction SPAAC Reaction cluster_product Product Azide-modified\nBiomolecule Azide-modified Biomolecule Reaction Strain-Promoted [3+2] Cycloaddition Azide-modified\nBiomolecule->Reaction This compound This compound This compound->Reaction Biotinylated\nBiomolecule Biotinylated Biomolecule Reaction->Biotinylated\nBiomolecule

Caption: Signaling pathway of SPAAC.

Experimental_Workflow cluster_bcn This compound Labeling cluster_nhs NHS-PEG4-Biotin Labeling cluster_quantification Quantification B1 Prepare Azide-Protein in HEPES Buffer B2 Add this compound B1->B2 B3 Incubate (1-4h RT) B2->B3 B4 Purify (Desalting) B3->B4 Q1 HABA Assay B4->Q1 Analyze N1 Prepare Protein in Amine-Free Buffer N2 Add NHS-PEG4-Biotin N1->N2 N3 Incubate (30-60min RT) N2->N3 N4 Quench Reaction N3->N4 N5 Purify (Desalting) N4->N5 N5->Q1 Analyze

Caption: Experimental workflow comparison.

References

Review of literature comparing BCN and other cyclooctynes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Review of BCN and Other Cyclooctynes for Strain-Promoted Alkyne-Azide Cycloaddition

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, materials science, and drug development for its ability to form stable covalent bonds in complex biological environments without the need for toxic copper catalysts. The choice of the cyclooctyne reagent is critical and significantly influences the reaction kinetics, stability, and potential for off-target reactions. This guide provides a detailed comparison of Bicyclo[6.1.0]nonyne (BCN) with other widely used cyclooctynes such as Dibenzocyclooctyne (DBCO), 4-Dibenzocyclooctynol (DIBO), and Difluorinated Cyclooctyne (DIFO).

Performance Comparison of Cyclooctynes

The efficacy of a cyclooctyne in bioorthogonal applications is primarily determined by its reaction rate with azides, its stability under physiological conditions, and its biocompatibility. A summary of the key performance data is presented below.

Reaction Kinetics

The reactivity of cyclooctynes in SPAAC is quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial for labeling dynamic processes or low-abundance biomolecules. Generally, DBCO and its derivatives exhibit some of the fastest reaction kinetics.[1] However, the reactivity of BCN can be enhanced with electron-deficient azides.

CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference(s)
BCN0.14
DBCO~0.1 - 0.31
DIBO0.17
DIFO0.076
Cyclooctyne~0.002
Stability

A critical aspect of bioorthogonal reagents is their stability in the presence of endogenous nucleophiles, particularly thiols like glutathione (GSH), which is abundant intracellularly. BCN has been reported to be more stable than DBCO in the presence of GSH. However, in some intracellular environments, BCN has shown lower stability compared to DBCO, with one study reporting 79% degradation of BCN in RAW264.7 cells after 24 hours, compared to 36% degradation for DBCO.

CyclooctyneConditionObservationReference(s)
BCN PBS containing Glutathione (GSH)Unstable, significant degradation. More stable than DBCO (t½ ≈ 6 hours).
Cell LysateShows some degradation over 24 hours.
Intracellular (RAW264.7 cells)Lower stability (79% degradation after 24h).
DBCO Glutathione (GSH)Less stable than BCN (t½ ≈ 71 minutes).
Intracellular (RAW264.7 cells)Moderate stability (36% degradation after 24h).
DIBO Physiological ConditionsGenerally considered stable.
Cytotoxicity

While copper-free click chemistry is generally considered biocompatible, the inherent cytotoxicity of the cyclooctyne reagents should be evaluated for each specific application and cell type. For BCN, studies involving cell surface labeling have reported no observable cytotoxicity. However, comprehensive quantitative data, such as IC50 values from standardized assays, are often lacking in direct comparative literature.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reproducible and comparable data when evaluating different cyclooctynes.

Protocol for Determining SPAAC Reaction Kinetics

This protocol outlines a common method for measuring second-order rate constants using a fluorescence quenching assay.

Materials:

  • Fluorogenic azide (e.g., a coumarin- or fluorescein-based azide that is quenched upon reaction)

  • Cyclooctyne of interest (BCN, DBCO, etc.)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS)

  • Fluorometer

  • DMSO for stock solutions

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the fluorogenic azide and the cyclooctyne in DMSO.

  • Reaction Setup: In a cuvette, add the reaction buffer and the fluorogenic azide to a final concentration where a stable and easily detectable fluorescence signal is observed.

  • Initiate Reaction: To initiate the reaction, add a known concentration of the cyclooctyne to the cuvette. The cyclooctyne should be in at least 10-fold excess to ensure pseudo-first-order kinetics.

  • Monitor Fluorescence: Immediately begin monitoring the decrease in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Plot the natural logarithm of the fluorescence intensity versus time.

    • The slope of the linear fit of this plot gives the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the cyclooctyne: k₂ = k_obs / [cyclooctyne].

Protocol for Assessing Cyclooctyne Stability in the Presence of Thiols

This protocol describes a method to evaluate the stability of cyclooctynes in the presence of a biologically relevant thiol, glutathione (GSH).

Materials:

  • Cyclooctyne of interest

  • Glutathione (GSH)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • LC-MS system for analysis

  • Internal standard for quantification

Procedure:

  • Reaction Setup: Prepare a solution of the cyclooctyne at a known concentration in the reaction buffer. Add a biologically relevant concentration of GSH (e.g., 1-10 mM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quenching and Analysis: Quench any further reaction if necessary (e.g., by rapid dilution or addition of a quenching agent). Analyze the samples by LC-MS to quantify the remaining amount of the cyclooctyne. An internal standard should be used to improve accuracy.

  • Data Analysis:

    • Plot the concentration of the cyclooctyne versus time.

    • Calculate the half-life (t½) of the cyclooctyne under these conditions.

Protocol for Evaluating Cytotoxicity using an MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cells of interest cultured in 96-well plates

  • Cyclooctyne of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the cyclooctyne. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability versus the cyclooctyne concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC cluster_product Product Cyclooctyne Cyclooctyne (e.g., BCN) Triazole Triazole Adduct TransitionState [3+2] Cycloaddition (concerted mechanism) Cyclooctyne->TransitionState Azide Azide Azide->TransitionState TransitionState->Triazole

Caption: The concerted [3+2] cycloaddition mechanism of SPAAC.

General Experimental Workflow for Cyclooctyne Comparison

workflow cluster_synthesis Reagent Preparation cluster_assays Performance Assays cluster_analysis Data Analysis & Comparison BCN BCN Kinetics Reaction Kinetics (k₂ determination) BCN->Kinetics Stability Stability Assay (vs. GSH) BCN->Stability Cytotoxicity Cytotoxicity Assay (e.g., MTT) BCN->Cytotoxicity DBCO DBCO DBCO->Kinetics DBCO->Stability DBCO->Cytotoxicity DIBO DIBO DIBO->Kinetics DIBO->Stability DIBO->Cytotoxicity DIFO DIFO DIFO->Kinetics DIFO->Stability DIFO->Cytotoxicity Data Comparative Data (Tables & Charts) Kinetics->Data Stability->Data Cytotoxicity->Data Selection Optimal Cyclooctyne Selection Data->Selection

References

Safety Operating Guide

Proper Disposal of BCN-PEG3-Biotin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the disposal of BCN-PEG3-Biotin. It is essential to consult the official Safety Data Sheet (SDS) provided by the manufacturer and adhere to all applicable federal, state, and local environmental regulations. The procedures outlined below are based on best practices for handling similar chemical compounds in a laboratory setting.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles
Hand Protection Nitrile gloves
Body Protection Laboratory coat
Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach to ensure the safety of laboratory personnel and environmental compliance.

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, wipes), and any labware (e.g., weigh boats, pipette tips) that has come into direct contact with the solid chemical.

  • Liquid Waste: Collect solutions containing this compound. This includes stock solutions, reaction mixtures, and the initial rinses of contaminated glassware. Note that some institutional guidelines may permit the disposal of dilute aqueous solutions of non-mutagenic, non-hazardous compounds down the drain, but this must be verified with your institution's Environmental Health and Safety (EHS) office.[1][2]

2. Waste Collection and Labeling:

  • Place all solid and liquid waste containing this compound into a designated, leak-proof, and chemically compatible waste container.

  • The container must be clearly labeled as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's policies and local regulations.

  • The label should include the full chemical name: "this compound".

  • Keep the waste container securely sealed when not in use.[2]

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area.

  • This area should be away from general laboratory traffic and incompatible materials.

4. Final Disposal:

  • Arrange for the disposal of the chemical waste through your institution's EHS office or a licensed chemical waste disposal contractor.[3][4]

  • Do not dispose of solid this compound waste in the regular trash.

  • Do not pour concentrated solutions of this compound down the drain unless explicitly permitted by your local regulations and institutional policies for dilute, non-hazardous materials. Polyethylene glycol (PEG), a component of this molecule, is biodegradable, but its disposal into wastewater systems can still impact the biological and chemical oxygen demand in treatment processes.

Experimental Workflow for this compound Disposal

G cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Segregation cluster_2 Step 2: Collection & Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Disposal cluster_5 End start Generate this compound Waste (Solid or Liquid) segregate Segregate Waste - Solid Waste (powder, contaminated PPE) - Liquid Waste (solutions, rinsates) start->segregate Identify waste type collect_solid Collect Solid Waste in Designated Labeled Container segregate->collect_solid For Solids collect_liquid Collect Liquid Waste in Designated Labeled Container segregate->collect_liquid For Liquids storage Store Sealed Waste Container in Designated Hazardous Waste Accumulation Area collect_solid->storage collect_liquid->storage disposal Arrange for Pickup by Licensed Waste Disposal Contractor (via Institutional EHS) storage->disposal Follow institutional schedule end_node Proper Disposal Complete disposal->end_node

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling BCN-PEG3-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for BCN-PEG3-Biotin

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to ensure safe operational use and disposal, fostering a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted for any specific protocol.[3][4] However, the following standard PPE is mandatory when handling this compound in any form (solid or in solution).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryMinimum RequirementRationale
Eye and Face Safety glasses with side shields.[3] Consider using goggles for splash protection when handling solutions.Protects against accidental splashes of solutions or contact with the powdered compound.
Hand Disposable nitrile gloves. Consider double gloving or using thicker, chemical-resistant gloves for extended handling or when using solvents.Provides a barrier against skin contact with the chemical and solvents. Contaminated gloves should be removed and disposed of immediately, followed by hand washing.
Body A standard laboratory coat. A fire-resistant lab coat is recommended if working with flammable solvents.Protects skin and personal clothing from spills and contamination. Lab coats should not be worn outside of the laboratory.
Footwear Closed-toe shoes.Prevents injuries from dropped objects or spills.
Respiratory Generally not required when handling small quantities in a well-ventilated area. Use a certified respirator if creating aerosols or handling large quantities.This compound is a solid with low volatility. Respiratory protection may be necessary based on a specific risk assessment.

Operational and Disposal Plans

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. This compound is typically shipped as a solid. Recommended storage is at -20°C for long-term stability. Some suppliers suggest storage at -80°C for periods longer than a month.

Table 2: Storage Conditions

FormRecommended Storage TemperatureMaximum Storage Duration
Powder-20°C1 month
-80°C6 months

Data sourced from MedchemExpress for this compound.

Handling and Preparation of Solutions
  • Preparation : Conduct all handling of the powdered form of this compound in a chemical fume hood to minimize inhalation risk.

  • Weighing : Use a microbalance to weigh the desired amount of the compound directly into a suitable vial.

  • Solubilization : Add the appropriate solvent (e.g., DMSO, DMF) to the vial and vortex until the solid is completely dissolved. This compound is a click chemistry reagent containing a BCN group that facilitates strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups.

Disposal Plan
  • Waste Identification : All materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be considered chemical waste.

  • Waste Segregation : Segregate this compound waste from other laboratory waste streams. If dissolved in a solvent, the waste should be collected in a designated, properly labeled hazardous waste container.

  • Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal. Do not dispose of this compound or its solutions down the drain.

Experimental Protocol: Biotinylation of a Protein

This protocol provides a general methodology for labeling an azide-modified protein with this compound via a copper-free click chemistry reaction.

  • Prepare Protein Solution : Dissolve the azide-modified protein in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mg/mL.

  • Prepare this compound Stock Solution : Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup : Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

  • Incubation : Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time should be determined empirically.

  • Purification : Remove the excess, unreacted this compound from the biotinylated protein using a desalting column or dialysis.

  • Quantification : The efficiency of biotinylation can be assessed using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Visual Workflow and Logical Relationships

The following diagrams illustrate the safe handling workflow and the key relationships in the biotinylation process.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receipt Receive & Inspect Storage Store at -20°C/-80°C Receipt->Storage Weighing Weigh Solid Storage->Weighing Solubilization Prepare Solution Weighing->Solubilization Reaction Perform Biotinylation Solubilization->Reaction WasteCollection Collect Waste Reaction->WasteCollection EHS_Disposal Dispose via EHS WasteCollection->EHS_Disposal

Caption: Workflow for the safe handling of this compound from receipt to disposal.

BiotinylationReaction Protein Azide-Modified Protein Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Protein->Reaction BCN_Biotin This compound BCN_Biotin->Reaction Labeled_Protein Biotinylated Protein Reaction->Labeled_Protein

Caption: The logical relationship in the biotinylation of an azide-modified protein.

References

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